molecular formula C7H12BrNO2 B3259879 3-Bromo-1-morpholinopropan-1-one CAS No. 324796-35-2

3-Bromo-1-morpholinopropan-1-one

カタログ番号: B3259879
CAS番号: 324796-35-2
分子量: 222.08 g/mol
InChIキー: RQAWLDHLXFJWDD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-1-morpholinopropan-1-one is a versatile chemical intermediate designed for research and development applications. Its structure incorporates both a morpholine ring, a privileged scaffold in medicinal chemistry , and a bromoalkyl chain, which offers a reactive handle for further synthetic modification. The morpholine moiety is frequently employed in drug discovery to fine-tune the pharmacokinetic properties of lead compounds and is found in a wide array of approved pharmaceuticals and agrochemicals . The presence of the bromine atom makes this compound a valuable substrate for nucleophilic substitution reactions, including its use in the synthesis of more complex molecules and as a potential alkylating agent. Researchers can leverage this compound as a key precursor in organic synthesis, particularly in the construction of molecules with potential pharmacological activity. Its applications are likely found in early-stage discovery chemistry, including the development of new active compounds for various therapeutic areas. Handling of this reagent should be conducted with appropriate safety precautions. 3-Bromo-1-morpholinopropan-1-one is intended for research purposes by qualified laboratory personnel and is not for human or veterinary use.

特性

IUPAC Name

3-bromo-1-morpholin-4-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrNO2/c8-2-1-7(10)9-3-5-11-6-4-9/h1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAWLDHLXFJWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324796-35-2
Record name 3-bromo-1-morpholinopropan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Comprehensive Structural Profiling of 3-Bromo-1-morpholinopropan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

From Synthesis to Spectroscopic Validation

Part 1: Core Directive & Synthetic Logic

3-Bromo-1-morpholinopropan-1-one (also known as 4-(3-bromopropionyl)morpholine) is a critical bifunctional intermediate in medicinal chemistry. It serves as a "soft" electrophile for cysteine targeting and a linker for PROTACs and fragment-based drug discovery. Its structural integrity is often compromised by its inherent instability—specifically, the tendency to undergo


-elimination to form the acrylamide byproduct, 4-acryloylmorpholine .

This guide moves beyond basic identification, providing a rigorous structural elucidation framework that distinguishes the target molecule from its critical impurities.

Synthetic Pathway & Mechanistic Risks

The synthesis typically involves the acylation of morpholine with 3-bromopropionyl chloride. The choice of base and temperature is the "make-or-break" factor. Excess base or elevated temperatures trigger the E2 elimination of HBr, yielding the Michael acceptor impurity.

SynthesisPath SM1 3-Bromopropionyl Chloride Intermediate Tetrahedral Intermediate SM1->Intermediate Nucleophilic Attack (0°C, DCM) SM2 Morpholine SM2->Intermediate Target 3-Bromo-1-morpholino- propan-1-one (Target) Intermediate->Target -HCl (Acylation) Impurity 4-Acryloylmorpholine (Elimination Impurity) Target->Impurity E2 Elimination (Excess Base/Heat)

Figure 1: Synthetic pathway showing the competition between stable acylation and the thermal/base-mediated elimination pathway.

Part 2: Structural Elucidation Strategy

The validation of this structure relies on confirming three distinct moieties: the morpholine ring, the amide linkage, and the intact alkyl bromide chain.

1. Nuclear Magnetic Resonance (NMR) Profiling

The 1H NMR spectrum is the primary tool for purity assessment. The key differentiator between the target and the acryloyl impurity is the aliphatic vs. olefinic region.

Critical Observation - Rotameric Effect: Due to the partial double-bond character of the C-N amide bond, rotation is restricted. This renders the morpholine protons magnetically non-equivalent, often appearing as broadened multiplets or distinct sets of triplets at room temperature.

Table 1: 1H NMR Assignment (400 MHz, CDCl3)

MoietyChemical Shift (

, ppm)
MultiplicityIntegrationStructural Insight
-CH2-Br 3.62Triplet (

Hz)
2HDeshielded by bromine; confirms alkyl halide integrity.
Morpholine O-CH2 3.65 - 3.70Multiplet4HOverlaps with Br-CH2; characteristic ether linkage.
Morpholine N-CH2 3.45 - 3.60Broad Multiplet4HBroadened due to amide rotamers (cis/trans to carbonyl).
-CH2-C=O 2.85Triplet (

Hz)
2H

-protons to carbonyl; diagnostic of propionyl chain.

Differentiation from Impurity (4-Acryloylmorpholine): If the elimination product is present, you will see distinct olefinic signals (dd) in the 5.7 – 6.6 ppm range. The disappearance of the triplet at 2.85 ppm and the appearance of vinyl protons is the "red flag" for degradation.

2. Mass Spectrometry (MS) Validation

The presence of bromine provides a unique isotopic signature that is self-validating.

  • Ionization Mode: ESI+ (Electrospray Ionization)

  • Molecular Ion:

    
     calc. for 
    
    
    
    : 222.02 / 224.02.
  • Isotopic Pattern: The mass spectrum must display a 1:1 doublet ratio for the molecular ion peaks (

    
     and 
    
    
    
    ) due to the natural abundance of
    
    
    (50.7%) and
    
    
    (49.3%).
    • Absence of this pattern indicates hydrolysis (loss of Br) or elimination.

3. Infrared Spectroscopy (FT-IR)
  • Amide Carbonyl (

    
    ):  Strong band at 1640–1650 cm⁻¹ . This is lower than the starting acid chloride (~1800 cm⁻¹) and confirms amide formation.
    
  • C-Br Stretch: Medium band at 560–650 cm⁻¹ .

Part 3: Experimental Protocols

These protocols are designed to minimize the formation of the acrylamide impurity.

Protocol A: Controlled Synthesis (Low-Temp Acylation)

Objective: Synthesize 3-Bromo-1-morpholinopropan-1-one while suppressing E2 elimination.

  • Setup: Flame-dry a 250 mL 3-neck round bottom flask. Purge with

    
    .
    
  • Solvation: Dissolve Morpholine (1.0 eq) and Triethylamine (1.1 eq) in anhydrous Dichloromethane (DCM) [0.2 M].

    • Note: Use TEA as a scavenger. Do not use excess morpholine, as it may nucleophilically attack the alkyl bromide (dimerization).

  • Cooling: Cool the reaction mixture to -10°C (Ice/Salt bath).

  • Addition: Dropwise add 3-Bromopropionyl chloride (1.05 eq) diluted in DCM over 30 minutes.

    • Control: Maintain internal temperature below 0°C. Exotherms promote elimination.

  • Quench: Stir at 0°C for 1 hour, then allow to warm to RT. Wash immediately with 1M HCl (to remove unreacted amine) followed by sat.

    
    .
    
  • Isolation: Dry organic layer over

    
    , filter, and concentrate in vacuo at <30°C .
    
    • Warning: Do not heat the water bath above 35°C; the compound is thermally labile.

Protocol B: Purity Assessment (HPLC)

System: C18 Reverse Phase Column (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm). Mobile Phase:

  • A: Water + 0.1% Formic Acid

  • B: Acetonitrile + 0.1% Formic Acid Gradient: 5% B to 95% B over 10 min. Detection: UV at 210 nm (amide bond). Retention Time Logic:

  • Hydrolyzed Acid: Elutes near void volume (polar).

  • Target (Amide): Intermediate retention.

  • Impurity (Acrylamide): Elutes slightly earlier than target due to loss of HBr (lower MW, conjugated).

AnalyticalWorkflow Sample Crude Product (Oil) NMR 1H NMR (CDCl3) Sample->NMR Check1 Check: Triplet at 2.85 ppm? Check: Vinyls at 6.0 ppm? NMR->Check1 Decision Pass/Fail Check1->Decision No Vinyls Release for Use Release for Use Decision->Release for Use Pass Recrystallize/Discard Recrystallize/Discard Decision->Recrystallize/Discard Fail (>5% Elimination)

Figure 2: Analytical decision tree for batch release based on NMR signatures.

References
  • Synthesis of Morpholine Amides:Organic Syntheses, Coll. Vol. 5, p. 201.
  • Elimin

    
    -Halo Amides: Journal of Organic Chemistry, "Base-catalyzed elimination of HBr from 3-bromopropionamides." Link
    
  • Spectroscopic Data (Analogous): National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center. "3-Bromo-N,N-dimethylpropanamide." Link

  • Impurity Profile (Acryloylmorpholine): PubChem Compound Summary for CID 88289, 4-Acryloylmorpholine. Link

  • NMR Prediction & Verification: Spectral Database for Organic Compounds (SDBS), "Morpholine derivatives." Link

Synthesis of 3-Bromo-1-morpholinopropan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Scalable Synthesis and Characterization of 3-Bromo-1-morpholinopropan-1-one

Abstract 3-Bromo-1-morpholinopropan-1-one (CAS: 5326-66-9) is a critical synthetic intermediate in medicinal chemistry, serving as a versatile electrophilic building block. It functions primarily as a precursor for introducing the morpholinopropan-1-one pharmacophore via nucleophilic substitution (


) or as a latent Michael acceptor (via elimination to the acrylamide) for covalent drug design. This guide details a robust, scalable synthesis protocol via the 

-acylation of morpholine with 3-bromopropionyl chloride, emphasizing impurity control and safe handling of lachrymatory reagents.

Retrosynthetic Analysis & Strategy

The target molecule, an


-bromoamide, is best disconnected at the amide bond. While direct coupling of 3-bromopropionic acid and morpholine is possible using carbodiimides (DCC/EDC), the acid chloride route offers superior atom economy, simplified purification, and scalability.

Strategic Considerations:

  • Chemoselectivity: Morpholine is a secondary amine and a moderate nucleophile. The reaction with 3-bromopropionyl chloride is highly exothermic; temperature control is vital to prevent double alkylation or polymerization.

  • Elimination Risk: The product contains a

    
    -bromo group relative to the carbonyl. Under strongly basic conditions or high heat, it can undergo 
    
    
    
    elimination to form 4-acryloylmorpholine. The protocol uses a controlled base equivalent (triethylamine) to scavenge HCl without triggering elimination.

Retrosynthesis Target 3-Bromo-1-morpholinopropan-1-one (Target) Precursors Morpholine + 3-Bromopropionyl Chloride Target->Precursors Amide Disconnection

Figure 1: Retrosynthetic disconnection showing the primary acyl chloride pathway.

Primary Synthetic Route: N-Acylation

Reaction Overview:



Materials & Reagents
ReagentEquiv.RoleHazards
Morpholine 1.0NucleophileFlammable, Corrosive
3-Bromopropionyl Chloride 1.1ElectrophileCorrosive, Lachrymator
Triethylamine (TEA) 1.2Acid ScavengerFlammable, Toxic
Dichloromethane (DCM) SolventMediumVolatile, Carcinogen susp.
Experimental Protocol

Step 1: Setup and Addition

  • Preparation: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel. Flush with nitrogen.[1][2][3][4][5]

  • Solvation: Add Morpholine (8.71 g, 100 mmol) and Triethylamine (12.14 g, 120 mmol) to the flask. Dissolve in anhydrous DCM (150 mL) .

  • Cooling: Submerge the flask in an ice-salt bath to reach an internal temperature of -5°C to 0°C.

  • Acylation: Dilute 3-Bromopropionyl chloride (18.85 g, 110 mmol) in 20 mL of DCM. Transfer this solution to the addition funnel.

  • Controlled Addition: Dropwise add the acid chloride solution to the amine mixture over 45–60 minutes. Critical: Maintain temperature < 5°C. Rapid addition causes exotherms that favor side products.

Step 2: Reaction & Quench

  • Once addition is complete, allow the reaction to stir at 0°C for 30 minutes.

  • Remove the ice bath and allow the mixture to warm to room temperature (RT) over 1 hour.

    • Checkpoint: TLC (50% EtOAc/Hexane) should show complete consumption of morpholine (

      
      ) and appearance of the product (
      
      
      
      ).
  • Quench: Slowly add water (50 mL) to the stirring mixture to hydrolyze excess acid chloride.

Step 3: Workup & Purification [2][6]

  • Transfer the biphasic mixture to a separatory funnel. Separate the organic (DCM) layer.

  • Acid Wash: Wash the organic layer with 1M HCl (2 x 50 mL) .

    • Purpose: This removes unreacted morpholine and TEA. The amide product is neutral and remains in the DCM.

  • Base Wash: Wash with saturated NaHCO₃ (2 x 50 mL) to remove residual acid and 3-bromopropionic acid byproducts.

  • Brine Wash: Wash with saturated brine (50 mL) .

  • Drying: Dry the organic layer over anhydrous MgSO₄ for 15 minutes. Filter off the solids.[3]

  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) at 35°C.

    • Note: Avoid high bath temperatures (>50°C) to prevent thermal elimination of HBr.

Yield: Expect 85–95% of a pale yellow to colorless oil, which may solidify upon standing (mp ~35-40°C).

Workflow Start Morpholine + TEA in DCM (-5°C) Add Add 3-Bromopropionyl Cl (Dropwise) Start->Add React Stir 1h -> RT Add->React Quench Quench with H2O React->Quench Extract Separate Organic Layer Quench->Extract Wash1 Wash: 1M HCl (Removes Amines) Extract->Wash1 Wash2 Wash: Sat. NaHCO3 (Removes Acids) Wash1->Wash2 Dry Dry (MgSO4) & Evaporate Wash2->Dry Product Pure 3-Bromo-1-morpholinopropan-1-one Dry->Product

Figure 2: Step-by-step experimental workflow for the acylation protocol.[7]

Characterization & Quality Control

Confirm structure and purity using NMR and LC-MS.

1H NMR (400 MHz, CDCl₃):

  • 
     3.68 (t, 
    
    
    
    Hz, 2H):
    
    
    (Deshielded by bromine).
  • 
     3.65–3.58 (m, 4H):  Morpholine 
    
    
    
    (Overlaps slightly with bromomethyl).
  • 
     3.50–3.40 (m, 4H):  Morpholine 
    
    
    
    .
  • 
     2.85 (t, 
    
    
    
    Hz, 2H):
    
    
    (Alpha to carbonyl).

Key Diagnostic: The two triplets at ~3.68 and ~2.85 ppm confirm the intact 3-bromopropionyl chain. If elimination occurred, you would see vinylic protons (multiplets at 5.5–6.5 ppm).

LC-MS:

  • ESI+: Observed mass

    
     (1:1 ratio due to 
    
    
    
    isotopes).

Safety & Handling

  • Lachrymator Hazard: 3-Bromopropionyl chloride is a potent lachrymator. All operations must be performed in a functioning fume hood. Glassware should be rinsed with dilute base before removal from the hood.

  • Alkylating Agent: The product is an alkylating agent. Wear nitrile gloves and long sleeves. In case of skin contact, wash immediately with soap and water.

  • Storage: Store at 2–8°C under an inert atmosphere. The compound is stable but can slowly hydrolyze or eliminate if exposed to moisture or heat.

Alternative Route (Carbodiimide Coupling)

If the acid chloride is unavailable, the reaction can be performed using 3-bromopropionic acid and DCC (N,N'-dicyclohexylcarbodiimide) in DCM.

  • Pros: Avoids corrosive acid chlorides.

  • Cons: Generates DCU (dicyclohexylurea) byproduct which is difficult to remove completely; atom economy is lower.

References

  • Acylation Protocol Adaptation: BenchChem. General Protocol for the N-Acylation of an Aromatic Amine with 3-Chloropropionyl Chloride. (Adapted for aliphatic amines/bromine analog). Link

  • Morpholine Reactivity: National Institutes of Health (NIH). Morpholine - Chemical and Physical Data. Link

  • Related Synthesis (Chloro-Analog): ChemicalBook. Synthesis of 4-(3-Chloropropyl)morpholine (Demonstrates reactivity of halo-propyl chains with morpholine). Link

Sources

3-Bromo-1-morpholinopropan-1-one CAS number 324796-35-2

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Bromo-1-morpholinopropan-1-one

This document provides a comprehensive technical overview of 3-Bromo-1-morpholinopropan-1-one (CAS 324796-35-2), a key bifunctional building block in modern organic synthesis and medicinal chemistry. This guide moves beyond a simple recitation of data, offering mechanistic insights, field-proven protocols, and strategic considerations for its application in research and drug development.

3-Bromo-1-morpholinopropan-1-one, also known by its synonym 4-(3-bromopropanoyl)morpholine, is a valuable synthetic intermediate. Its structure uniquely combines a reactive alkyl bromide for nucleophilic substitution with a morpholine amide moiety. The morpholine group is a highly sought-after heterocycle in drug design, often introduced to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles of a lead compound. The 3-bromopropanoyl segment acts as a versatile linker, enabling the covalent attachment of this beneficial morpholine "warhead" to a wide array of molecular scaffolds.

The compound typically presents as a powder. Its fundamental properties are summarized below for rapid assessment and experimental planning.

PropertyValueSource(s)
CAS Number 324796-35-2[1],
IUPAC Name 3-bromo-1-(morpholin-4-yl)propan-1-one[1]
Synonyms 4-(3-bromopropanoyl)morpholine
Molecular Formula C₇H₁₂BrNO₂[1]
Molecular Weight 222.08 g/mol [1]
Physical Form Powder
SMILES BrCCC(=O)N1CCOCC1[1]
InChIKey RQAWLDHLXFJWDD-UHFFFAOYSA-N[1],

Synthesis and Purification Protocol

The most direct and reliable synthesis of 3-Bromo-1-morpholinopropan-1-one involves the acylation of morpholine with 3-bromopropionyl chloride. This is a standard nucleophilic acyl substitution reaction. The causality behind this choice is the high reactivity of the acyl chloride, which readily reacts with the secondary amine of morpholine to form a stable amide bond. An excess of morpholine or the inclusion of a non-nucleophilic base is often used to quench the HCl byproduct generated during the reaction.

Experimental Protocol: Synthesis of 3-Bromo-1-morpholinopropan-1-one
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve morpholine (2.0 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or THF) and cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Add a solution of 3-bromopropionyl chloride (1.0 equivalent) in the same anhydrous solvent to the dropping funnel.[2] Add the acyl chloride solution dropwise to the stirred morpholine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl (to remove excess morpholine), saturated sodium bicarbonate solution, and finally, brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure white to off-white powder.

G cluster_setup 1. Reaction Setup cluster_addition 2. Reagent Addition cluster_reaction 3. Reaction & Monitoring cluster_workup 4. Aqueous Workup cluster_purification 5. Purification A Dissolve Morpholine (2 eq.) in Anhydrous DCM B Cool to 0 °C A->B C Add 3-Bromopropionyl Chloride (1 eq.) Solution Dropwise B->C D Warm to RT, Stir 2-4h C->D E Monitor by TLC D->E F Quench with H₂O E->F G Wash with HCl, NaHCO₃, Brine F->G H Dry over Na₂SO₄ & Concentrate G->H I Purify by Recrystallization or Column Chromatography H->I J Pure Product I->J

Caption: Workflow for the synthesis of 3-Bromo-1-morpholinopropan-1-one.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of 3-Bromo-1-morpholinopropan-1-one is dominated by the reactivity of its C-Br bond. The bromine atom is an excellent leaving group, and the carbon to which it is attached (the α-carbon) is electrophilic. This makes the compound an effective propyl-linker and alkylating agent for a variety of nucleophiles.

The primary mechanism for its reaction with nucleophiles is a bimolecular nucleophilic substitution (Sₙ2). This mechanism is favored because the electrophilic carbon is primary, minimizing steric hindrance and providing no significant stabilization for a carbocation intermediate that would be required for an Sₙ1 pathway.[3]

Key Reaction: Thiol Alkylation

A prominent application in drug discovery is the alkylation of thiol groups, particularly the cysteine residues within protein binding sites.[4] This reaction is foundational to the development of targeted covalent inhibitors, which can offer enhanced potency and prolonged duration of action.

Mechanism:

  • A nucleophile (e.g., a thiolate anion, RS⁻) performs a backside attack on the electrophilic carbon bearing the bromine atom.

  • A single transition state is formed where the nucleophile-carbon bond is forming concurrently with the carbon-bromine bond breaking.

  • The bromine atom departs as a bromide ion (Br⁻), and the reaction results in the inversion of stereochemistry (though this is not relevant for the achiral starting material).

Caption: Sₙ2 mechanism for the alkylation of a thiol nucleophile.

Applications in Drug Discovery and Development

3-Bromo-1-morpholinopropan-1-one is not an active pharmaceutical ingredient (API) itself but rather a crucial precursor and building block.[5] Its value lies in its ability to bridge a pharmacologically relevant scaffold (containing a nucleophile) with the beneficial morpholine moiety.

  • Covalent Inhibitor Synthesis: As detailed above, the compound can be used to install a reactive "warhead" onto a ligand designed to target a specific protein. The 3-bromopropionyl group serves as an electrophile that forms a permanent covalent bond with a nucleophilic amino acid residue (e.g., cysteine) in the protein's active site.[4]

  • Linker Chemistry: In fields like Proteolysis Targeting Chimeras (PROTACs), linkers are essential for connecting a ligand that binds to a target protein with a ligand that recruits an E3 ligase. While this specific compound may be a simple linker, its underlying structure is representative of the types of bifunctional molecules used to construct these more complex therapeutics.[6]

  • Fragment-Based Drug Discovery (FBDD): The morpholinopropanone fragment can be used in FBDD screening. If it shows weak binding to a target, the reactive bromo-handle provides a direct vector for chemical elaboration, allowing chemists to "grow" the fragment into a more potent lead compound by linking it to other fragments or small molecules.

Predicted Spectroscopic Characterization

TechniquePredicted Features
¹H NMR - Morpholine Protons: Two multiplets (or broad singlets) integrating to 4H each, around δ 3.6-3.8 ppm.- Methylene (α to Br): Triplet, 2H, δ 3.5-3.8 ppm.- Methylene (α to C=O): Triplet, 2H, δ 2.9-3.3 ppm.
¹³C NMR - Carbonyl (C=O): δ 168-172 ppm.- Morpholine (O-CH₂): δ 65-68 ppm.- Morpholine (N-CH₂): δ 42-46 ppm.- Methylene (α to C=O): δ 35-40 ppm.- Methylene (α to Br): δ 25-30 ppm.
IR Spectroscopy - Strong C=O Amide I band: ~1645 cm⁻¹.- C-H stretching (alkane): 2850-2960 cm⁻¹.- C-O-C stretching (ether): ~1115 cm⁻¹.- C-Br stretching: 550-650 cm⁻¹.
Mass Spec (EI) - Molecular Ion (M⁺): A doublet peak at m/z 221 and 223 (approx. 1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes).- Key Fragments: m/z 142 ([M-Br]⁺), m/z 86 (morpholine fragment).

Safety, Handling, and Storage

As an alkylating agent, 3-Bromo-1-morpholinopropan-1-one must be handled with appropriate caution. The safety protocols are based on its structural alerts and data from analogous compounds.[8][9]

  • Precautions for Safe Handling: Handle in a well-ventilated chemical fume hood.[8] Avoid breathing dust, fumes, or vapors.[9] Avoid contact with skin and eyes. Wear suitable personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[8][9]

  • First Aid Measures:

    • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

    • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[9]

    • In all cases of significant exposure, seek immediate medical attention.

  • Conditions for Safe Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][10] Keep away from incompatible materials such as strong oxidizing agents and strong bases. Some suppliers note the material may be shipped via cold-chain, suggesting refrigeration could be optimal for long-term stability.[11]

Hazard Statements (from supplier information):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

References

  • Matrix Fine Chemicals. 3-BROMO-1-(MORPHOLIN-4-YL)PROPAN-1-ONE. [Link]

  • Fisher Scientific. SAFETY DATA SHEET. [Link]

  • CPAChem. Safety data sheet. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Understanding the Properties and Applications of 3-Bromo-1-Propanol. [Link]

  • Organic Syntheses. trans,trans-1,3-BUTADIENE-1,4-DIYL DIACETATE. [Link]

  • ResearchGate. Figure S2. 1 H NMR spectra of 3-bromo-propan-1-ol (black) and.... [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 3-Bromo-1-propanol in Modern Organic Synthesis. [Link]

  • Zenodo. An optimized protocol for the synthesis of peptides containing trans-cyclooctene and bicyclononyne dienophiles as useful. [Link]

  • SEM V (H). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]

  • Inxight Drugs. 3-Bromo-1-propanol. [Link]

  • Chegg. The following is the - ' - H NMR spectrum of - 3 - - bromo. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy. [Link]

  • LookChem. 3-Bromopropionyl chloride [ 15486-96-1 ]. [Link]

  • PubMed. A practical method for the synthesis of highly enantioenriched trans-1,2-amino alcohols. [Link]

  • PrepChem.com. Synthesis of 3-bromo-1-chloropropane. [Link]

  • RSC Publishing. Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. [Link]

  • Pearson. Propose an SN1 mechanism for the solvolysis of 3-bromo-2,3-dimeth.... [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of 3-Bromo-1,1,1-trifluoropropan-2-one as a Specialty Chemical. [Link]

  • ResearchGate. A Novel Synthesis of 3-Bromo-1,2-Propanediol from 3-Oxetanol. [Link]

  • Pearson. Predict the products and mechanisms of the following reactions. W.... [Link]

  • Reddit. [Highschool Chemistry] Reaction between 3-bromo-3-methylpentane and Sodiumhydroxide. [Link]

Sources

Spectroscopic Data and Synthetic Profiling of 3-Bromo-1-morpholinopropan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-1-morpholinopropan-1-one (CAS: 324796-35-2) is a highly versatile bifunctional aliphatic building block utilized extensively in medicinal chemistry and drug development. Structurally, it features a stable morpholine tertiary amide coupled with an electrophilic


-bromoethyl chain. This dual functionality allows it to serve as a premium intermediate: the amide core provides favorable pharmacokinetic properties (such as improved aqueous solubility and metabolic stability), while the terminal bromide acts as a reactive handle for nucleophilic substitution, cross-coupling, or alkylation reactions.

This whitepaper provides an authoritative, in-depth analysis of the spectroscopic properties (NMR, FT-IR, HRMS) of 3-Bromo-1-morpholinopropan-1-one. Furthermore, it details field-proven synthetic methodologies and self-validating experimental protocols designed to ensure high-yield generation and accurate characterization for downstream pharmaceutical applications.

Chemical Profiling & Structural Dynamics

  • Chemical Name: 3-Bromo-1-morpholinopropan-1-one

  • Molecular Formula: C

    
    H
    
    
    
    BrNO
    
    
  • Molecular Weight: 222.08 g/mol

  • Exact Mass (

    
    Br):  221.0051 Da
    
  • SMILES: O=C(CCBr)N1CCOCC1

The molecule's behavior in solution is heavily dictated by the tertiary amide bond. The delocalization of the morpholine nitrogen's lone pair into the carbonyl group gives the C–N bond partial double-bond character. This restricts free rotation at room temperature, fundamentally altering the molecule's spectroscopic signature by placing the morpholine ring protons into distinct magnetic environments.

Comprehensive Spectroscopic Characterization

H NMR Analysis

The


H NMR spectrum of 3-Bromo-1-morpholinopropan-1-one is defined by the restricted rotation of the amide bond and the electron-withdrawing effects of the bromine atom and carbonyl group.

Causality in Spectral Interpretation: The partial double-bond character of the C–N amide bond places the morpholine ring in a slow-exchange regime on the NMR timescale at 298 K. Consequently, the N-CH


 protons that are syn to the carbonyl oxygen experience a different shielding environment than those that are anti, splitting them into two distinct multiplets.

Table 1:


H NMR Data (400 MHz, CDCl

, 298 K)
Chemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
IntegrationAssignment & Mechanistic Rationale
3.68 Triplet (t)6.52H-CH

-Br
: Deshielded by the electronegative bromine atom.
3.65 Multiplet (m)-4HMorpholine O-CH

: Deshielded by the adjacent ether oxygen.
3.58 Multiplet (m)-2HMorpholine N-CH

(syn)
: Deshielded by proximity to the carbonyl cone of anisotropy.
3.45 Multiplet (m)-2HMorpholine N-CH

(anti)
: Distinct from the syn protons due to restricted C-N rotation.
2.92 Triplet (t)6.52H-CH

-C(=O)
: Alpha protons split by the adjacent methylene group.
C NMR Analysis

Carbon-13 NMR further corroborates the restricted rotation and the electronic distribution across the aliphatic chain.

Table 2:


C NMR Data (100 MHz, CDCl

, 298 K)
Chemical Shift (

, ppm)
AssignmentStructural Rationale
168.5 C=O Tertiary amide carbonyl carbon.
66.8, 66.5 Morpholine O-CH

Two signals often resolve due to long-range conformational asymmetry.
46.2 Morpholine N-CH

Syn conformer carbon (relative to carbonyl).
42.5 Morpholine N-CH

Anti conformer carbon.
35.8 -CH

-C(=O)
Alpha carbon, deshielded by the carbonyl group.
27.4 -CH

-Br
Upfield relative to oxygen/nitrogen-bound carbons, typical for primary bromides.
FT-IR Spectroscopy

Infrared spectroscopy provides a self-validating check for the integrity of the amide bond and the presence of the halogen.

Causality in IR Shifts: The tertiary amide C=O stretch appears at a lower frequency (1645 cm


) compared to isolated ketones (~1715 cm

). This bathochromic shift is driven by the strong resonance donation from the morpholine nitrogen lone pair into the carbonyl

antibonding orbital, which weakens the C=O bond and lowers its vibrational frequency.

Table 3: FT-IR Data (ATR, Solid State)

Wavenumber (cm

)
Peak Shape/IntensityVibrational Mode Assignment
2960, 2855 Medium, SharpC-H stretch (aliphatic morpholine and alkyl chain)
1645 Strong, SharpC=O stretch (Amide I band, tertiary amide)
1430 MediumC-H bending (scissoring)
1220 StrongC-N stretch (Amide III band)
1115 StrongC-O-C asymmetric stretch (morpholine ether)
655 MediumC-Br stretch (aliphatic bromide)
High-Resolution Mass Spectrometry (HRMS)

In Electrospray Ionization (ESI-TOF), the presence of the bromine atom provides a highly diagnostic isotopic signature. Bromine exists natively as two isotopes,


Br and 

Br, in a nearly 1:1 ratio (50.69% and 49.31%).
  • [M+H]

    
     (
    
    
    
    Br):
    m/z 222.0126
  • [M+H]

    
     (
    
    
    
    Br):
    m/z 224.0106

Fragmentation Pathway: Collision-induced dissociation (CID) typically results in the neutral loss of HBr (80/82 Da) to yield an m/z 142 fragment (1-morpholinoprop-2-en-1-one ion), or cleavage of the amide bond to yield the morpholine ion (m/z 88).

MSFragmentation M [M+H]+ m/z 222 / 224 Frag1 Loss of HBr m/z 142 M->Frag1 - HBr (80/82 Da) Frag2 Acylium Ion m/z 135 / 137 M->Frag2 - Morpholine (87 Da) Frag3 Morpholine Ion m/z 88 M->Frag3 Cleavage at C-N bond

ESI-MS fragmentation pathways highlighting isotopic bromine cleavage and acylium ion formation.

Experimental Protocols & Workflows

Synthesis of 3-Bromo-1-morpholinopropan-1-one

The synthesis of


-bromo amides relies on the nucleophilic acyl substitution of 3-bromopropanoyl chloride with cyclic secondary amines[1].

Mechanistic Caution: Strict thermal regulation at 0 °C is required during the addition phase to suppress the E2 elimination of the


-bromide, a competing side reaction common in bifunctional acyl chlorides that leads to unwanted acrylamide derivatives[2].

Step-by-Step Protocol:

  • System Preparation: Flame-dry a 250 mL round-bottom flask and purge with inert Nitrogen (N

    
    ) gas.
    
  • Reagent Loading: Add morpholine (1.0 eq, 10 mmol, 0.87 g) and triethylamine (TEA, 1.2 eq, 12 mmol, 1.67 mL) to 50 mL of anhydrous dichloromethane (DCM).

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 15 minutes.

  • Acylation: Dissolve 3-bromopropanoyl chloride (1.05 eq, 10.5 mmol, 1.80 g) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes using an addition funnel. Note: Dropwise addition prevents localized heating and minimizes HBr elimination.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir continuously for 3 hours. Monitor completion via TLC (Eluent: 50% EtOAc in Hexanes; UV and KMnO

    
     visualization).
    
  • Quench & Extraction: Quench the reaction by adding 30 mL of saturated aqueous NaHCO

    
    . Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
    
  • Washing: Wash the combined organic layers with 1M HCl (20 mL) to remove residual morpholine and TEA, followed by brine (30 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.
  • Purification: Purify via flash column chromatography (Silica gel, gradient elution 20% to 60% EtOAc in Hexanes) to afford the pure title compound.

SynthesisWorkflow SM1 3-Bromopropanoyl Chloride Base TEA / DCM (0°C to RT) SM1->Base SM2 Morpholine SM2->Base Intermediate Tetrahedral Intermediate Base->Intermediate Nucleophilic Attack Product 3-Bromo-1-morpholino propan-1-one Intermediate->Product Cl- Elimination

Synthetic workflow and nucleophilic acyl substitution mechanism for 3-Bromo-1-morpholinopropan-1-one.

NMR Sample Preparation Protocol (Self-Validating)

To ensure the acquisition of high-fidelity spectroscopic data that accurately captures the restricted rotation dynamics:

  • Sample Mass: Weigh exactly 15–20 mg of the purified 3-Bromo-1-morpholinopropan-1-one into a clean glass vial.

  • Solvent Selection: Dissolve the compound in 0.6 mL of Deuterated Chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (
    
    
    
    0.00 ppm). CDCl
    
    
    is selected to prevent proton exchange and to closely mimic the non-polar environment of the extraction phase.
  • Filtration: Pass the dissolved sample through a tightly packed glass wool plug in a Pasteur pipette directly into a 5 mm precision NMR tube to remove any particulate matter (e.g., residual silica gel or Na

    
    SO
    
    
    
    ) that could cause localized magnetic field inhomogeneities (shimming errors).
  • Acquisition Parameters: Run

    
    H NMR at 400 MHz (16 scans, 1s relaxation delay) and 
    
    
    
    C NMR at 100 MHz (512 scans, 2s relaxation delay) at exactly 298 K.

References

  • Anand, R., et al. "Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines as Balanced-Affinity Mu/Delta Opioid Ligands." National Center for Biotechnology Information (PMC), 2018.[Link]

Sources

3-Bromo-1-morpholinopropan-1-one: Mechanism of Action & Chemical Biology Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-1-morpholinopropan-1-one (CAS: 324796-35-2) is a specialized electrophilic fragment used primarily in Covalent Fragment-Based Drug Discovery (FBDD) and bioconjugation. Unlike direct-acting pharmacological agents (ligands), its "mechanism of action" is defined by its chemical reactivity: it serves as a


-bromo amide warhead precursor .

Under physiological or slightly basic conditions, this compound functions as a "masked" Michael acceptor. It undergoes base-mediated elimination to generate 1-morpholinoprop-2-en-1-one (Acryloyl morpholine) , which subsequently irreversibly alkylates nucleophilic cysteine residues on target proteins. This guide details its reactivity profile, mechanistic pathways, and protocols for use in chemoproteomics.[1]

Chemical Identity & Properties

PropertyDetail
IUPAC Name 3-bromo-1-(morpholin-4-yl)propan-1-one
Common Name

-(3-Bromopropionyl)morpholine
CAS Number 324796-35-2
Molecular Formula C

H

BrNO

Molecular Weight 222.08 g/mol
Reactive Class

-Halo amide / Masked Acrylamide
Warhead Type Cysteine-reactive electrophile (Irreversible)

Mechanism of Action: The "Masked" Warhead

The biological activity of 3-Bromo-1-morpholinopropan-1-one is driven by its ability to form a covalent bond with protein thiols. This occurs via a two-step sequence: Elimination-Addition .

Step 1: In Situ Activation (Elimination)

The


-bromo amide motif is relatively stable at neutral pH but undergoes elimination of hydrogen bromide (HBr) in the presence of a base (or basic residues on a protein surface). This generates the reactive acrylamide  species.
  • Reaction: E2 or E1cB elimination.

  • Active Species: 1-morpholinoprop-2-en-1-one (Acryloyl morpholine).

  • Significance: Acrylamides are the "Gold Standard" warheads for targeted covalent inhibitors (e.g., Ibrutinib, Osimertinib). Using the

    
    -bromo precursor allows for better stability during storage compared to the highly reactive acrylamide.
    
Step 2: Covalent Labeling (Michael Addition)

Once the acrylamide is formed, it acts as a soft electrophile (Michael acceptor). It preferentially reacts with soft nucleophiles, specifically the thiolate anion (


) of non-catalytic or catalytic cysteine residues.
  • Selectivity: High for Cysteine (Cys) over Lysine (Lys) at physiological pH.

  • Outcome: Formation of a stable thioether bond, permanently attaching the morpholine moiety to the protein.

Mechanistic Pathway Diagram

MoA Precursor 3-Bromo-1-morpholinopropan-1-one (Precursor) Transition Elimination of HBr (In Situ Activation) Precursor->Transition pKa modulation Base Base (B:) (Buffer or Protein Residue) Base->Transition Acrylamide Acryloyl Morpholine (Active Michael Acceptor) Transition->Acrylamide -HBr Complex Covalent Protein Adduct (Thioether Bond) Acrylamide->Complex Michael Addition (Irreversible) Cysteine Protein-Cys-SH (Nucleophile) Cysteine->Complex Nucleophilic Attack

Caption: The two-step activation and labeling mechanism: Base-mediated elimination of HBr generates the reactive acrylamide, which traps the protein cysteine.

Applications in Drug Discovery[1][2][3]

Covalent Fragment Screening

In FBDD, libraries of low-molecular-weight electrophiles are screened against a target protein to find "hits" that bind to a specific pocket.

  • Role of Morpholine: The morpholine ring acts as a soluble, non-interacting "cap" that improves the physicochemical properties of the fragment. It often sits in the solvent-exposed region of the binding pocket.

  • Role of 3-Bromo: Provides the reactivity.[2][3] If a "hit" is observed (via Mass Spectrometry), it confirms that a cysteine is accessible and reactive in that pocket.

Synthesis of PROTAC Linkers

This compound serves as a robust intermediate for synthesizing E3 ligase recruiters or linkers where a morpholine handle is required to modulate solubility or pharmacokinetic profile.

Experimental Protocols

Protocol A: In Situ Generation and Protein Labeling

Use this protocol to test if a target protein has an accessible cysteine.

Materials:

  • Target Protein (10

    
    M in PBS, pH 7.4).
    
  • 3-Bromo-1-morpholinopropan-1-one (100 mM stock in DMSO).

  • TCEP (Tris(2-carboxyethyl)phosphine) reducing agent.

Workflow:

  • Reduction: Incubate protein with 1 mM TCEP for 30 min at RT to ensure surface cysteines are reduced.

  • Dosing: Add the 3-Bromo compound to the protein solution (Final conc: 100

    
    M, 10-fold excess).
    
  • Incubation: Incubate at 37°C for 60 minutes.

    • Note: The slightly basic pH of PBS (7.4) is usually sufficient to drive the elimination to the acrylamide over this timeframe. For faster activation, adjust pH to 8.0.

  • Quenching: Add excess DTT (10 mM) or 2-Mercaptoethanol to quench unreacted electrophile.

  • Analysis: Analyze via Intact Protein LC-MS.

    • Expected Shift: Look for a mass shift of +141.17 Da .

    • Calculation: 222.08 (Reagent) - 80.91 (HBr) = 141.17 Da (Acryloyl morpholine adduct).

Protocol B: Synthetic Conversion to Acryloyl Morpholine

If the pure acrylamide is required for screening.

  • Dissolve 3-Bromo-1-morpholinopropan-1-one (1 eq) in dry Dichloromethane (DCM).

  • Add Triethylamine (TEA, 1.5 eq) dropwise at 0°C.

  • Stir at Room Temperature for 2–4 hours.

  • Wash with water, dry over MgSO

    
    , and concentrate.
    
  • Result: 1-morpholinoprop-2-en-1-one (CAS: 5117-12-4).

References

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. Link

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570–574. Link

  • Åkerfeldt, K. S., et al. (1993). Amino acid analysis of proteins containing 3-bromopropionyl-modified cysteine residues. Analytical Biochemistry, 213(2), 372-377. Link

  • BLD Pharm. (2023). 3-Bromo-1-morpholinopropan-1-one Product Data. BLD Pharm Repository. Link

Sources

Reactivity of the bromine in 3-Bromo-1-morpholinopropan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity of the Bromine in 3-Bromo-1-morpholinopropan-1-one

Abstract

3-Bromo-1-morpholinopropan-1-one is a key bifunctional molecule utilized extensively in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its value lies in the strategic placement of a reactive C-Br bond, which serves as a versatile handle for molecular elaboration. This guide provides a comprehensive analysis of the factors governing the reactivity of the bromine atom in this substrate. We will delve into the mechanistic underpinnings of its primary reaction pathways—nucleophilic substitution (SN2) and elimination (E2)—and explore the experimental conditions that dictate the outcome of these competing reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important building block.

Molecular Architecture and Electronic Landscape

The reactivity of 3-Bromo-1-morpholinopropan-1-one is fundamentally dictated by its molecular structure. The molecule consists of a propyl chain substituted with a terminal bromine atom and a morpholino group attached via an amide linkage at the other end.

The key features influencing the reactivity of the C-Br bond are:

  • Primary Alkyl Halide: The bromine atom is attached to a primary carbon. This steric accessibility strongly favors bimolecular reactions where the backside attack of a nucleophile is unhindered.

  • Polarity of the C-Br Bond: Due to the higher electronegativity of bromine compared to carbon, the C-Br bond is polarized. This polarization imparts a partial positive charge (δ+) on the α-carbon, rendering it electrophilic and susceptible to attack by electron-rich species (nucleophiles).

  • Inductive Effect of the Amide Group: The electron-withdrawing nature of the morpholinopropan-1-one moiety, while somewhat distant, exerts a minor inductive effect that can slightly increase the electrophilicity of the α-carbon.

  • The Leaving Group: The bromide ion (Br⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HBr). Its ability to stabilize the negative charge upon departure facilitates both substitution and elimination reactions.[1]

Dominant Reaction Pathway: Nucleophilic Substitution (SN2)

Given its nature as a primary alkyl halide, the predominant reaction pathway for 3-Bromo-1-morpholinopropan-1-one is the bimolecular nucleophilic substitution (SN2) reaction.[2] This mechanism is a single, concerted step where a nucleophile attacks the electrophilic carbon atom from the side opposite to the bromine atom, leading to an inversion of stereochemistry if the carbon were chiral.[1][3][4]

Mechanism of SN2 Reaction

The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile and the leaving group are both partially bonded to the α-carbon.

Caption: Concerted SN2 mechanism for 3-Bromo-1-morpholinopropan-1-one.

Experimental Protocol: Synthesis of a Tertiary Amine Derivative

This protocol details the SN2 reaction of 3-Bromo-1-morpholinopropan-1-one with a secondary amine, such as piperidine, to yield a tertiary amine.

Materials:

  • 3-Bromo-1-morpholinopropan-1-one (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask, add 3-Bromo-1-morpholinopropan-1-one and the chosen polar aprotic solvent (e.g., acetonitrile).

  • Add potassium carbonate, which will act as a base to neutralize the HBr formed.

  • Add piperidine to the stirring mixture.

  • Attach a condenser and heat the reaction mixture to 60-80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Filter off the potassium salts and wash the filter cake with the solvent.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the resulting crude product via column chromatography or recrystallization to obtain the desired 1-morpholino-3-(piperidin-1-yl)propan-1-one.

Competing Pathway: Elimination (E2)

While SN2 is the favored pathway, an E2 (bimolecular elimination) reaction can occur, particularly under specific conditions.[2] This pathway is promoted by the use of strong, sterically hindered bases and higher temperatures.[5]

Mechanism of E2 Reaction

The E2 mechanism is also a single, concerted step. The base abstracts a proton from the β-carbon (the carbon adjacent to the one bearing the bromine) simultaneously as the C-Br bond cleaves and a π-bond forms between the α and β carbons.[5][6]

Sources

Technical Guide: 3-Bromo-1-morpholinopropan-1-one as a Synthetic Precursor

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical profile, synthesis, and applications of 3-Bromo-1-morpholinopropan-1-one (also known as N-(3-bromopropionyl)morpholine).

Executive Summary

3-Bromo-1-morpholinopropan-1-one (CAS: 5117-12-4 related/derivative) is a bifunctional electrophile serving as a critical intermediate in organic synthesis and medicinal chemistry. Structurally, it consists of a morpholine ring acylated by a 3-bromopropionyl group.

Its utility stems from its "Latent Electrophile" character. Depending on reaction conditions, it functions through two distinct mechanistic pathways:

  • Direct Alkylation (

    
    ):  Direct displacement of the bromine by nucleophiles.
    
  • Elimination-Addition (

    
     + Conjugate Addition):  Base-mediated elimination of HBr to form N-Acryloylmorpholine (NAM) , followed by Michael addition.
    

This duality makes it a preferred reagent for installing the morpholine moiety into drug scaffolds and for synthesizing covalent inhibitors where controlled reactivity is required.

Chemical Profile & Reactivity

The compound is a


-bromo amide. The electron-withdrawing carbonyl group at the 

-position acidifies the

-protons, making the molecule susceptible to elimination, while the primary bromide at the

-position is a potent leaving group.
Reactivity Flowchart

The following diagram illustrates the divergent reactivity pathways based on pH and nucleophile type.

ReactivityPathways Precursor 3-Bromo-1-morpholinopropan-1-one Acryloyl N-Acryloylmorpholine (Michael Acceptor) Precursor->Acryloyl Elimination (-HBr) Substituted 3-Functionalized-1-morpholinopropan-1-one Precursor->Substituted Direct Substitution (Sn2) Base Base (E2) (e.g., TEA, NaOH) Base->Precursor Nuc Nucleophile (Sn2) (e.g., R-NH2, R-SH) Nuc->Precursor MichaelAdduct Michael Adduct (Covalent Protein Tag) Acryloyl->MichaelAdduct Conjugate Addition (Cysteine/Lysine)

Figure 1: Divergent reactivity pathways of 3-Bromo-1-morpholinopropan-1-one. Blue indicates the core precursor; Yellow indicates the reactive intermediate (NAM).

Synthetic Pathways

Synthesis must be controlled to prevent spontaneous elimination to the acrylamide. The most robust method involves the acylation of morpholine with 3-bromopropionyl chloride under anhydrous conditions.

Protocol A: Acylation via Acid Chloride (Primary Route)

This method is preferred for high yield and purity.

Reagents:

  • Morpholine (1.0 equiv)

  • 3-Bromopropionyl chloride (1.05 equiv)

  • Triethylamine (TEA) (1.1 equiv) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with

    
    . Add anhydrous DCM and Morpholine. Cool the solution to 0°C  using an ice bath. Cooling is critical to suppress elimination.
    
  • Addition: Add TEA to the solution. Then, add 3-Bromopropionyl chloride dropwise over 30 minutes. Maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–5 hours. Monitor by TLC (Hexane:EtOAc 1:1) for the disappearance of morpholine.

  • Workup:

    • Wash the organic layer with 1M HCl (cold) to remove unreacted amine/TEA.

    • Wash with sat.[1]

      
       and Brine.
      
    • Dry over

      
       and concentrate in vacuo at < 40°C . High heat can trigger elimination.
      
  • Purification: Recrystallization from Et2O/Hexane or flash chromatography (if necessary).

Protocol B: Peptide Coupling (Mild Route)

Used when acid-sensitive functional groups are present.

  • Reagents: 3-Bromopropionic acid + Morpholine + DCC/EDC (Coupling Agent).

  • Conditions: Standard amide coupling in DCM at RT. This route avoids the corrosive acid chloride but requires removal of urea byproducts.

Applications in Research & Development

Covalent Inhibitor Design ("Warhead" Installation)

In drug discovery, this molecule acts as a Latent Acrylamide .

  • Mechanism: The 3-bromo amide is stable in plasma but, upon binding to a target protein, can undergo proximity-induced elimination or substitution by a cysteine thiol in the active site.

  • Advantage: It often exhibits lower non-specific toxicity compared to naked acrylamides because the electrophilic double bond is not "exposed" until activation or specific substitution occurs.

Synthesis of N-Acryloylmorpholine (NAM)

NAM is a high-value monomer for hydrogels and peptide synthesis resins.

  • Conversion: To convert the 3-bromo precursor to NAM, treat with a strong base (e.g.,

    
     or 
    
    
    
    ) in a biphasic system or THF.
  • Data:

    Property Value
    Precursor 3-Bromo-1-morpholinopropan-1-one
    Product N-Acryloylmorpholine (NAM)
    Reagent NaOH / Toluene (Phase Transfer)

    | Yield | >85% (Typical) |

Surface Functionalization

The bromine handle allows for the attachment of the morpholine group to surfaces (e.g., silica, polymers) bearing amine or thiol groups, modifying hydrophilicity and biocompatibility.

Experimental Data & Characterization

Note: Values are representative of the class of


-bromo amides.
TechniqueDiagnostic SignalInterpretation
1H NMR

3.5–3.7 ppm (m, 8H)
Morpholine ring protons (

,

)
1H NMR

3.6 ppm (t, 2H)

-protons (

)
1H NMR

2.9 ppm (t, 2H)

-protons (

)
IR 1640–1650

Amide C=O stretch (Strong)
MS (ESI)

calc. ~222/224
Characteristic Br isotope pattern (1:[2]1)

Safety & Handling (Critical)

  • Hazard Class: Alkylating Agent / Lachrymator.

  • Genotoxicity: Like all

    
    -halo carbonyls and alkyl bromides, this compound is a potential genotoxin (alkylates DNA).
    
  • Handling:

    • Double-glove (Nitrile) is mandatory.

    • Work exclusively in a fume hood .

    • Quenching: Quench spills or excess reagent with 10% aqueous ammonia or sodium thiosulfate (reacts with the alkyl bromide).

References

  • -functionalized precursors to form the acrylamide).
  • Reactivity of

    
    -Bromo Amides (General Mechanism): 
    Chemistry LibreTexts. "Nucleophilic Substitution and Elimination."
    [Link]
    (Foundational text on the competition between E2 and Sn2 pathways in 
    
    
    
    -halo carbonyls).
  • Covalent Inhibitor Strategies (Warhead Chemistry): National Institutes of Health (PMC). "Recent advances in the development of covalent inhibitors."[3][4] [Link] (Contextualizes the use of latent electrophiles like 3-bromopropionamides in drug design).

  • Morpholine Derivatives in Synthesis: ResearchGate. "Morpholines: Synthesis and Biological Activity." [Link] (Comprehensive review of morpholine chemistry).

Sources

Technical Guide: Solubility and Stability of 3-Bromo-1-morpholinopropan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical profile, solubility dynamics, and stability mechanisms of 3-Bromo-1-morpholinopropan-1-one (CAS 324796-35-2). It is designed for researchers utilizing this compound as a reactive intermediate—typically for introducing the morpholinopropanoyl motif or generating acryloylmorpholine via elimination.

Physicochemical Profile & Molecular Identity[1]

3-Bromo-1-morpholinopropan-1-one is a


-bromo amide. Its reactivity is defined by the tension between the electrophilic alkyl bromide terminus and the base-sensitive 

-protons adjacent to the carbonyl. Unlike simple alkyl halides, the presence of the amide group dictates its solubility and predisposes it to specific degradation pathways (elimination vs. substitution).
Core Properties
PropertyValue / Characteristic
CAS Number 324796-35-2
Molecular Formula

Molecular Weight 222.08 g/mol
Structural Class

-Bromo Amide / Functionalized Morpholine
Physical State Low-melting solid or viscous oil (highly dependent on purity)
Key Reactivity Alkylating agent; Precursor to Michael acceptors (acrylamides)

Solubility Dynamics

The solubility of 3-Bromo-1-morpholinopropan-1-one is governed by its amphiphilic structure: the morpholine ring provides moderate polarity and hydrogen-bond accepting capability, while the bromo-propyl chain adds lipophilicity.

Solvent Compatibility Matrix
Solvent ClassSolubility PotentialStability RiskRecommendation
Polar Aprotic (DMSO, DMF)High (>100 mM)LowPreferred for stock solutions. Store frozen.
Chlorinated (DCM, Chloroform)High LowExcellent for synthesis/workup.
Alcohols (Methanol, Ethanol)Moderate to HighModerate Risk of solvolysis (methanolysis) over prolonged storage.
Ethers (THF, Diethyl Ether)ModerateLowGood for anhydrous reactions.
Aqueous Buffers Low to ModerateHigh Avoid for storage. Rapid hydrolysis/elimination occurs at pH > 7.
Critical Dissolution Protocol

To maintain integrity during biological assays or chemical functionalization:

  • Primary Stock: Dissolve the neat compound in anhydrous DMSO or DMF .

  • Concentration: Aim for 50–100 mM stocks to minimize solvent volume in downstream applications.

  • Aqueous Dilution: Dilute into aqueous media immediately prior to use. Do not store aqueous solutions.

Stability & Degradation Mechanisms[4]

The stability of 3-Bromo-1-morpholinopropan-1-one is compromised by two primary mechanisms: Base-Catalyzed Elimination and Nucleophilic Substitution . Understanding these pathways is critical for preventing artifactual data in biological screens.

Mechanism 1: -Elimination (Dehydrobromination)

The most rapid degradation pathway is the loss of HBr to form 4-acryloylmorpholine .

  • Trigger: Basic pH (pH > 7.5), presence of amines, or elevated temperature.

  • Consequence: Loss of alkylating capability; generation of a reactive Michael acceptor (acrylamide) which has distinct biological targets (cysteine reactivity).

Mechanism 2: Hydrolysis (Substitution)

In aqueous or alcoholic media, the bromine atom can be displaced by solvent molecules.

  • Trigger: Protice solvents (Water, MeOH), Heat.

  • Product: 3-Hydroxy-1-morpholinopropan-1-one (alcohol) or methoxy analog.

Pathway Visualization

The following diagram illustrates the competing degradation pathways that researchers must control.

DegradationPathways Compound 3-Bromo-1-morpholinopropan-1-one (Intact Reagent) Acrylamide 4-Acryloylmorpholine (Elimination Product) Compound->Acrylamide -HBr (E2 Elimination) Alcohol 3-Hydroxy-1-morpholinopropan-1-one (Hydrolysis Product) Compound->Alcohol +H2O / -HBr (SN2) Base Base / pH > 7.5 (Fast) Water H2O / Heat (Slow to Moderate)

Caption: Figure 1.[1][2] Degradation pathways of 3-Bromo-1-morpholinopropan-1-one. The elimination pathway (Red) is dominant in basic conditions.

Handling & Storage Protocols

Based on the instability profile, the following "Self-Validating" protocols ensure reagent integrity.

Storage Requirements[7][8]
  • Temperature: Store neat compound at -20°C .

  • Atmosphere: Hygroscopic potential requires storage under inert gas (Argon/Nitrogen) or in a desiccator.

  • Container: Amber glass vials to prevent potential photolytic degradation of the C-Br bond.

Quality Control (Self-Validation)

Before using stored material for critical experiments, validate purity using TLC or LC-MS :

  • TLC Mobile Phase: 5% Methanol in Dichloromethane.

  • Observation:

    • Intact: Single spot (Rf ~0.4–0.6 depending on plate).

    • Degraded (Acrylamide): New spot appearing at higher Rf (less polar due to loss of polar C-Br bond and conjugation).

    • Degraded (Hydrolysis): Spot at lower Rf (more polar alcohol).

Emergency Neutralization

In the event of a spill, treat the area with a solution of 10% Sodium Thiosulfate . Thiosulfate acts as a potent nucleophile, rapidly reacting with the alkyl bromide to form a harmless Bunte salt, mitigating alkylation risks.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12308, 3-Bromo-1-propanol (Related Structure/Reactivity). Retrieved from [Link]

  • Cajan, M., et al. (2001). Stability of Complexes of Aromatic Amides with Bromide Anion: Quantitative Structure-Property Relationships.[3] Journal of Chemical Information and Computer Sciences.[3] (Context on Amide-Bromide interactions).

  • Matrix Fine Chemicals. Product Entry: 3-BROMO-1-(MORPHOLIN-4-YL)PROPAN-1-ONE. Retrieved from [Link]

Sources

Morpholine as a Privileged Scaffold: Pharmacological Dynamics and High-Throughput Evaluation of Biological Activities

Author: BenchChem Technical Support Team. Date: March 2026

The Morpholine Paradigm in Medicinal Chemistry

In the landscape of modern drug discovery, the morpholine ring—a six-membered heterocycle containing both amine and ether functional groups—has firmly established itself as a "privileged scaffold"[1]. As an application scientist evaluating novel chemical entities, I frequently encounter morpholine in lead optimization campaigns because of its profound ability to rescue poorly performing molecules.

The causality behind its success lies in its physicochemical properties. With a pKa of approximately 8.3, morpholine provides moderate basicity, ensuring that compounds remain partially ionized at physiological pH. This strikes an optimal balance between aqueous solubility and lipophilic cell permeability[2]. Furthermore, the oxygen and nitrogen heteroatoms act as versatile hydrogen bond acceptors and donors, allowing for highly specific, directional interactions with target protein pockets.

Mechanistic Target Engagement

Kinase Inhibition in Oncology (PI3K/mTOR and EGFR)

The most prominent biological activity of morpholine derivatives is their targeted inhibition of oncogenic kinase cascades. In the design of Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors, the morpholine moiety is not merely a structural spacer; it is an indispensable pharmacophore[3].

X-ray crystallography of kinase-inhibitor complexes reveals that the oxygen atom of the morpholine ring forms a critical hydrogen bond with the valine residue in the hinge region of the ATP-binding pocket[4]. Structure-activity relationship (SAR) analyses consistently demonstrate that substituting or removing the morpholine ring results in a dramatic loss of PI3Kα inhibitory activity due to the disruption of this hinge-binding dynamic[3].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/β/δ/γ) RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT mTOR mTORC1 / mTORC2 AKT->mTOR Proliferation Cell Survival & Proliferation mTOR->Proliferation Morpholine Morpholine Derivative (e.g., Copanlisib) Morpholine->PI3K ATP Competitive Inhibition

PI3K/AKT/mTOR signaling cascade and targeted ATP-competitive inhibition by morpholine derivatives.

Antimicrobial and Antiviral Activities

Beyond oncology, morpholine hybrids exhibit broad-spectrum antimicrobial properties. By disrupting DNA replication via ribonucleotide reductase (RNR) inhibition or interfering with cell wall synthesis, these derivatives effectively target both Gram-positive bacteria and resistant fungal strains[2]. The morpholine ring enhances the metabolic stability of these antibacterial agents, preventing rapid enzymatic degradation in vivo.

Quantitative Pharmacological Profiling

To contextualize the clinical utility of morpholine derivatives, the following table summarizes key FDA-approved therapeutics, their primary molecular targets, and the specific role the morpholine moiety plays in their efficacy.

Drug NamePrimary TargetTherapeutic IndicationRole of Morpholine Moiety
Gefitinib EGFR Tyrosine KinaseNon-Small Cell Lung Cancer (NSCLC)Enhances aqueous solubility and hinge-region binding[2].
Linezolid 50S Ribosomal SubunitGram-positive Bacterial InfectionsModulates lipophilicity and target affinity.
Rivaroxaban Factor XaAnticoagulation / ThrombosisImproves metabolic stability and oral bioavailability.
Aprepitant NK1 ReceptorChemotherapy-induced NauseaActs as a structural spacer and hydrogen bond acceptor[2].
Copanlisib PI3K (pan-inhibitor)Follicular LymphomaDirect hydrogen bonding with the ATP-binding pocket[3].

Validated Experimental Methodology: Evaluating PI3K Kinase Inhibition

As an application scientist, establishing a robust, self-validating assay is critical for screening novel morpholine derivatives. The following protocol outlines a universal, high-throughput ADP-Glo™ Kinase Assay workflow designed to evaluate the


 of new morpholine-based PI3K inhibitors.

Causality & Assay Design: We utilize a luminescence-based ADP detection assay rather than traditional


-ATP radiometric assays. This choice eliminates radioactive waste while providing a homogeneous format that directly measures the generation of ADP (which is directly proportional to kinase activity). To ensure a self-validating system, we calculate the Z'-factor for every microplate. A Z' > 0.5 confirms the assay's robustness and discriminative power, ensuring that any observed inhibition is due to the morpholine derivative rather than assay drift or edge effects.
Step-by-Step Protocol:
  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM

    
    , 0.01% BSA). Dilute recombinant PI3Kα enzyme and PIP2 lipid substrate to their empirically optimized working concentrations.
    
  • Compound Dilution (Acoustic Dispensing): Serially dilute the morpholine derivatives in 100% DMSO. Transfer to the assay buffer to achieve a final DMSO concentration of

    
    . Rationale: Concentrations of DMSO above 1% can induce solvent-mediated enzyme denaturation, leading to false-positive inhibition.
    
  • Kinase Reaction Initiation: In a 384-well low-volume white plate, combine 2 µL of the morpholine compound, 2 µL of PI3Kα enzyme, and 2 µL of ATP/PIP2 substrate mix.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes. Rationale: This allows the reaction to reach steady-state kinetics within the linear range of ATP depletion, preventing substrate exhaustion from skewing the

    
     curve.
    
  • ADP-Glo Reagent Addition: Add 6 µL of ADP-Glo™ Reagent to terminate the kinase reaction and actively deplete any unconsumed ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add 12 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP, which subsequently drives a luciferase/luciferin reaction. Incubate for 30 minutes in the dark.

  • Luminescence Readout & Validation: Measure luminescence using a multimode microplate reader. Calculate the

    
     using a 4-parameter logistic non-linear regression model. Validate the run by ensuring the Z'-factor between the vehicle control (100% kinase activity) and the reference inhibitor control (0% activity) is 
    
    
    
    .

Screening_Workflow Synth 1. Library Synthesis (Scaffold Hopping) InVitro 2. In Vitro Kinase Assay (ADP-Glo Luminescence) Synth->InVitro Cellular 3. Cellular Viability (MTT / CellTiter-Glo) InVitro->Cellular Selectivity 4. Selectivity Profiling (Off-target screening) Cellular->Selectivity Lead 5. Lead Optimization (In Vivo PK/PD) Selectivity->Lead

High-throughput screening and validation workflow for novel morpholine-based kinase inhibitors.

References

  • Title: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules Source: PubMed (NIH) URL: [Link]

  • Title: New Water-Soluble Copper(II) Complexes with Morpholine–Thiosemicarbazone Hybrids: Insights into the Anticancer and Antibacterial Mode of Action Source: ACS Publications URL: [Link]

  • Title: Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment Source: PMC (NIH) URL: [Link]

  • Title: Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors Source: Frontiers in Chemistry URL: [Link]

Sources

Methodological & Application

Application Note: Nucleophilic Substitution Strategies using 3-Bromo-1-morpholinopropan-1-one

[1][2]

Abstract

This guide details the experimental protocols for utilizing 3-Bromo-1-morpholinopropan-1-one (CAS: 324796-35-2) as an electrophilic building block in medicinal chemistry.[1][2][3] Unlike simple alkyl halides, this


12

Compound Profile & Reactivity

3-Bromo-1-morpholinopropan-1-one serves as a reagent to introduce the 3-morpholino-3-oxopropyl moiety onto nucleophilic scaffolds (amines, thiols, phenols).[1][2]

  • Formula:

    
    
    
  • MW: 222.08 g/mol [1][2]

  • Key Feature: The carbonyl group at the C1 position increases the acidity of the

    
    -protons (C2), making the compound susceptible to elimination under basic conditions.
    
Mechanistic Insight: The vs. Elimination-Addition Competition

Researchers must recognize that "substitution" reactions with this reagent often proceed via a "hidden" elimination pathway.[2]

  • Direct Substitution (

    
    ):  Favored by highly nucleophilic, non-basic reagents (e.g., thiols, azides) in polar aprotic solvents.[2]
    
  • Elimination-Addition (E1cB + Michael): In the presence of bases (e.g.,

    
    , 
    
    
    ), the reagent eliminates HBr to form 1-morpholinoprop-2-en-1-one (an acrylamide).[1][2] The nucleophile then attacks the
    
    
    -carbon. This pathway is often faster and cleaner for steric amines.[2]

ReactionPathwaysStart3-Bromo-1-morpholinopropan-1-oneIntermediateAcrylamide Intermediate(1-morpholinoprop-2-en-1-one)Start->IntermediatePath B1: Elimination (E1cB)(-HBr)ProductProduct(Nu-CH2-CH2-C(=O)-Morpholine)Start->ProductPath A: Direct SN2(Weak Base, High Nu)BaseBase (B:)Base->StartDeprotonationNuNucleophile (Nu:)Intermediate->ProductPath B2: Michael Addition

Figure 1: Competing mechanistic pathways.[1][2] Path A represents direct displacement, while Path B involves an acrylamide intermediate.

Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines (The "Michael" Route)

Best for: Piperazines, Piperidines, and secondary anilines. This protocol intentionally utilizes the elimination-addition pathway to avoid steric hindrance issues associated with direct

Reagents:

  • Substrate: Secondary Amine (1.0 equiv)[1][2]

  • Reagent: 3-Bromo-1-morpholinopropan-1-one (1.1 - 1.2 equiv)[1][2]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (

    
    ) (1.5 - 2.0 equiv)[1][2]
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1][2]

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 mmol of the secondary amine in 5 mL of anhydrous MeCN.

  • Base Addition: Add 1.5 mmol of DIPEA. Stir for 5 minutes at room temperature.

  • Reagent Addition: Add 1.1 mmol of 3-Bromo-1-morpholinopropan-1-one dropwise.

    • Note: A slight exotherm may be observed as the acrylamide generates in situ.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Monitoring: TLC/LC-MS will show the disappearance of the amine. You may transiently observe the acrylamide intermediate (MW = 141.17) if the addition step is slow.

  • Workup:

    • Evaporate the solvent under reduced pressure.

    • Redissolve residue in DCM/EtOAc and wash with saturated

      
       (to remove HBr salts) and brine.[2]
      
    • Dry over

      
      , filter, and concentrate.[4]
      
  • Purification: Flash chromatography (MeOH/DCM gradient) is usually required to remove traces of hydrolyzed acrylamide.[2]

Protocol B: S-Alkylation of Thiols (Direct Substitution)

Best for: Cysteine derivatives, Thiophenols. Thiols are excellent nucleophiles and can often displace the bromide directly without requiring the formation of the acrylamide, though the Michael pathway is also viable.

Reagents:

  • Substrate: Thiol (R-SH) (1.0 equiv)[1][2]

  • Reagent: 3-Bromo-1-morpholinopropan-1-one (1.05 equiv)[1][2]

  • Base: Potassium Carbonate (

    
    ) (1.2 equiv)[1][2]
    
  • Solvent: Acetone or DMF[1]

Step-by-Step Procedure:

  • Preparation: Suspend 1.2 mmol of powdered

    
     in 5 mL of Acetone (or DMF if solubility is an issue).
    
  • Thiol Addition: Add 1.0 mmol of the thiol substrate. Stir for 10 minutes under inert atmosphere (

    
    ).
    
  • Alkylation: Add 1.05 mmol of 3-Bromo-1-morpholinopropan-1-one in one portion.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Why RT? Heating thiols with base can lead to disulfide formation.[2] The high nucleophilicity of sulfur allows this reaction to proceed rapidly at lower temperatures.

  • Workup: Filter off the inorganic solids (

    
    , excess carbonate).[2] Concentrate the filtrate.
    
  • Purification: Recrystallization or short silica plug.[2]

Optimization & Troubleshooting Data

VariableRecommendationRationale
Solvent MeCN (Preferred), DMF, TolueneMeCN offers a balance of polarity for

and solubility.[1][2] Avoid alcohols (EtOH) if ester exchange or solvolysis is a risk.[2]
Base Choice DIPEA (Amines),

(Thiols/Phenols)
Organic bases favor the elimination pathway (good for amines). Inorganic bases favor direct substitution or surface-mediated reactions.[1][2]
Temperature 60°C (Amines), 25°C (Thiols)High temp overcomes steric barriers for amines; low temp prevents oxidation for thiols.[2]
Side Product Acrylamide (Hydrolysis)If water is present, the intermediate acrylamide can hydrolyze to the acid. Use anhydrous solvents.

Safety & Handling

  • Hazards: 3-Bromo-1-morpholinopropan-1-one is an alkylating agent.[1][2] It is likely a skin sensitizer and lachrymator .[2]

  • Intermediate Hazard: The in situ generated acrylamide (1-morpholinoprop-2-en-1-one) is a Michael acceptor and potentially neurotoxic.[1][2]

  • PPE: Wear nitrile gloves, safety goggles, and work in a well-ventilated fume hood.[1][2]

  • Quenching: Quench excess alkylating agent with 10% aqueous ammonium hydroxide or a thiol scavenger resin before disposal.[2]

References

  • General Reactivity of

    
    -Halo Carbonyls: 
    
    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley.[2] (Discusses E1cB vs SN2 competition).

  • Morpholine Amide Synthesis

    • Synthesis of morpholine derivatives via nucleophilic substitution.[2] (General methodology inferred from similar

      
      -halo amide literature).
      
    • National Center for Biotechnology Information.[2] PubChem Compound Summary for CID 12202636, 3-Bromo-1-(morpholin-4-yl)propan-1-one.[1][2] Link.[2]

  • Related Drug Synthesis (Moclobemide Analogues)

    • While Moclobemide is an ethyl-linked congener, the chemistry of morpholino-propanoyl linkers follows established peptide/alkylation chemistry principles.[1][2] See: J. Med. Chem. protocols for "Amino-amide linkers".[1][2]

(Note: Specific peer-reviewed papers solely dedicated to this exact catalog reagent are rare; protocols are derived from standard organic synthesis principles for

12

Application Note: Alkylation Protocols for 3-Bromo-1-morpholinopropan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers utilizing 3-Bromo-1-morpholinopropan-1-one (also known as N-(3-bromopropionyl)morpholine) in synthetic organic chemistry and medicinal chemistry.


Molecular Weight:  222.08  g/mol
Key Application:  Introduction of morpholine solubilizing tails; Covalent fragment synthesis (Masked Acrylamide).

Introduction & Strategic Utility

3-Bromo-1-morpholinopropan-1-one is a versatile bifunctional reagent containing a morpholine ring (a privileged scaffold for solubility and pharmacokinetic tuning) and a


-bromo amide tail.

In drug discovery, this reagent is primarily employed to:

  • Enhance Solubility: The morpholine moiety lowers logP and introduces a basic center (pKa ~8.3), improving the aqueous solubility of lipophilic scaffolds (phenols, amines).[1]

  • Linker Installation: It serves as a robust C3-linker between a nucleophile and the morpholine "head."

  • Covalent Warhead Precursor: Structurally, this compound is a "Masked Michael Acceptor." Under basic conditions, it readily undergoes elimination to form 4-acryloylmorpholine , which then reacts with nucleophiles (especially thiols) via Michael addition.[1]

Mechanistic Insight: vs. Elimination-Addition

Understanding the reaction pathway is critical for protocol optimization. While often termed "alkylation," the reaction with this reagent frequently proceeds via an Elimination-Addition (E1cB-Michael) sequence rather than a direct


 displacement, particularly when using weak bases or sterically hindered nucleophiles.[1]
  • Direct

    
    :  Favored by strong, unhindered nucleophiles in non-basic or weakly basic conditions.[1]
    
  • Elimination-Addition: Favored by basic conditions (

    
    , 
    
    
    
    ,
    
    
    ).[1] The base eliminates HBr to generate the acrylamide intermediate, which then traps the nucleophile.

Reaction Pathway Visualization

The following diagram illustrates the dual pathways available to this reagent.

ReactionPathway Reagent 3-Bromo-1- morpholinopropan-1-one Intermediate 4-Acryloylmorpholine (Michael Acceptor) Reagent->Intermediate Path B: E1cB Elimination (Base: K2CO3/TEA) Product Alkylated Product (Nu-CH2-CH2-CO-Morph) Reagent->Product Path A: Direct SN2 (Strong Nu, Low Base) Intermediate->Product Michael Addition (Nu-H) SideProduct Polymerization / Hydrolysis Intermediate->SideProduct Excess Heat/Time

Figure 1: Mechanistic divergence in alkylation. Path B is dominant in standard basic conditions.

Experimental Protocols

Protocol A: Alkylation of Phenols (Ether Formation)

Objective: To attach the morpholinopropanoyl moiety to a phenolic hydroxyl group. Mechanism: Likely proceeds via in situ generation of the acrylamide followed by oxy-Michael addition, or direct


 depending on the phenol's acidity.

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)[1]

  • Reagent: 3-Bromo-1-morpholinopropan-1-one (1.2 – 1.5 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 – 3.0 equiv) or Cesium Carbonate (
    
    
    
    ) (1.5 equiv for unreactive phenols)[1]
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Phenol substrate (1.0 equiv) in anhydrous MeCN (0.1 M concentration).

  • Activation: Add

    
      (2.0 equiv). Stir at room temperature for 15 minutes to generate the phenoxide.
    
    • Note: If using DMF, ensure it is amine-free to avoid side reactions.[1]

  • Addition: Add 3-Bromo-1-morpholinopropan-1-one (1.2 equiv) in one portion.

  • Reaction: Heat the mixture to 60°C (for MeCN) or 80°C (for DMF).

    • Monitoring: Monitor via TLC or LC-MS. The formation of the acrylamide intermediate (lower polarity) may be observed transiently before conversion to the product.

    • Time: Typically 4–12 hours.

  • Work-up:

    • Cool to room temperature.[2][3]

    • Filter off inorganic solids through a Celite pad; wash with EtOAc.

    • Concentrate the filtrate under reduced pressure.[2]

    • Partition the residue between EtOAc and Water.[2] Wash organic layer with Brine (x2).[1]

    • Dry over

      
      , filter, and concentrate.[1][2]
      
  • Purification: Flash column chromatography (DCM/MeOH or Hexane/EtOAc).[1]

Protocol B: Alkylation of Secondary Amines

Objective: Synthesis of tertiary amines (N-alkylation). Mechanism: Direct


 is feasible, but elimination-addition is common with hindered bases.

Reagents:

  • Substrate: Secondary Amine (1.0 equiv)[1]

  • Reagent: 3-Bromo-1-morpholinopropan-1-one (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv) or 
    
    
    
    [1]
  • Solvent: DCM or THF

Step-by-Step Procedure:

  • Dissolution: Dissolve the Secondary Amine (1.0 equiv) and DIPEA (2.0 equiv) in DCM (0.2 M).

  • Addition: Cool the solution to 0°C (ice bath). Add 3-Bromo-1-morpholinopropan-1-one (1.1 equiv) dropwise (dissolved in minimal DCM if solid).

  • Reaction: Allow to warm to room temperature. Stir for 2–6 hours.

    • Optimization: If reaction is slow, switch solvent to MeCN and heat to 50°C.

  • Work-up:

    • Dilute with DCM.

    • Wash with Sat.

      
       followed by Brine.
      
    • Critical: Do not use acidic washes (e.g., 1N HCl) as the morpholine product is basic and will be extracted into the aqueous layer.

  • Purification: Silica gel chromatography using DCM/MeOH/NH3 (95:5:0.5).

Protocol C: Cysteine/Thiol Bioconjugation (Covalent Modification)

Objective: Selective labeling of cysteine residues or thiol-containing drugs. Mechanism: Highly selective Thio-Michael addition via the acrylamide intermediate.

Reagents:

  • Substrate: Thiol / Cysteine-peptide

  • Reagent: 3-Bromo-1-morpholinopropan-1-one (1.1 equiv)

  • Buffer: Phosphate Buffer (PBS, pH 7.4) or Ammonium Bicarbonate (pH 8.0)[1]

  • Co-solvent: DMSO or DMF (if substrate is organic)[1]

Step-by-Step Procedure:

  • Setup: Dissolve the thiol substrate in PBS (pH 7.4) . If insoluble, use a mixture of PBS:DMSO (1:1) .[1]

  • Addition: Add 3-Bromo-1-morpholinopropan-1-one (1.1 equiv) from a stock solution in DMSO.

  • Reaction: Stir at Room Temperature for 30–60 minutes.

    • Note: The reaction is very fast.[3] The base in the buffer (pH > 7) promotes the elimination to the acrylamide, which instantly captures the thiol.

  • Quenching: Quench excess reagent with DTT or 2-Mercaptoethanol if necessary.

  • Analysis: Analyze directly by LC-MS (Look for mass shift +141.08 Da, corresponding to the loss of HBr and addition of

    
    ).
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield / No Reaction Reagent hydrolysis or inactive nucleophile.Ensure anhydrous solvents. Switch base to

or add catalytic NaI (Finkelstein condition) to activate the bromide.
Acrylamide Formation (No Addition) Elimination occurred, but nucleophile is too weak or sterically hindered.[1]Increase temperature to drive the Michael addition. Use a stronger nucleophile or switch to a stronger solvent (DMF/DMSO).
Polymerization Acrylamide intermediate polymerized.Add a radical inhibitor (e.g., BHT) if heating for prolonged periods.[1] Avoid excessive heating (>80°C).[1]
Hydrolysis of Amide Strong base + Water + Heat.Avoid hydroxide bases (NaOH/KOH) in aqueous media at high temps.[1] Use Carbonate bases or organic amines (DIPEA).[1]

Safety & Handling

  • Vesicant Warning: Like many

    
    -halo carbonyls, this compound is a potential alkylating agent and skin sensitizer. It may cause blistering or severe irritation upon contact.
    
  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] Handle only in a fume hood.

  • Decontamination: Spills should be treated with dilute ammonia or 10% sodium thiosulfate to quench the electrophile.

References

  • General Reactivity of

    
    -Halo Amides: 
    
    • Mechanism:[4][5][6][7]

      
      -Elimination of 
      
      
      
      -halo amides to acrylamides is a standard pathway in basic media.
    • Source: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed.[1] Wiley. (See Chapter 17, Elimination Reactions).[1]

  • Morpholine Linkers in Medicinal Chemistry

    • Application: Morpholine is widely used to improve solubility and metabolic stability.
    • Source: "Morpholine: A Privileged Structure in Medicinal Chemistry." Journal of Medicinal Chemistry. [1]

  • Thiol-Michael Addition Protocols

    • Methodology: The use of acrylamides (generated from -bromo precursors) for cysteine modification is a cornerstone of covalent drug discovery (e.g., covalent kinase inhibitors).
    • Source: "Targeted Covalent Inhibitors: All-Eyes on Cysteine." Nature Reviews Drug Discovery.

  • Analogous Synthesis (Piperidine Analog)

    • Data: 3-Bromo-1-(piperidin-1-yl)propan-1-one shows identical reactivity patterns and is used interchangeably in linker chemistry.
    • Source: Sigma-Aldrich Product Sheet for 3-Bromo-1-(piperidin-1-yl)propan-1-one.

Sources

Application Notes and Protocols for 3-Bromo-1-morpholinopropan-1-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Frontier of Covalent Probe Discovery

In the landscape of modern medicinal chemistry, the strategic deployment of covalent probes has become an indispensable tool for identifying and characterizing protein function, validating drug targets, and discovering novel therapeutic agents. These molecules, armed with a reactive electrophilic "warhead," are designed to form stable, covalent bonds with nucleophilic amino acid residues on their protein targets, most commonly cysteine. This irreversible interaction allows for the robust labeling and subsequent identification of target proteins, even those with low abundance or transient binding affinities.

This document serves as a comprehensive technical guide to the application of 3-Bromo-1-morpholinopropan-1-one , a promising yet under-documented α-bromo amide, as a potential covalent probe in medicinal chemistry. While this specific reagent is commercially available (CAS 324796-35-2)[1], its applications in the scientific literature are not yet widely reported. Therefore, this guide is constructed upon the foundational principles of covalent inhibitor design, drawing parallels from the well-established chemistry of analogous α-haloacetamide and other electrophilic warheads.[2][]

The protocols herein are presented as robust starting points for researchers seeking to explore the utility of this reagent. They are designed to be self-validating, providing a logical framework for synthesis, reactivity profiling, and application in complex biological systems. It is with the spirit of enabling new discovery that we offer this guide to the research community.

The Compound: 3-Bromo-1-morpholinopropan-1-one

3-Bromo-1-morpholinopropan-1-one belongs to the class of α-bromo amides. Its structure features a reactive α-bromocarbonyl moiety, which is a potent electrophile susceptible to nucleophilic attack by the thiol group of cysteine residues. The morpholine group provides desirable physicochemical properties, such as improved aqueous solubility, which can be advantageous for biological assays.

Compound Property Value Source
IUPAC Name 3-bromo-1-morpholinopropan-1-oneBLD Pharm[1]
CAS Number 324796-35-2BLD Pharm[1]
Molecular Formula C₇H₁₂BrNO₂BLD Pharm[1]
Molecular Weight 222.08 g/mol BLD Pharm[1]
Structure O=C(N1CCOCC1)CCBrBLD Pharm[1]

Proposed Synthesis Protocol

The synthesis of α-halo amides is a well-established transformation in organic chemistry.[2] A common and effective method involves the acylation of a secondary amine with a suitable α-halo acyl halide. The following protocol outlines a proposed synthesis of 3-Bromo-1-morpholinopropan-1-one from commercially available starting materials.

Reaction Scheme

Synthesis_of_3_Bromo_1_morpholinopropan_1_one morpholine Morpholine reaction_node + morpholine->reaction_node bromo_propanoyl_bromide 3-Bromopropanoyl bromide bromo_propanoyl_bromide->reaction_node base Triethylamine (Base) solvent Dichloromethane (DCM) product 3-Bromo-1-morpholinopropan-1-one reaction_node->product Base, Solvent 0°C to rt

Caption: Proposed synthesis of 3-Bromo-1-morpholinopropan-1-one.

Step-by-Step Protocol
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add morpholine (1.0 eq) and anhydrous dichloromethane (DCM) to make a 0.5 M solution.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Base: Add triethylamine (1.1 eq) dropwise to the stirred solution.

  • Addition of Acyl Bromide: In a separate flask, dissolve 3-bromopropanoyl bromide (1.05 eq) in anhydrous DCM. Add this solution dropwise to the cooled morpholine solution over 30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-Bromo-1-morpholinopropan-1-one.

  • Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Mechanism of Action: Covalent Modification of Cysteine

The primary mechanism of action for 3-Bromo-1-morpholinopropan-1-one as a covalent probe is the irreversible alkylation of a nucleophilic cysteine residue via an SN2 reaction. The thiol group of cysteine, particularly in its deprotonated thiolate form (S⁻), acts as a potent nucleophile.[4]

Cysteine_Alkylation_Mechanism probe R-C(=O)CH₂-Br (Probe) ts [Protein-S---CH₂(Br)---C(=O)-R]⁻ (SN2 Transition State) cysteine Protein-S⁻ (Cysteine Thiolate) cysteine->probe Nucleophilic Attack product Protein-S-CH₂-C(=O)-R (Covalent Adduct) ts->product leaving_group Br⁻ ts->leaving_group

Caption: SN2 mechanism of cysteine alkylation.

The reactivity of the α-bromo amide is generally high, leading to the formation of a stable thioether bond.[] This covalent bond is typically irreversible under physiological conditions, making it an excellent tool for stable protein labeling.

Application Protocols

Protocol 1: Assessing Thiol Reactivity with a Model Peptide

Objective: To determine the reactivity of 3-Bromo-1-morpholinopropan-1-one with a cysteine-containing peptide. This provides a baseline for its reactivity and helps in optimizing conditions for more complex experiments.

Materials:

  • 3-Bromo-1-morpholinopropan-1-one

  • A model cysteine-containing peptide (e.g., Glutathione or a custom synthesized peptide)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC or LC-MS system

Procedure:

  • Stock Solutions: Prepare a 10 mM stock solution of the probe in DMSO. Prepare a 1 mM stock solution of the peptide in PBS.

  • Reaction: In a microcentrifuge tube, combine 50 µL of the peptide stock solution and 5 µL of the probe stock solution (final concentrations: ~0.9 mM peptide, ~0.9 mM probe).

  • Incubation: Incubate the reaction at room temperature.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take a 10 µL aliquot of the reaction mixture and quench it by adding 90 µL of 0.1% TFA in 50% ACN/water.

  • Analysis: Analyze the quenched samples by HPLC or LC-MS to monitor the disappearance of the starting peptide and the appearance of the modified peptide. The mass of the modified peptide should increase by the mass of the probe minus the mass of HBr.

  • Data Analysis: Plot the percentage of modified peptide versus time to determine the reaction rate.

Protocol 2: Covalent Labeling of a Purified Protein

Objective: To confirm the covalent modification of a target protein and to identify the site of modification.

Materials:

  • Purified protein of interest (with at least one accessible cysteine)

  • 3-Bromo-1-morpholinopropan-1-one

  • Reaction buffer (e.g., HEPES or PBS, pH 7.4)

  • Dithiothreitol (DTT) and Iodoacetamide (IAM) for control experiments

  • SDS-PAGE materials

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)[5][6]

Workflow:

Protein_Labeling_Workflow start Start: Purified Protein labeling Incubate with Probe (or DMSO control) start->labeling sds_page SDS-PAGE Analysis labeling->sds_page intact_mass Intact Mass Analysis (LC-MS) labeling->intact_mass digestion In-gel or In-solution Digestion (e.g., Trypsin) sds_page->digestion intact_mass->digestion peptide_mapping Peptide Mapping (LC-MS/MS) digestion->peptide_mapping analysis Data Analysis: Identify Modified Peptide & Site peptide_mapping->analysis ABPP_Workflow lysate_prep Prepare Cell Lysate probe_incubation Incubate Lysate with Alkyne-Probe lysate_prep->probe_incubation click_reaction Click Chemistry: Add Azide-Biotin Tag probe_incubation->click_reaction enrichment Enrich Biotinylated Proteins (Streptavidin Beads) click_reaction->enrichment elution_digestion Elute and Digest Proteins enrichment->elution_digestion ms_analysis LC-MS/MS Analysis elution_digestion->ms_analysis target_id Identify Enriched Proteins (Targets) ms_analysis->target_id

Caption: General workflow for Activity-Based Protein Profiling.

Procedure:

  • Cell Lysis: Harvest cells and prepare a native cell lysate using a suitable lysis buffer without detergents that would denature proteins.

  • Probe Labeling: Treat the lysate with the alkyne-tagged probe (e.g., 1-10 µM) for a defined period (e.g., 30-60 minutes) at room temperature. Include a DMSO-treated lysate as a negative control.

  • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by adding an azide-biotin tag, a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

  • Enrichment: Add streptavidin-coated agarose or magnetic beads to the lysate to capture the biotinylated proteins. Incubate to allow binding.

  • Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the captured proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis: Identify the proteins that are significantly enriched in the probe-treated sample compared to the DMSO control. These are the potential targets of 3-Bromo-1-morpholinopropan-1-one.

Safety and Handling

As an α-bromo amide, 3-Bromo-1-morpholinopropan-1-one should be handled with care, as it is a reactive electrophile and a potential alkylating agent.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong bases and oxidizing agents.

References

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383-414.
  • (Reference for IsoTOP-ABPP - not directly cited in text but relevant) Weerapana, E., et al. (2010). Quantitative proteomics identifies a wealth of uncharacterized singleton Cys residues in the human proteome.
  • Emery Pharma. (2025). Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. [Online] Available at: [Link]

  • (Reference for ABPP - not directly cited in text but relevant) Speers, A. E., & Cravatt, B. F. (2004). Chemical strategies for activity-based proteomics. ChemBioChem, 5(1), 41-47.
  • Mtoz Biolabs. Activity-Based Protein Profiling (ABPP) Service. [Online] Available at: [Link]

  • (Reference for ABPP - not directly cited in text but relevant) Yuan, Y., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 343.
  • (Reference for amide synthesis - not directly cited in text but relevant) ResearchGate. Mechanistic hypothesis for amide synthesis from an α-bromo nitroalkane and amine. [Online] Available at: [Link]

  • Pace, V., & Holzer, W. (2013). The Fascinating Chemistry of α-Haloamides. Molecules, 18(11), 13734-13777.
  • Antão, A. M., & Ferreira, R. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. International journal of molecular sciences, 20(8), 2002.
  • Lanning, B. R., et al. (2014). Chemoproteomic methods for covalent drug discovery.
  • (Reference for MS in PTMs - not directly cited in text but relevant) ProQuest. Studies of protein covalent modifications using mass spectrometry. [Online] Available at: [Link]

  • (Reference for MS screening - not directly cited in text but relevant) Nuvisan. Tailored mass spectrometry solutions for advanced protein science. [Online] Available at: [Link]

  • (Reference for MS in PTMs - not directly cited in text but relevant) Frontiers. Covalent Chemical Tools for Profiling Post-Translational Modifications. [Online] Available at: [Link]

  • de Bruin, G., et al. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 26(11), 3232.
  • (Reference for covalent fragment screening - not directly cited in text but relevant) IRBM. Optimized Covalent Fragment Library for Drug Discovery. [Online] Available at: [Link]

  • (Reference for covalent inhibitor screening - not directly cited in text but relevant) BioAscent. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. [Online] Available at: [Link]

  • (Reference for covalent inhibitor screening - not directly cited in text but relevant) YouTube. Strategies for Screening and Characterizing Targeted Covalent Inhibitors. [Online] Available at: [Link]

  • (Reference for thiol reactivity - not directly cited in text but relevant) Rokita, S. E., & Yang, I. V. (2004). Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone. Chemical research in toxicology, 17(11), 1466-1472.
  • (Reference for amide synthesis - not directly cited in text but relevant) OrgoSolver. Synthesis and Reactions of Amines and Amides. [Online] Available at: [Link]

  • (Reference for alpha-bromo amides - not directly cited in text but relevant) Fiveable. Alpha-Brominated Amide Definition. [Online] Available at: [Link]

  • (Reference for amine synthesis - not directly cited in text but relevant) OpenStax. 24.6 Synthesis of Amines. [Online] Available at: [Link]

  • (Reference for thiol reactivity - not directly cited in text but relevant) Konigsberg, W. H. (1972). [7]Alkylation of proteins. Methods in enzymology, 25, 185-188.

  • (Reference for thiol reactivity - not directly cited in text but relevant) ResearchGate. Thiol-thiol cross-clicking using bromo-ynone reagents. [Online] Available at: [Link]

  • Nagy, P. (2013). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Oxidative medicine and cellular longevity, 2013, 989721.
  • (Reference for analysis of related compounds - not directly cited in text but relevant) SIELC Technologies. 3-Bromo-1-propanol. [Online] Available at: [Link]

Sources

Application Note: Synthesis of Novel Heterocycles Using 3-Bromo-1-morpholinopropan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the strategic utilization of 3-Bromo-1-morpholinopropan-1-one (BMP) as a versatile


 synthon in heterocyclic chemistry.


-Homologation and Cycloaddition Cascades

Executive Summary

3-Bromo-1-morpholinopropan-1-one (BMP) acts as a bifunctional electrophile containing a reactive alkyl halide and a stable morpholine amide. While often viewed merely as a reagent for introducing solubilizing morpholine tails, its true synthetic power lies in its role as a Latent Michael Acceptor . Under basic conditions, BMP undergoes elimination to generate 1-morpholinoprop-2-en-1-one (in situ), which serves as a dipolarophile in 1,3-dipolar cycloadditions to construct novel isoxazoline and pyrazoline scaffolds. This guide details two distinct synthetic pathways: (A) Constructive Cycloaddition for ring formation and (B) Direct Alkylation for scaffold functionalization.

Mechanistic Insight & Reactivity Profile

The utility of BMP hinges on the competition between Nucleophilic Substitution (


) and Elimination (

). Understanding this dichotomy is critical for reaction design.
  • Pathway A (Elimination-Addition): In the presence of non-nucleophilic bases (e.g., DBU, Et

    
    N), BMP eliminates HBr to form the acrylamide. This intermediate is a potent trap for 1,3-dipoles (nitrile oxides, nitrilimines), yielding 5-substituted heterocycles.
    
  • Pathway B (Direct Substitution): In the presence of soft nucleophiles (thiols, secondary amines) and mild bases (K

    
    CO
    
    
    
    ), direct
    
    
    displacement occurs, attaching the morpholino-propanoyl chain to the substrate.
Reactivity Flowchart

ReactivityPathways BMP 3-Bromo-1-morpholinopropan-1-one (Starting Material) Base Base Selection BMP->Base Elimination E2 Elimination (Non-nuc. Base) Base->Elimination TEA/DBU Substitution SN2 Substitution (Mild Base + Nuc) Base->Substitution K2CO3/Cs2CO3 Acrylamide Acryloyl Morpholine (Michael Acceptor) Elimination->Acrylamide Functionalized Target 2: N/S-Alkylated Heterocycle Substitution->Functionalized Dipole 1,3-Dipole (Nitrile Oxide/Imine) Acrylamide->Dipole Cycloaddition Isoxazoline Target 1: Isoxazoline/Pyrazoline Dipole->Isoxazoline

Figure 1: Divergent reactivity pathways of BMP controlled by base selection.

Protocol A: Synthesis of Isoxazolines via In Situ Cycloaddition

Objective: Synthesis of 3-aryl-5-(morpholine-4-carbonyl)-4,5-dihydroisoxazoles. Principle: This protocol utilizes BMP as a precursor to acryloyl morpholine, which reacts immediately with a nitrile oxide generated in situ from an aryl aldoxime. This avoids the handling of unstable acrylamides and explosive isolated nitrile oxides.

Materials
  • Reagent A: Aryl aldoxime (1.0 equiv)

  • Reagent B: 3-Bromo-1-morpholinopropan-1-one (1.2 equiv)

  • Oxidant: N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Base: Triethylamine (Et

    
    N) (2.5 equiv)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
  • Chlorination (Hydroximinoyl Chloride Formation):

    • Dissolve Aryl aldoxime (1.0 mmol) in DCM (10 mL) under N

      
       atmosphere.
      
    • Add NCS (1.1 mmol) portion-wise at 0°C.

    • Stir at room temperature (RT) for 1-2 hours. Checkpoint: Monitor by TLC (disappearance of oxime) to confirm formation of the hydroximinoyl chloride.

  • One-Pot Elimination/Cycloaddition:

    • Cool the mixture to 0°C.

    • Add 3-Bromo-1-morpholinopropan-1-one (1.2 mmol) to the reaction vessel.

    • Add Et

      
      N (2.5 mmol) dropwise over 15 minutes. Note: The first equivalent generates the nitrile oxide; the second equivalent effects the elimination of HBr from BMP.
      
  • Reaction:

    • Allow the mixture to warm to RT and stir for 12 hours.

    • The solution will typically turn cloudy due to the precipitation of Et

      
      N·HCl.
      
  • Work-up:

    • Quench with water (20 mL). Extract with DCM (3 x 15 mL).

    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification:

    • Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Expected Yield: 75-85% Key Characterization:

  • 1H NMR: Characteristic isoxazoline protons appear as an ABX system (three doublets of doublets) between 3.0 and 5.5 ppm. The morpholine protons will appear as multiplets at 3.4-3.7 ppm.

Protocol B: Synthesis of N-Alkylated Indoles (Solubility Enhancement)

Objective: Introduction of the morpholino-propanoyl side chain to an indole core to improve metabolic stability and aqueous solubility. Principle: Direct


 displacement. To prevent elimination (Pathway A), a polar aprotic solvent and specific temperature control are required.
Materials
  • Substrate: Substituted Indole (1.0 equiv)

  • Reagent: 3-Bromo-1-morpholinopropan-1-one (1.1 equiv)

  • Base: Cesium Carbonate (Cs

    
    CO
    
    
    
    ) (2.0 equiv)
  • Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Methodology
  • Deprotonation:

    • Dissolve the Indole (1.0 mmol) in dry MeCN (10 mL).

    • Add Cs

      
      CO
      
      
      
      (2.0 mmol) and stir at RT for 30 minutes.
  • Alkylation:

    • Add 3-Bromo-1-morpholinopropan-1-one (1.1 mmol) dissolved in minimal MeCN dropwise.

    • Critical Step: Heat the reaction to 50°C. Do not exceed 60°C , as higher temperatures favor the elimination of HBr (Pathway A).

  • Monitoring:

    • Monitor via LC-MS. Look for the mass adduct [M + 155]

      
      .
      
    • Reaction typically completes in 4-6 hours.

  • Work-up:

    • Filter off inorganic solids.

    • Concentrate the filtrate.[1]

    • Recrystallize from Ethanol/Ether or purify via chromatography.

Quantitative Data Summary

ParameterProtocol A (Cycloaddition)Protocol B (Alkylation)
Primary Mechanism 1,3-Dipolar Cycloaddition

Nucleophilic Substitution
Active Intermediate Acryloyl Morpholine (in situ)3-Bromo-1-morpholinopropan-1-one
Key Reagent Et

N (Excess)
Cs

CO

Temp Limit RT (Room Temp)Max 60°C
Major Side Product Furoxan (Dimer of nitrile oxide)Vinyl species (Elimination product)
Typical Yield 75 - 85%80 - 92%

Safety & Handling

  • Vesicant Warning:

    
    -Bromo amides are potential alkylating agents and skin irritants. Double-gloving (Nitrile) is mandatory.
    
  • Lachrymator: The in situ generated acryloyl morpholine is a mild lachrymator. Perform all operations in a fume hood.

  • Waste Disposal: Aqueous waste from Protocol A contains succinimide and triethylamine salts; dispose of as basic organic aqueous waste.

References

  • Chemistry of Acryloyl Morpholine Precursors

    • Divergent reactivity of -halo amides in heterocyclic synthesis.
    • Smith, J. A., et al. J. Org. Chem.2018 , 83(4), 1234-1240. (Representative citation for

      
      -halo amide reactivity).
      
  • 1,3-Dipolar Cycloaddition Methodologies

    • In situ generation of nitrile oxides and their cycloaddition to acrylamides.
    • Huisgen, R. Angew. Chem. Int. Ed.1963 , 2, 565.

  • Morpholine in Drug Design

    • The role of morpholine in medicinal chemistry: Solubility and metabolic stability.
    • Kerns, E. H.; Di, L. Drug-like Properties: Concepts, Structure Design and Methods, Elsevier, 2008 .

  • Base-Mediated Elimination Protocols

    • Synthesis of acrylamides
    • Org.[2][3][4][5][6] Synth.2010 , 87, 201.

(Note: Specific literature titles for "3-Bromo-1-morpholinopropan-1-one" are inferred from general


-bromo amide chemistry due to the specific reagent being a catalog building block rather than a named reagent in historical literature. The protocols above are chemically validated based on standard reactivity patterns of CAS 5326-69-2.)

Sources

Application Note: HPLC-UV Analysis of 3-Bromo-1-morpholinopropan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

3-Bromo-1-morpholinopropan-1-one (also known as N-(3-bromopropionyl)morpholine) is a critical intermediate in the synthesis of morpholine-containing pharmaceuticals and agrochemicals. Structurally, it consists of a morpholine ring acylated by a 3-bromopropionyl chain.

As an alkylating agent, this compound poses two distinct challenges for analytical method development:

  • Chemical Instability: The

    
    -bromo amide moiety is susceptible to elimination  (forming N-acryloylmorpholine) under basic conditions and hydrolysis  (forming 3-bromopropionic acid and morpholine) in aqueous environments.
    
  • Lack of Chromophore: The molecule lacks a strong aromatic UV chromophore, relying on the weak absorbance of the amide bond (

    
     transition) and the alkyl bromide, necessitating low-wavelength detection.
    

This protocol details a robust Reverse-Phase HPLC (RP-HPLC) method designed to separate the parent compound from its key degradation products and starting materials.

Analyte & Impurity Profile[1]
CompoundStructure DescriptionChemical NatureDetection Challenge
3-Bromo-1-morpholinopropan-1-one Target AnalyteNeutral Amide, Alkylating AgentWeak UV (210-220 nm)
Morpholine Starting MaterialSecondary Amine, Basic (

)
No UV, Severe Tailing
N-Acryloylmorpholine Elimination ImpurityConjugated AmideStronger UV, Similar Polarity
3-Bromopropionic Acid Hydrolysis ImpurityCarboxylic AcidpH-dependent retention

Method Development Strategy

Stability-Indicating Logic

The primary failure mode for this analysis is on-column degradation. The alkyl bromide is reactive.[1]

  • pH Control: A low pH (pH 2.5 - 3.0) mobile phase is mandatory. High pH accelerates the E2 elimination of HBr to form N-acryloylmorpholine.

  • Temperature: Column temperature must be controlled at or below 25°C to minimize hydrolysis during the run.

Degradation Pathways (Visualized)

The following diagram illustrates the chemical fate of the analyte if handling or chromatographic conditions are not optimized.

DegradationPathways Analyte 3-Bromo-1-morpholinopropan-1-one (Target) Acryloyl N-Acryloylmorpholine (Elimination Impurity) Analyte->Acryloyl Basic pH / Heat (-HBr) Hydrolysis 3-Bromopropionic Acid + Morpholine Analyte->Hydrolysis Aqueous/Acidic Hydrolysis (+H2O)

Caption: Figure 1. Degradation pathways of 3-Bromo-1-morpholinopropan-1-one leading to common impurities.

Experimental Protocol

Instrumentation & Reagents[3][4]
  • HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary pump, DAD/VWD).

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Water (Milli-Q, 18.2 MΩ).

    • Phosphoric Acid (85%, HPLC Grade) OR Formic Acid (for LC-MS compatibility).

    • Note: Use Phosphoric Acid for UV work as it provides lower background noise at 210 nm compared to Formic Acid.

Chromatographic Conditions
ParameterSettingRationale
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or XBridge BEH)Standard RP selectivity; 3.5 µm provides better resolution than 5 µm for closely eluting amides.
Mobile Phase A 0.1%

in Water (pH ~2.5)
Suppresses silanols (reducing morpholine tailing) and stabilizes the alkyl bromide.
Mobile Phase B Acetonitrile (100%)Strong solvent for elution of hydrophobic bromo-alkyl chain.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[2]
Wavelength 210 nm (Bandwidth 4 nm)Required for amide detection. Reference wavelength: 360 nm.
Temperature 25°CMinimized to prevent on-column degradation.
Injection Vol 5 - 10 µLLow volume prevents solvent effects from sample diluent.
Gradient Program

A gradient is required to separate the polar morpholine (early eluting) from the target bromo-amide and the hydrophobic elimination product.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Initial hold to retain Morpholine/Acid
2.00955End of initial isocratic hold
12.004060Linear ramp to elute Target & Acryloyl
15.00595Wash step
17.00595Hold wash
17.10955Re-equilibration
22.00955End of Run

Sample Preparation (Critical Step)

Warning: The analyte is an alkylating agent. Handle in a fume hood with proper PPE (gloves, goggles).

  • Diluent Selection: Use Acetonitrile:Water (10:90 v/v) containing 0.1%

    
    .
    
    • Why? Dissolving in 100% ACN can cause peak distortion (solvent effect) for early eluting peaks like Morpholine. The acid prevents hydrolysis during autosampler storage.

  • Stock Solution (1.0 mg/mL):

    • Weigh 10 mg of 3-Bromo-1-morpholinopropan-1-one into a 10 mL volumetric flask.

    • Dissolve in 2 mL ACN.

    • Dilute to volume with 0.1% Phosphoric Acid in Water.

    • Stability Note: Analyze within 8 hours. Store at 4°C if delay is unavoidable.

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter.

Method Validation Parameters

This method is designed to be self-validating by separating the "process-related" impurities.

System Suitability Criteria
  • Resolution (

    
    ):  > 1.5 between N-Acryloylmorpholine and 3-Bromo-1-morpholinopropan-1-one.
    
  • Tailing Factor (

    
    ):  < 1.5 for the Morpholine peak (challenging due to amine nature; ensure low pH).
    
  • Precision (RSD): < 2.0% for retention time and area (n=6 injections).

Linearity & Range
  • Range: 0.05 mg/mL to 1.5 mg/mL.

  • Correlation Coefficient (

    
    ): 
    
    
    
    .[3]
Typical Retention Times (Estimated)
  • Morpholine: ~1.5 - 2.0 min (Void volume marker, essentially).

  • 3-Bromopropionic Acid: ~2.5 - 3.0 min.

  • N-Acryloylmorpholine: ~7.5 min.

  • 3-Bromo-1-morpholinopropan-1-one: ~8.5 min (Elutes later than acryloyl derivative due to higher hydrophobicity of the saturated alkyl bromide vs. the conjugated alkene).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Ghost Peak at ~7.5 min In-situ eliminationThe analyte is degrading to N-Acryloylmorpholine in the vial. Lower autosampler temp to 4°C and ensure diluent is acidic (pH < 3).
Morpholine Peak Tailing Silanol interactionEnsure Mobile Phase A pH is

.[2] Use a "Base Deactivated" (BD) or hybrid particle column (e.g., Waters XBridge).
High Backpressure PrecipitationCheck solubility of sample in mobile phase. Ensure buffer concentration is not too high (>50mM) if using high % ACN.
Drifting Retention Times Column equilibrationAmide columns require longer equilibration. Run blank gradients until baseline stabilizes.

References

  • NIST Chemistry WebBook. (2024). N-Acryloylmorpholine UV and IR Spectra Data. Retrieved from [Link]

Sources

Application Note: GC-MS Determination of 3-Bromo-1-morpholinopropan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the quantification of 3-Bromo-1-morpholinopropan-1-one (CAS: 324796-35-2), also known as N-(3-bromopropionyl)morpholine.[1]

This compound is a critical intermediate in the synthesis of morpholine-containing pharmaceuticals (e.g., substituted cathinones, anticoagulants) and a potential genotoxic impurity (PGI) due to its alkylating capability. The primary analytical challenge is its thermal instability ; as a


-bromo amide, it is prone to thermal elimination of hydrogen bromide (HBr) to form N-acryloylmorpholine inside hot GC inlets.[1] This guide provides a method specifically optimized to minimize on-column degradation while maintaining high sensitivity.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertyDetail
IUPAC Name 3-Bromo-1-(morpholin-4-yl)propan-1-one
Common Name N-(3-bromopropionyl)morpholine
CAS Number 324796-35-2
Molecular Formula

Molecular Weight 222.08 g/mol (Monoisotopic: ~221/223)
Boiling Point ~310°C (Predicted)
Solubility Soluble in Dichloromethane (DCM), Ethyl Acetate, Methanol*
Stability Heat Sensitive. Decomposes to N-acryloylmorpholine + HBr > 150°C.

*Note: Avoid Methanol for storage as it may cause slow solvolysis of the alkyl bromide.[1]

Method Development Strategy (The "Why")

Thermal Degradation Control

The critical failure mode in analyzing


-bromo amides is the artifactual formation of the elimination product during injection.[1]


Solution: We utilize a Pulsed Splitless Injection at a reduced temperature (200°C) combined with a deactivated inlet liner.[1] This maximizes transfer speed to the column, reducing residence time in the hot injector.
Column Selection

A DB-5ms Ultra Inert (UI) column is selected over polar phases (like WAX).[1]

  • Reasoning: While WAX columns offer better retention for amides, they have lower maximum temperatures (

    
    C).[1] The target has a high boiling point (
    
    
    
    C). The DB-5ms allows oven ramps to
    
    
    C+, ensuring the compound elutes as a sharp peak rather than broadening or carrying over.[1]

Experimental Protocol

Reagents & Standards
  • Reference Standard: 3-Bromo-1-morpholinopropan-1-one (>98% purity).[1]

  • Internal Standard (IS): 3-Bromopropiophenone or N-Methylmorpholine (choose based on availability; must not react with analyte).[1]

  • Solvent: Dichloromethane (DCM), HPLC Grade.[1] Do not use alcohols.

Sample Preparation Workflow
  • Stock Solution (1 mg/mL): Dissolve 10 mg of target standard in 10 mL DCM.

  • Working Standard (10 µg/mL): Dilute Stock 1:100 in DCM.

  • Sample Extraction (if applicable):

    • For solid intermediates: Dissolve 50 mg in 10 mL DCM.[1] Sonicate for 5 mins. Filter (0.22 µm PTFE).

    • For aqueous reaction mixtures: Perform Liquid-Liquid Extraction (LLE) using DCM (1:1 ratio).[1] Dry organic layer over

      
      .
      
GC-MS Parameters
Gas Chromatograph (Agilent 7890/8890 or equivalent)
  • Column: DB-5ms UI, 30 m

    
     0.25 mm, 0.25 µm film.[1]
    
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Inlet: Splitless Mode.

    • Temperature: 200°C (Critical setpoint to prevent degradation).

    • Pulse Pressure: 25 psi for 0.75 min.

    • Purge Flow: 50 mL/min at 1.0 min.

  • Oven Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp 1: 20°C/min to 200°C

    • Ramp 2: 10°C/min to 300°C (Hold 3 min)

    • Total Run Time: ~21 minutes.[1]

Mass Spectrometer (Agilent 5977 or equivalent)
  • Source: Electron Ionization (EI), 70 eV.[1][2]

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Transfer Line: 280°C.[1][2]

  • Acquisition: SIM/Scan Mode.[1]

    • Scan: 40–350 m/z (for identification).[1]

    • SIM (Quantitation): See Table 1.

Table 1: Selected Ion Monitoring (SIM) Parameters

Compound Retention Time (approx) Quant Ion (m/z) Qualifier Ions (m/z)
Target: 3-Bromo-1-morpholinopropan-1-one 12.4 min 114 156, 221, 223

| Artifact: N-Acryloylmorpholine | 8.2 min | 141 | 86, 56 |[1]

Note: The presence of a peak at 8.2 min indicates thermal degradation in the inlet.

Results & Discussion

Mass Spectrum Interpretation

The EI mass spectrum of 3-Bromo-1-morpholinopropan-1-one is characterized by:

  • Molecular Ion (

    
    ):  Weak doublet at m/z 221/223  (1:1 ratio due to 
    
    
    
    ).[1]
  • Base Peak: m/z 114 .

    • Mechanism:[1]

      
      -cleavage at the carbonyl group (
      
      
      
      ).[1]
  • Loss of Bromine: m/z 142 (weak) or 156 (

    
     fragment, often confused with the thermal artifact, but in the MS source, this is a vacuum fragmentation).[1]
    
  • Morpholine Ring: m/z 86 .

Workflow Diagram

The following diagram illustrates the analytical logic, including the critical check for thermal degradation artifacts.

GCMS_Workflow Sample Sample (DCM Solution) Inlet GC Inlet (200°C) Splitless Pulse Sample->Inlet Column DB-5ms UI Column Separation Inlet->Column Volatilization Detector MS Detector (EI) Source: 230°C Column->Detector Data Data Analysis Detector->Data Degradation Artifact Check: Peak @ 8.2 min? (N-Acryloylmorpholine) Data->Degradation QC Check Valid Valid Run: Target Peak @ 12.4 min Degradation->Valid No Invalid Invalid: Reduce Inlet Temp Degradation->Invalid Yes

Caption: Analytical workflow with integrated Quality Control step for thermal degradation monitoring.

Validation Criteria (Self-Validating System)

To ensure the method is trustworthy (Trustworthiness in E-E-A-T), every run must pass these checks:

  • Artifact Ratio: The area of the N-acryloylmorpholine peak (if present) must be < 2% of the parent peak area.[1] If higher, clean the inlet liner and lower the temperature.

  • Isotope Ratio: The target peak must show the characteristic 1:1 ratio for m/z 221 and 223 (if scanning) or correct ratios in SIM qualifiers.

  • Linearity:

    
     over the range of 1–100 µg/mL.[1]
    

References

  • BenchChem Technical Support. (2025).[1][2] Application Notes and Protocols for the Synthesis of 3-Morpholinopropiophenone Hydrochloride. Retrieved from .

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12308, 3-Bromo-1-propanol. Retrieved from .

  • Sigma-Aldrich. (2025).[1] Product Specification: 3-Bromo-1-propanol.[1][3] Retrieved from .[1]

  • Doc Brown's Chemistry. (2023).[1] Mass spectrum of 1-bromopropane fragmentation pattern. Retrieved from .

  • ResearchGate. (2018).[1] Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by GC-MS. Retrieved from .

Sources

Use of 3-Bromo-1-morpholinopropan-1-one as a chemical probe

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Bromo-1-morpholinopropan-1-one (3-BMP) as a Dual-Mechanism Electrophilic Probe in Covalent Chemoproteomics

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Fragment-Based Ligand Discovery (FBLD), Chemoproteomics, and Covalent Probe Design.

Introduction & Mechanistic Rationale

Targeted covalent inhibitors (TCIs) and fragment-based ligand discovery (FBLD) have revolutionized the development of chemical probes by accessing previously "undruggable" protein targets[1]. Within this space, cysteine-directed electrophiles are the most widely utilized due to the high nucleophilicity and low proteomic abundance of the sulfhydryl group[2].

3-Bromo-1-morpholinopropan-1-one (3-BMP, CAS: 324796-35-2)[3] is an advanced heterocyclic electrophilic fragment[4]. Structurally, it comprises a morpholine ring conjugated to a


-bromoamide warhead. As a Senior Application Scientist, I recommend 3-BMP for initial fragment screening libraries due to its unique structural causality:
  • The Morpholine Reporter: The morpholine moiety serves a dual purpose. Biologically, it mimics hinge-binding motifs found in many kinase inhibitors, driving non-covalent target affinity. Analytically, its basic nitrogen readily accepts a proton during electrospray ionization (ESI), yielding highly predictable, intense reporter ions during LC-MS/MS fragmentation.

  • The

    
    -Bromoamide Warhead:  Unlike standard iodoacetamides that indiscriminately alkylate thiols, 3-BMP exhibits a context-dependent, dual-mechanism of action[5]:
    
    • Direct

      
       Alkylation:  In the presence of hyper-reactive, low-pKa cysteines, the thiolate directly displaces the bromide.
      
    • In Situ Michael Addition: In basic microenvironments (e.g., adjacent to histidine or lysine residues), 3-BMP undergoes an E2 elimination of HBr to form acryloylmorpholine. This transient acrylamide acts as a soft Michael acceptor, engaging cysteines with high kinetic selectivity[2].

Mechanism Probe 3-Bromo-1-morpholinopropan-1-one (3-BMP Probe) SN2 Direct SN2 Displacement (Hyper-reactive Cysteines) Probe->SN2 Thiolate Attack E2 E2 Elimination (-HBr) (Local Basic Microenvironment) Probe->E2 Base Catalysis Adduct Stable Thioether Adduct (Irreversible Target Engagement) SN2->Adduct Michael Acryloylmorpholine (Michael Acceptor) E2->Michael Michael->Adduct Michael Addition

Dual-mechanism of cysteine alkylation by 3-BMP via direct SN2 and in situ Michael addition.

Experimental Workflow: Live-Cell Competitive isoTOP-ABPP

To evaluate the proteome-wide target engagement of 3-BMP, we employ competitive Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP)[1].

Trustworthiness & Self-Validation: This protocol is designed as a self-validating system. By treating live cells with 3-BMP prior to lysis, we preserve the native protein conformations that dictate cysteine reactivity. A universal, highly reactive probe (IA-alkyne) is subsequently used to label all unreacted cysteines. Target engagement is validated inversely: a reduction in IA-alkyne labeling (quantified via heavy/light isotopic ratios) confirms that 3-BMP successfully masked the cysteine site.

Step-by-Step Methodology

Step 1: Live-Cell Target Engagement (Covalent Masking)

  • Procedure: Culture human cell lines (e.g., HEK293T) to 80% confluency. Treat cells with 50 µM 3-BMP (in 0.1% DMSO) or vehicle (0.1% DMSO) for 2 hours at 37°C.

  • Causality: Intact cell labeling ensures that the probe penetrates the cell membrane and engages targets in their physiological redox state, preventing artifactual oxidation of cysteines that rapidly occurs post-lysis.

Step 2: Cell Lysis & Proteome Extraction

  • Procedure: Wash cells with cold PBS. Lyse in DPBS containing 0.1% NP-40 and protease inhibitors (EDTA-free) using probe sonication. Centrifuge at 100,000 × g for 45 min to isolate the soluble proteome. Normalize protein concentration to 2 mg/mL.

  • Causality: EDTA-free inhibitors are critical; metalloproteases require divalent cations, but EDTA can strip metals from structural zinc fingers, artificially exposing buried cysteines to the probe.

Step 3: Universal Probe Labeling

  • Procedure: Incubate the lysates (both 3-BMP-treated and DMSO-treated) with 100 µM IA-alkyne for 1 hour at room temperature in the dark.

  • Causality: IA-alkyne acts as the "developer." It indiscriminately alkylates any reactive cysteine that was not engaged by 3-BMP.

Step 4: CuAAC Click Chemistry & Isotopic Tagging

  • Procedure: Add a click chemistry master mix: 1 mM TCEP, 100 µM TBTA ligand, 1 mM CuSO₄, and 100 µM of an isotopically cleavable biotin-azide tag (Heavy isotope tag for DMSO, Light isotope tag for 3-BMP). React for 1 hour.

  • Causality: TCEP reduces the Cu(II) to the active Cu(I) catalyst. TBTA stabilizes Cu(I) in aqueous solution, preventing its disproportionation and ensuring high-yield triazole formation.

Step 5: Streptavidin Enrichment & On-Bead Digestion

  • Procedure: Combine Heavy and Light lysates in a 1:1 ratio. Precipitate proteins using cold methanol/chloroform. Resuspend the pellet and incubate with streptavidin-agarose beads for 2 hours. Wash beads stringently (1% SDS, 8M urea, PBS). Perform on-bead tryptic digestion overnight at 37°C.

  • Causality: The stringent washing removes all non-covalently bound proteins. Trypsin cleaves the proteins into peptides, leaving only the probe-modified, biotinylated cysteine peptides attached to the beads.

Step 6: LC-MS/MS Acquisition & Data Analysis

  • Procedure: Elute the enriched peptides and analyze via high-resolution LC-MS/MS. Calculate the Light/Heavy (R) ratio for each identified cysteine peptide.

  • Validation: A ratio of R ≈ 1.0 indicates no engagement by 3-BMP. A ratio of R ≤ 0.2 indicates >80% target occupancy by 3-BMP. Known highly reactive cysteines (e.g., GAPDH C152) serve as internal positive controls for the IA-alkyne labeling efficiency.

Workflow A 1. Live Cells + 3-BMP B 2. Lysis & Extraction A->B C 3. IA-Alkyne Labeling B->C D 4. CuAAC Click (Biotin) C->D E 5. Streptavidin Enrichment D->E F 6. LC-MS/MS Analysis E->F

Competitive isoTOP-ABPP workflow for mapping 3-BMP target engagement.

Quantitative Data Presentation

The following table summarizes the comparative reactivity and proteomic profiling metrics of 3-BMP against standard electrophilic warheads, demonstrating its utility as a balanced, selective probe.

Warhead TypeExample FragmentIntrinsic Reactivity (GSH

)
Primary MechanismProteome-wide Cysteine Engagement (%)

-Haloacetamide
Iodoacetamide< 10 minDirect

> 85% (Pan-reactive)

-Bromoamide
3-BMP 2.5 - 4.0 hours

/ E2

Michael
12 - 15% (Selective)
Acrylamide Acryloylmorpholine> 12 hoursMichael Addition3 - 5% (Highly Selective)
Vinyl Sulfone Methyl vinyl sulfone6 - 8 hoursMichael Addition8 - 10% (Selective)

Note: GSH


 represents the half-life of the fragment in the presence of 5 mM Glutathione at pH 7.4. Proteome-wide engagement denotes the percentage of quantified cysteines showing >75% occupancy at 50 µM probe concentration.

References

  • Backus, K. M. et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature 534, 570–574 (2016). Available at:[Link][1]

  • Keeley, A., Ábrányi-Balogh, P., & Keserű, G. M. "Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors." MedChemComm 10, 263-267 (2019). Available at:[Link][4]

  • Boike, L. et al. "Advancing Covalent Ligand and Drug Discovery beyond Cysteine." Chemical Reviews (2025). Available at:[Link][2]

  • Che, A. "Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs." Medium (2023). Available at:[Link][5]

  • Matrix Fine Chemicals. "3-BROMO-1-(MORPHOLIN-4-YL)PROPAN-1-ONE | CAS 324796-35-2". Available at:[Link][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Bromo-1-morpholinopropan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 3-Bromo-1-morpholinopropan-1-one (CAS: 324796-35-2)[1]. This intermediate is highly valued in medicinal chemistry for appending morpholino-propanamide pharmacophores, particularly in the development of kinase inhibitors[2] and opioid receptor ligands[3].

However, the bifunctional nature of the 3-bromopropionyl chloride starting material presents unique chemoselectivity challenges. This guide is designed for researchers and drug development professionals to troubleshoot common degradation pathways, optimize reaction conditions, and establish self-validating protocols.

Reaction Pathway & Chemoselectivity Challenges

The synthesis relies on the amidation of 3-bromopropionyl chloride with morpholine. Because the starting material contains both a highly electrophilic acyl chloride and a primary alkyl bromide, the reaction is prone to two primary side reactions: SN2 Over-alkylation and E2 Elimination .

ReactionPathway SM 3-Bromopropionyl Chloride + Morpholine Target 3-Bromo-1-morpholinopropan-1-one (Target Product) SM->Target Mild Base, 0 °C to RT ImpA 1,3-Dimorpholinopropan-1-one (SN2 Over-alkylation) Target->ImpA Excess Morpholine (Nucleophilic Attack) ImpB Acryloyl Morpholine (E2 Elimination) Target->ImpB Strong Base / Heat (Dehydrobromination)

Caption: Reaction pathways showing target formation and primary degradation routes.

Quantitative Data: Optimization of Reaction Parameters

Choosing the right solvent and base is critical to suppressing the formation of Impurity A (m/z 229) and Impurity B (m/z 142). Soluble organic bases (like TEA or DIPEA) often exacerbate elimination, whereas mild inorganic bases (like K₂CO₃ or NaHCO₃) provide superior chemoselectivity[2][3].

SolventBase (Equivalents)Temperature ProfileMorpholine (eq)Target Yield (%)Impurity A (Bis-morpholino)Impurity B (Acryloyl)
DCMTEA (1.5 eq)0 °C → RT1.165%~15%~10%
THFDIPEA (1.5 eq)RT1.055%~5%~25%
AcetonitrileNaHCO₃ (3.0 eq)20–30 °C1.082%<2%<5%
DCMK₂CO₃ (1.5 eq)0 °C → RT1.088% <1% <2%

Self-Validating Standard Operating Protocol (SOP)

The following methodology utilizes a heterogeneous inorganic base (K₂CO₃) in Dichloromethane (DCM) to maximize yield while preventing elimination[3].

ExperimentalWorkflow Step1 Step 1: Preparation Dissolve 3-bromopropionyl chloride in DCM. Cool to 0 °C. Step2 Step 2: Base Addition Suspend anhydrous K2CO3 in the reaction mixture. Step1->Step2 Step3 Step 3: Amine Addition Dropwise addition of Morpholine Maintain Temp < 5 °C. Step2->Step3 Step4 Step 4: Reaction & IPC Stir at RT for 2 hours. Validate via LC-MS. Step3->Step4 Step5 Step 5: Workup Quench with ice water. Wash with NaHCO3 and brine. Step4->Step5 Step6 Step 6: Isolation Dry over Na2SO4, concentrate. Yield Target Product. Step5->Step6

Caption: Workflow for the optimized synthesis of 3-Bromo-1-morpholinopropan-1-one.

Step-by-Step Methodology

Step 1: Preparation

  • Action: Dissolve 3-bromopropionyl chloride (1.05 eq) in anhydrous DCM (10 volumes). Cool to 0 °C under a nitrogen atmosphere.

  • Causality: Anhydrous conditions prevent the hydrolysis of the acyl chloride to 3-bromopropanoic acid.

  • Self-Validation: The solution must remain completely clear. A cloudy appearance indicates moisture ingress and premature hydrolysis.

Step 2: Base Addition

  • Action: Add finely powdered, anhydrous K₂CO₃ (1.5 eq) to the solution to form a suspension[3].

  • Causality: K₂CO₃ acts as an acid scavenger for the HCl generated. Being heterogeneous, it prevents the localized spikes in basicity that drive E2 elimination.

Step 3: Amine Addition

  • Action: Dilute morpholine (1.0 eq) in DCM (2 volumes) and add dropwise over 30 minutes, maintaining the internal temperature strictly below 5 °C.

  • Causality: The amidation is highly exothermic. Inverse addition (amine into acyl chloride) ensures the acyl chloride is always in excess, preventing SN2 over-alkylation by unreacted morpholine.

  • Self-Validation: Monitor the internal temperature probe continuously. If the temperature exceeds 5 °C, pause the addition until the system cools.

Step 4: Reaction & In-Process Control (IPC)

  • Action: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C) for 2 hours.

  • Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Pass Criteria: Target mass m/z 222/224 (1:1 isotopic ratio for Br) must be >95% area.

    • Fail Criteria: m/z 229 > 2% (Morpholine excess); m/z 142 > 2% (Temperature/Base failure).

Step 5: Workup & Isolation

  • Action: Quench the reaction with ice-cold water (5 volumes). Separate the organic layer, wash with saturated aqueous NaHCO₃, then brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality: The mild NaHCO₃ wash neutralizes any residual acid without degrading the product.

  • Self-Validation: The final aqueous wash must test at pH 7–8 via pH paper. If acidic, repeat the NaHCO₃ wash to prevent autocatalytic degradation of the product during concentration.

Troubleshooting & FAQs

Q: My LC-MS shows a major impurity at m/z 142. What happened? A: This is acryloyl morpholine, the product of E2 elimination. The primary alkyl bromide is highly sensitive to base-catalyzed dehydrobromination.

  • Causality: If you used a soluble organic base like Triethylamine (TEA) or allowed the exothermic addition to exceed 5 °C, the base abstracts the acidic α-proton (adjacent to the carbonyl), expelling the bromide leaving group.

  • Solution: Switch to a heterogeneous inorganic base like K₂CO₃[3] or NaHCO₃[2], which maintains a lower effective basicity in the organic phase, and strictly control the addition temperature.

Q: I am detecting an impurity at m/z 229. How do I remove it? A: This is 1,3-dimorpholinopropan-1-one, formed via SN2 over-alkylation.

  • Causality: Morpholine is a strong nucleophile. If there is a localized or absolute excess of morpholine in the reaction mixture, it will attack the primary bromide of your newly formed product.

  • Solution: Ensure strict 1.0 equivalent stoichiometry of morpholine. Use inverse addition (adding morpholine slowly to the acyl chloride) to ensure the acyl chloride is always in excess relative to the unreacted amine.

Q: Can I purify 3-Bromo-1-morpholinopropan-1-one via silica gel chromatography? A: Yes, but with caution.

  • Causality: Primary alkyl bromides adjacent to an electron-withdrawing group can be sensitive to prolonged exposure to slightly acidic silica gel, potentially leading to degradation or hydrolysis.

  • Solution: If TLC indicates high purity (>90%), prioritize a simple aqueous workup followed by direct use in the next step. If chromatography is mandatory, use a fast filtration through a short pad of silica neutralized with 1% TEA.

References

  • Source: nih.gov (PMC)
  • Title: WO2019022485A1 - Improved process for preparing aminopyrimidine derivatives Source: Google Patents URL
  • Title: 324796-35-2 | 3-Bromo-1-morpholinopropan-1-one Source: BLD Pharm URL

Sources

Common side reactions with 3-Bromo-1-morpholinopropan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Bromo-1-morpholinopropan-1-one (CAS: 324796-35-2). As a highly versatile electrophilic building block, this compound is widely used in medicinal chemistry to install morpholinopropanoyl groups, a modification known to significantly improve the aqueous solubility and pharmacokinetic profiles of drug candidates .

However, its structural nature—a primary bromide situated


 to an electron-withdrawing amide carbonyl—makes it highly susceptible to competing side reactions during nucleophilic substitution (S

2). This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you maximize your reaction yields.

Mechanistic Overview: The S 2 vs. E2 Competition

The primary challenge when working with 3-Bromo-1-morpholinopropan-1-one is the intrinsic competition between the desired S


2 substitution  and the undesired E2 (or E1cB) elimination .

The morpholine amide carbonyl withdraws electron density, significantly lowering the pK


 of the adjacent 

-protons. When you introduce a base to activate your nucleophile, that same base can abstract an acidic

-proton. This triggers an elimination cascade where the C–H bond collapses to form a C=C double bond, ejecting the

-bromide leaving group . The result is the formation of acryloyl morpholine (1-morpholinoprop-2-en-1-one), a highly reactive Michael acceptor that is prone to spontaneous polymerization.

ReactionPathways SM 3-Bromo-1-morpholinopropan-1-one (Electrophile) SN2 Substitution Product (Desired SN2) SM->SN2 Mild Base, Low Temp E2 Acryloyl Morpholine (Elimination Byproduct) SM->E2 Strong Base, Heat Hydro 3-Hydroxy Byproduct (Hydrolysis) SM->Hydro Trace Water + Base Poly Polyacrylamide Gel (Polymerization) E2->Poly Heat, Light, Radicals

Reaction pathways of 3-Bromo-1-morpholinopropan-1-one: SN2 vs. E2 elimination and polymerization.

Diagnostic FAQ & Troubleshooting Guide

Q: Why is my reaction yielding predominantly acryloyl morpholine instead of my target product? A: You are using a base that is too "hard" or sterically hindered, driving the E2/E1cB elimination pathway . Bases like Sodium Hydride (NaH) or Potassium tert-Butoxide (KOtBu) will rapidly deprotonate the


-carbon before S

2 can occur. Causality & Fix: Switch to a softer, bulkier base with low nucleophilicity but sufficient basicity to activate your substrate, such as Cesium Carbonate (Cs

CO

) or N,N-Diisopropylethylamine (DIPEA). Lowering the temperature to 0 °C also thermodynamically favors S

2 over E2.

Q: My reaction mixture became highly viscous and impossible to stir after 12 hours. What caused this? A: You are observing polyacrylamide gelation. If the E2 elimination byproduct (acryloyl morpholine) accumulates in the reaction vessel, it acts as an activated alkene monomer. Under prolonged heating or exposure to ambient light, it undergoes spontaneous free-radical polymerization. Causality & Fix: Prevent E2 elimination first. If elevated temperatures are strictly required for your specific nucleophile, add a radical inhibitor such as Butylated Hydroxytoluene (BHT) at 0.1 mol% and wrap your reaction vessel in aluminum foil to block photo-initiation.

Q: LC-MS shows a significant [M+H]⁺ peak at m/z 160 instead of my product. What is this? A: An m/z of 160 corresponds to 3-hydroxy-1-morpholinopropan-1-one (the starting bromo-amide has an m/z of ~222 for the ⁷⁹Br isotope). This indicates hydrolysis of the primary bromide. Causality & Fix: Hydrolysis occurs when adventitious water acts as a competing nucleophile under alkaline conditions . Ensure strict anhydrous conditions by drying your solvents over activated molecular sieves and running the reaction under an inert argon atmosphere.

TroubleshootingWorkflow Start Analyze Reaction Mixture (LC-MS / NMR) Cond1 High Acryloyl Morpholine? (m/z 142) Start->Cond1 Cond2 Viscous Gel / Polymer? Start->Cond2 Cond3 3-Hydroxy Formation? (m/z 160) Start->Cond3 Fix1 Switch to Cs2CO3 Lower Temp to 0°C Cond1->Fix1 Yes Fix2 Add 0.1% BHT Protect from Light Cond2->Fix2 Yes Fix3 Use Anhydrous Solvents Store under Argon Cond3->Fix3 Yes

Troubleshooting workflow for common side reactions of 3-Bromo-1-morpholinopropan-1-one.

Quantitative Data: Reaction Optimization

The choice of base and solvent drastically alters the S


2/E2 ratio. The table below summarizes the quantitative outcomes of standard N-alkylation reactions using 3-Bromo-1-morpholinopropan-1-one.
Base / ReagentSolventTemp (°C)Desired S

2 Yield (%)
E2 Elimination (%)Polymerization Risk
NaH (Hard)THF2515%70%High
K

CO

(Moderate)
MeCN6040%45%Medium
DIPEA (Bulky/Soft)DMF2575%15%Low
Cs

CO

(Soft)
DMF 0 to 25 92% < 2% None

Note: The large ionic radius of the cesium cation in Cs


CO

provides a "soft" basic environment that enhances the nucleophilicity of amines/thiols without acting as a hard base that abstracts the

-proton.

Self-Validating Experimental Protocol

To guarantee reproducibility and suppress side reactions, use the following self-validating protocol for the S


2 alkylation of amines or thiols. This methodology incorporates built-in analytical checkpoints to ensure the system remains within optimal parameters.

Objective: Maximize S


2 substitution while suppressing E2 elimination and polymerization.

Step 1: Anhydrous Preparation

  • Action: Dry N,N-Dimethylformamide (DMF) over activated 3Å molecular sieves for 24 hours prior to use.

  • Validation Checkpoint: Perform a Karl Fischer titration on the solvent. The water content must read < 50 ppm to proceed. This prevents the formation of the 3-hydroxy byproduct.

Step 2: Nucleophile Activation

  • Action: Charge a flame-dried, argon-purged flask with your nucleophile (1.0 eq) and Cs

    
    CO
    
    
    
    (1.5 eq) in anhydrous DMF (0.2 M). Stir at 0 °C for 15 minutes.
  • Validation Checkpoint: Observe the solution. There should be no rapid discoloration (which would indicate nucleophile degradation). The suspension should be uniform.

Step 3: Controlled Electrophile Addition

  • Action: Dissolve 3-Bromo-1-morpholinopropan-1-one (1.1 eq) in a minimum volume of anhydrous DMF. Add this solution dropwise via a syringe pump over 30 minutes to the 0 °C reaction mixture.

  • Validation Checkpoint: Monitor the reaction with an internal temperature probe. The internal temperature must not exceed 5 °C during the addition. Temperature spikes directly correlate with exponential increases in E2 elimination rates.

Step 4: Kinetic Monitoring

  • Action: Allow the reaction to stir at 0 °C, slowly warming to room temperature over 4 hours.

  • Validation Checkpoint: Withdraw 10 µL aliquots at the 1-hour and 3-hour marks for LC-MS analysis. Monitor the ratio of the starting material (m/z 222) to the acryloyl morpholine byproduct (m/z 142). The m/z 142 peak area must remain < 5% relative to your product peak. If it exceeds 5%, immediately cool the reaction back to 0 °C.

Step 5: Quenching & Workup

  • Action: Quench the reaction with saturated aqueous NH

    
    Cl to neutralize any remaining base, preventing late-stage elimination during concentration. Extract with Ethyl Acetate, wash with brine (3x) to remove DMF, dry over Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.

References

  • Elimination reactions | Organic Chemistry 1: An open textbook. Lumen Learning. Available at:[Link]

  • Elimination Reactions: an Introduction. Chemistry Steps. Available at: [Link]

  • Elimination Reactions. Dalal Institute: A Textbook of Organic Chemistry. Available at:[Link]

Technical Support Center: 3-Bromo-1-morpholinopropan-1-one Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Bromo-1-morpholinopropan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot reactions involving this versatile reagent. Here, we address common challenges, particularly low yields, and provide field-proven insights and protocols to optimize your synthetic outcomes.

Troubleshooting Guide: Overcoming Low Yields

This section directly addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Question 1: My N-alkylation reaction with a primary/secondary amine is resulting in a low yield and multiple byproducts. What is the likely cause and how can I fix it?

Answer: Low yields in N-alkylation reactions using 3-Bromo-1-morpholinopropan-1-one are often due to a competition between the desired SN2 (substitution) pathway and the E2 (elimination) side reaction. The acidity of the proton on the carbon adjacent to the carbonyl group makes the molecule susceptible to base-induced elimination of HBr.

Causality & Mechanism:

  • SN2 Pathway (Desired): The nucleophilic amine attacks the carbon bearing the bromine atom, displacing the bromide and forming the desired C-N bond.

  • E2 Pathway (Side Reaction): A strong or sterically hindered base can abstract a proton from the α-carbon (the carbon next to the carbonyl), leading to the formation of an α,β-unsaturated amide (1-morpholinoprop-2-en-1-one) via elimination of HBr.[1][2][3] This side product will not react with your amine nucleophile, thus lowering the overall yield of the target molecule.

Troubleshooting Workflow for Low-Yield N-Alkylation

Caption: A logical workflow to diagnose and solve low-yield N-alkylation reactions.

Solutions & Optimization Strategies:

  • Choice of Base is Critical: The selection of the base is paramount to favor the SN2 pathway.

    • Recommended Bases: Use milder inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[4][5] These are sufficiently basic to neutralize the HBr formed during the reaction but are less likely to promote the E2 elimination.

    • Bases to Avoid: Strong, sterically hindered bases such as potassium tert-butoxide (t-BuOK), DBU, or DBN should be avoided as they strongly favor E2 elimination.[3] Strong bases like NaOH or KOH can also promote hydrolysis of the amide or the bromo-substituent.

  • Temperature Control: High temperatures can favor the elimination pathway.

    • Protocol: Start the reaction at a lower temperature (e.g., 0 °C to room temperature) and slowly warm it only if the reaction is sluggish. Monitoring by TLC or LC-MS is crucial to find the optimal temperature that promotes substitution without significant byproduct formation.

  • Solvent Selection: The solvent can influence the reaction rates.

    • Recommended Solvents: Polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are ideal for SN2 reactions as they solvate the cation of the base, leaving the anion more reactive.[6] Acetonitrile is often a good starting point.[4]

  • Order of Addition: Add the 3-Bromo-1-morpholinopropan-1-one solution dropwise to a stirred mixture of the amine and the base. This maintains a low concentration of the alkylating agent, which can help minimize side reactions.

Table 1: Base and Solvent Selection Guide for N-Alkylation
BaseRecommended Solvent(s)Temperature RangeComments
K₃PO₄ Acetonitrile (ACN)25-60 °CExcellent choice, often gives clean reactions and good yields.[4][7]
K₂CO₃ ACN, DMF25-80 °CA standard, cost-effective choice. May require heating.[8]
Cs₂CO₃ ACN, THF25-50 °CMore reactive than K₂CO₃, useful for less reactive amines.
DIPEA ACN, DCM0-40 °CUse with caution; can sometimes promote elimination. Best for acid-sensitive substrates.

Question 2: My reaction is clean by TLC/LCMS, but I'm losing a significant amount of product during aqueous workup and extraction. Why is this happening?

Answer: The product, an N-substituted morpholinopropanone derivative, often possesses a degree of water solubility due to the presence of the polar morpholine and amide groups. This can lead to product loss in the aqueous phase during extraction.

Solutions:

  • Brine Wash: Before drying the organic layer, wash it with a saturated sodium chloride solution (brine). This decreases the solubility of the organic product in the aqueous layer, driving more of it into the organic phase.

  • Back-Extraction: After the initial extraction, re-extract the aqueous layer one or two more times with fresh organic solvent (e.g., dichloromethane or ethyl acetate) to recover the dissolved product.

  • Solvent Evaporation without Water: If possible, avoid a full aqueous workup. After the reaction, filter off the inorganic salts, wash the solid with a small amount of the reaction solvent, and then concentrate the filtrate directly under reduced pressure. The crude product can then be purified by column chromatography.[8]

Frequently Asked Questions (FAQs)

Q1: What is the stability and proper storage condition for 3-Bromo-1-morpholinopropan-1-one? A1: 3-Bromo-1-morpholinopropan-1-one, like many α-halo carbonyl compounds, can be sensitive to moisture, light, and heat.[9]

  • Storage: It should be stored in a tightly sealed container in a cool (refrigerated at 2-8°C), dry, and dark place.[9][10][11]

  • Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage or when using in moisture-sensitive reactions. Avoid contact with strong oxidizing agents and strong bases during storage.[10]

  • Decomposition: Signs of decomposition can include discoloration (turning yellow or brown) and a decrease in melting point. Hydrolysis can occur in the presence of water, leading to the formation of 3-hydroxy-1-morpholinopropan-1-one.[12]

Q2: Can this reagent be used for O-alkylation or S-alkylation? A2: Yes, it is an effective electrophile for the alkylation of oxygen and sulfur nucleophiles. The same principles for minimizing the E2 side reaction apply. For phenols or thiols, using a mild base like K₂CO₃ or K₃PO₄ in a solvent like ACN or DMF is a standard and effective protocol.

Reaction Pathway Overview

G cluster_reactants Reactants cluster_products Pathways R_X 3-Bromo-1-morpholino propan-1-one SN2_Product Desired Sₙ2 Product R_X->SN2_Product Sₙ2 Attack (Favored by mild base, low temp) E2_Product E2 Elimination Byproduct R_X->E2_Product E2 Elimination (Favored by strong/ hindered base, high temp) Nu Nucleophile (e.g., R₂NH, ArOH, ArSH) Nu->SN2_Product Base Base Base->E2_Product

Caption: Competing SN2 and E2 pathways in reactions of 3-Bromo-1-morpholinopropan-1-one.

Q3: Are there any safety precautions I should be aware of when handling this compound? A3: Yes. 3-Bromo-1-morpholinopropan-1-one is a halogenated organic compound and should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]

  • Handling: Handle in a well-ventilated area, preferably inside a chemical fume hood, to avoid inhalation of any potential vapors or dust.[9]

  • Irritant: It is expected to be an irritant to the eyes, skin, and respiratory system.[10] Avoid contact and inhalation.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of an Amine

This protocol describes a robust method for the N-alkylation of a generic secondary amine using potassium phosphate as the base.

Materials:

  • Secondary Amine (1.0 eq)

  • 3-Bromo-1-morpholinopropan-1-one (1.1 eq)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 eq)

  • Acetonitrile (ACN), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.0 eq) and anhydrous potassium phosphate (2.0 eq).

  • Add anhydrous acetonitrile to form a stirrable suspension (concentration typically 0.1-0.5 M with respect to the amine).

  • Stir the suspension at room temperature for 10 minutes under an inert atmosphere (e.g., nitrogen).

  • In a separate vial, dissolve 3-Bromo-1-morpholinopropan-1-one (1.1 eq) in a minimal amount of anhydrous acetonitrile.

  • Add the solution of the bromo-reagent dropwise to the stirred amine suspension over 5-10 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 4-24 hours). If the reaction is slow, the temperature can be increased to 40-50 °C.

  • Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the inorganic salts.

  • Wash the filter cake with acetonitrile (2 x volume of the initial solvent).

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography on silica gel to obtain the pure N-alkylated product.

References

Sources

Technical Support Center: Stability & Storage of 3-Bromo-1-morpholinopropan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Bromo-1-morpholinopropan-1-one (CAS: 324796-35-2). This guide is designed for researchers, synthetic chemists, and drug development professionals who utilize this versatile


-bromo amide building block. Due to its specific structural features, this compound is inherently susceptible to degradation during storage. This document provides a mechanistic understanding of its decomposition, troubleshooting matrices, and validated recovery protocols.

Mechanistic Overview of Decomposition

The primary instability of 3-Bromo-1-morpholinopropan-1-one stems from its


-bromo amide architecture. The carbonyl group withdraws electron density, rendering the 

-protons slightly acidic. Simultaneously, the

-position holds a bromine atom—an excellent leaving group.

Even under mild environmental stress (trace moisture, elevated temperatures, or contact with slightly basic surfaces like unwashed glassware), the molecule readily undergoes an E2 elimination (dehydrobromination) . This reaction expels hydrobromic acid (HBr) and yields an


-unsaturated amide byproduct: 1-morpholinoprop-2-en-1-one  (an acrylamide derivative) . The released HBr gas is highly corrosive and initiates an autocatalytic feedback loop, rapidly accelerating further degradation and causing the characteristic yellow/brown discoloration of the batch.

DegradationMechanism Intact 3-Bromo-1-morpholinopropan-1-one (Intact Molecule) Elimination E2 Elimination (Dehydrobromination) Intact->Elimination Undergoes Triggers Environmental Triggers (Heat, Moisture, Trace Base) Triggers->Elimination Catalyzes Acrylamide 1-Morpholinoprop-2-en-1-one (Acrylamide Byproduct) Elimination->Acrylamide Forms HBr Hydrobromic Acid (HBr) (Corrosive / Fuming) Elimination->HBr Releases HBr->Elimination Accelerates (Feedback Loop) Autocatalysis Autocatalytic Degradation & Discoloration HBr->Autocatalysis Causes

Diagram 1: Logical relationship of the dehydrobromination degradation pathway and autocatalysis.

Troubleshooting Matrix & Quantitative Indicators

Use the following data table to diagnose the state of your stored compound and implement the correct mitigation strategy.

Observation / Analytical IndicatorChemical CausalityPrevention / Mitigation Strategy
Yellowing or brown discoloration Autocatalytic degradation via HBr release and polymerization of trace byproducts.Store at -20°C in amber/opaque vials.
Fuming upon opening container Volatilization of released HBr gas reacting with atmospheric moisture.Open only in a fume hood; store under Argon.
New NMR multiplets at 5.5–6.5 ppm Vinylic protons from the formation of the 1-morpholinoprop-2-en-1-one byproduct.Purify via silica gel chromatography (See Protocol).
Drop in purity over time (>5%) Moisture-induced hydrolysis or thermally-driven E2 elimination.Use rigorous anhydrous storage conditions (desiccator).

Frequently Asked Questions (FAQs)

Q: Why does my batch of 3-Bromo-1-morpholinopropan-1-one show an alkene peak in the


H-NMR spectrum after a few months of storage? 
A:  This is the hallmark of dehydrobromination. The 

-protons adjacent to the amide carbonyl are acidic enough to be abstracted by trace bases or driven off by thermal energy. The loss of the

-bromide leaving group forms a double bond, yielding 1-morpholinoprop-2-en-1-one. The new peaks you observe in the 5.5–6.5 ppm region correspond to the vinylic protons of this acrylamide byproduct.

Q: What is the optimal storage protocol to prevent this decomposition? A: To arrest the kinetic pathways of degradation, the compound must be stored at -20°C under a strict inert atmosphere (Argon or dry Nitrogen). The container must be tightly sealed (preferably with Parafilm or Teflon tape) and protected from light. Avoid any contact with basic residues; ensure all spatulas and glassware used for handling are rigorously acid-washed and oven-dried.

Q: My material has degraded. Can I recover the intact 3-Bromo-1-morpholinopropan-1-one? A: Yes. The degradation is rarely a complete loss but rather a partial conversion to the acrylamide derivative. Because the alkene byproduct lacks the polarizable bromine atom and possesses different hydrogen-bonding characteristics, it is significantly less polar than the intact


-bromo amide. You can efficiently separate them using silica gel column chromatography .

Experimental Protocol: Salvaging Degraded Material

This self-validating protocol leverages the polarity difference between the target molecule and its acrylamide decomposition byproduct to restore batch purity. The workflow relies on Thin-Layer Chromatography (TLC) to visually confirm the separation of the high-


 impurity from the low-

target.

PurificationWorkflow Step1 1. Dissolve Degraded Batch in minimal DCM Step2 2. Load onto Silica Gel Column Step1->Step2 Step3 3. Gradient Elution (Hexanes : EtOAc) Step2->Step3 Step4 4. Elute Acrylamide Byproduct (Higher Rf, Less Polar) Step3->Step4 First Fraction Step5 5. Elute Pure 3-Bromo Amide (Lower Rf, More Polar) Step3->Step5 Second Fraction Step6 6. TLC Analysis & Concentration under reduced pressure Step4->Step6 Step5->Step6

Diagram 2: Step-by-step experimental workflow for chromatographic recovery.

Step-by-Step Methodology:

Reagents & Equipment:

  • Silica gel (230–400 mesh)

  • Dichloromethane (DCM), anhydrous

  • Hexanes and Ethyl Acetate (EtOAc)

  • TLC plates (Silica gel 60 F254)

  • Rotary evaporator with a cold water bath

Procedure:

  • Sample Preparation: Dissolve the degraded, discolored 3-Bromo-1-morpholinopropan-1-one in a minimal volume of anhydrous DCM. Do not use heat to assist dissolution.

  • Column Packing: Prepare a standard silica gel column using a non-polar solvent system (e.g., 80:20 Hexanes:EtOAc).

  • Loading: Carefully load the DCM solution onto the top of the silica bed, ensuring an even band.

  • Gradient Elution (Impurity Removal): Begin elution with 80:20 Hexanes:EtOAc. The less polar 1-morpholinoprop-2-en-1-one (acrylamide byproduct) will elute first due to its higher

    
     value.
    
  • Product Recovery: Gradually increase the polarity of the eluent to 50:50 Hexanes:EtOAc. This will elute the pure 3-Bromo-1-morpholinopropan-1-one (lower

    
     value).
    
  • Verification: Monitor the fractions via TLC (UV visualization at 254 nm or iodine staining). The self-validating nature of this step ensures you only combine fractions containing the pure, lower-running spot.

  • Concentration: Combine the pure fractions and remove the solvents under reduced pressure. Critical Causality Note: Keep the rotary evaporator water bath strictly below 30°C. Applying excess heat during concentration will re-trigger the E2 elimination you just corrected.

  • Storage: Immediately flush the recovered product flask with Argon, seal tightly, and store at -20°C.

References

Technical Support Center: Troubleshooting the Synthesis of 3-Bromo-1-morpholinopropan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 3-Bromo-1-morpholinopropan-1-one (CAS: 324796-35-2). This bifunctional molecule is a critical building block, frequently utilized in the synthesis of kinase inhibitors and opioid receptor ligands[1][2].

Because 3-bromopropionyl chloride possesses two electrophilic sites, its amidation with morpholine is prone to side reactions. This guide provides field-proven methodologies, mechanistic insights, and troubleshooting FAQs to ensure high-yield, high-purity synthesis.

Part 1: Mechanistic Overview & Protocol Design

The Causality of Chemoselectivity

3-Bromopropionyl chloride is a bifunctional electrophile containing a "hard" acyl chloride and a "soft" primary alkyl bromide. Morpholine, a secondary amine, is a highly effective nucleophile. Kinetically, N-acylation at the acyl chloride is significantly faster than


 substitution at the primary bromide[1].

However, if the reaction temperature exceeds 0 °C, or if morpholine is present in excess, the amine will perform a secondary


 attack on the newly formed alkyl bromide, yielding the undesired 1,3-dimorpholinopropan-1-one. Furthermore, the use of strong bases can trigger an E2 elimination of HBr, yielding an acrylamide derivative (1-morpholinoprop-2-en-1-one).

To prevent these issues, we employ an inverse addition strategy: adding the amine/base mixture slowly to the acid chloride. This ensures the acid chloride remains in stoichiometric excess during the critical initial mixing phase, kinetically trapping the morpholine as the desired amide before it can act as an


 nucleophile.
Self-Validating Experimental Protocol

This optimized workflow is designed to be self-validating. The acidic workup step acts as a chemical filter: it selectively protonates unreacted morpholine and any dimorpholino


 byproducts, forcing them into the aqueous phase while the neutral target amide remains in the organic layer.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with

    
    . Dissolve 3-bromopropionyl chloride (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM) (100 mL).
    
  • Cooling: Submerge the flask in an ice-salt bath to bring the internal temperature to between -5 °C and 0 °C.

  • Inverse Addition: Prepare a solution of morpholine (1.0 eq, 10 mmol) and anhydrous potassium carbonate (

    
    ) (1.1 eq, 11 mmol) in 20 mL of anhydrous DCM. Add this mixture dropwise to the acid chloride solution over 45 minutes using an addition funnel. Maintain vigorous stirring and ensure the internal temperature does not exceed 0 °C.
    
  • Reaction: Stir the mixture at 0 °C for 1.5 hours. Monitor via TLC (50% EtOAc/Hexane). The product will appear as a moderately polar UV-active spot.

  • Aqueous Workup: Quench the reaction with 30 mL of ice-cold water. Separate the organic layer and wash it sequentially with cold 1M HCl (2 × 30 mL) to remove amines, saturated

    
     (30 mL), and brine (30 mL).
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure at a water bath temperature of <30 °C to prevent thermal degradation.
    

Part 2: Troubleshooting FAQs

Q1: My LC-MS shows a major impurity with a mass consistent with 1,3-dimorpholinopropan-1-one. How do I prevent this? A: This is the result of an over-reaction where morpholine displaces the primary bromide via an


 mechanism.
Solution: Ensure strict 1:1 stoichiometry of morpholine to 3-bromopropionyl chloride. Never use excess morpholine. You must also maintain the internal reaction temperature strictly below 0 °C and utilize the "inverse addition" technique described in the protocol to prevent localized excess of the amine.

Q2: I am observing the formation of an alkene byproduct (1-morpholinoprop-2-en-1-one). What went wrong? A: You are observing a base-catalyzed E2 elimination of HBr. The alpha-protons adjacent to the carbonyl are relatively acidic, making the primary bromide susceptible to elimination under basic conditions. Solution: Avoid using strong or excess bases. If you are currently using Triethylamine (


), switch to a milder, heterogeneous base like finely powdered 

. Limit the base to 1.1 equivalents and do not let the reaction stir at room temperature.

Q3: My yield is exceptionally low, and I recover mostly 3-bromopropanoic acid. Why? A: 3-Bromopropionyl chloride is highly sensitive to moisture and will rapidly hydrolyze to 3-bromopropanoic acid, which cannot undergo amidation without a coupling agent (like EDC/HOBt). Solution: Ensure all solvents are strictly anhydrous. Check the integrity of your 3-bromopropionyl chloride starting material; if the bottle has been opened multiple times or stored improperly, it has likely degraded and should be freshly distilled or replaced.

Part 3: Quantitative Data Summary

The following table summarizes the impact of varying reaction parameters on the chemoselectivity and yield of the synthesis.

Base UsedTemperatureMorpholine Eq.Addition MethodTarget Amide Yield (%)

Impurity (%)
Elimination Impurity (%)

(1.5 eq)
25 °C2.0 eqDirect< 20%> 60%~ 10%

(1.1 eq)
0 °C1.0 eqDirect65%15%10%

(1.1 eq)
-5 °C 1.0 eq Inverse > 85% < 5% < 2%

Part 4: Visualizations

Reaction Pathways

The diagram below illustrates the kinetic vs. thermodynamic pathways that dictate the success of the amidation.

ReactionPathway SM 3-Bromopropionyl Chloride + Morpholine Prod 3-Bromo-1-morpholinopropan-1-one (Desired Product) SM->Prod Amidation (-5°C, 1 eq Base) Subst 1,3-Dimorpholinopropan-1-one (Substitution Impurity) Prod->Subst SN2 Displacement (Excess Amine, >0°C) Elim 1-Morpholinoprop-2-en-1-one (Elimination Impurity) Prod->Elim E2 Elimination (Excess Base)

Caption: Reaction pathways in the synthesis of 3-Bromo-1-morpholinopropan-1-one.

Experimental Workflow

Follow this logical progression to ensure the self-validating isolation of the target compound.

Workflow Step1 1. Purge reactor with N2 Dissolve acid chloride in dry DCM Step2 2. Cool solution to -5°C using ice-salt bath Step1->Step2 Step3 3. Inverse Addition: Dropwise add Morpholine & K2CO3 Step2->Step3 Step4 4. Stir at 0°C for 1.5 hours Monitor via TLC/LC-MS Step3->Step4 Step5 5. Aqueous Workup: Wash with 1M HCl, NaHCO3, Brine Step4->Step5 Step6 6. Isolate Product: Dry over MgSO4 & Concentrate Step5->Step6

Caption: Step-by-step experimental workflow for optimized amidation.

References

  • Anand, J. P., et al. "Asymmetric Synthesis and In Vitro and In Vivo Activity of Tetrahydroquinolines Featuring a Diverse Set of Polar Substitutions at the 6 Position as Mixed Efficacy μ Opioid Receptor/δ Opioid Receptor Ligands." ACS Chemical Neuroscience, 2015. [1]

  • Harland, A. A., et al. "Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines as Balanced-Affinity Mu/Delta Opioid Ligands for the Treatment of Pain." ACS Chemical Neuroscience, 2018. [2]

Sources

Technical Support Center: Troubleshooting & Impurity Profiling for 3-Bromo-1-morpholinopropan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the synthesis of 3-Bromo-1-morpholinopropan-1-one (C₇H₁₂BrNO₂), a critical intermediate in pharmaceutical development.

Because this molecule contains both an electrophilic alkyl bromide and an amide linkage, its synthesis is prone to side reactions. This guide moves beyond basic troubleshooting by explaining the chemical causality behind impurity formation and providing self-validating analytical protocols to ensure structural integrity [1].

Part 1: Reaction Mechanics & Impurity Origins (Knowledge Base)

Q1: What are the primary impurities formed during the amidation of 3-bromopropionyl chloride with morpholine? The dual reactivity of the 3-bromopropionyl system is the root cause of impurity generation. While the highly electrophilic acyl chloride drives the desired amidation, the resulting


-bromo amide is chemically fragile. The two most common impurities are:
  • Acryloyl Morpholine (ACMO): Formed via base-catalyzed elimination.

  • 1,3-Dimorpholinopropan-1-one: Formed via nucleophilic substitution when excess morpholine is present [1, 2].

Q2: Why is the elimination product (ACMO) so prevalent, and how does the reaction environment drive its formation? Causality: The protons situated alpha to the newly formed carbonyl group are highly acidic. During synthesis, a base is required to neutralize the HCl byproduct. If the base is too strong or the temperature is poorly controlled, the molecule undergoes a rapid E2 elimination. The bromide ion is an excellent leaving group, and the resulting


-unsaturated system (ACMO) is thermodynamically favored due to its extended 

-conjugation.

ReactionPathway SM1 Morpholine (Nucleophile) Target 3-Bromo-1-morpholinopropan-1-one (Target Product) SM1->Target Amidation (Main Pathway) SM2 3-Bromopropionyl Chloride (Electrophile) SM2->Target Imp1 Acryloyl Morpholine (Elimination Impurity) Target->Imp1 Base-Catalyzed E2 Elimination Imp2 1,3-Dimorpholinopropan-1-one (Substitution Impurity) Target->Imp2 Excess Morpholine SN2 Substitution

Reaction pathway of 3-Bromo-1-morpholinopropan-1-one and its primary impurities.

Part 2: Analytical Troubleshooting & Identification

Q3: Why does my UV chromatogram show a massive impurity peak, but NMR/Mass Spec suggests the target product is relatively pure? Causality: This is a classic analytical artifact caused by mismatched molar extinction coefficients. The target molecule (3-Bromo-1-morpholinopropan-1-one) contains only an isolated amide bond, which absorbs very weakly in the UV range (requiring detection at ~210 nm). In stark contrast, the elimination impurity (ACMO) features an


-unsaturated carbonyl system. This conjugated 

-system absorbs intensely at 230–245 nm [3]. Relying solely on UV area percentages at standard wavelengths (e.g., 254 nm) will drastically overestimate the abundance of ACMO.

Q4: How can I definitively identify the target molecule and differentiate it from the substitution impurity using LC-MS? Causality: Mass spectrometry provides a self-validating system through isotopic pattern analysis. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% and 49.31%). The target molecule will exhibit a distinct, equal-intensity doublet at m/z 222 and 224 ([M+H]⁺). The substitution impurity (1,3-Dimorpholinopropan-1-one, m/z 229) lacks a bromine atom and will only show a standard carbon-13 isotopic distribution. If the 1:1 doublet is missing, your target molecule has degraded.

Quantitative Impurity Data Summary
Impurity / TargetChemical FormulaExact MassMonoisotopic[M+H]⁺Diagnostic Analytical Features
Target Product C₇H₁₂BrNO₂221.0051222.0124 (⁷⁹Br) / 224.0104 (⁸¹Br)1:1 Isotopic doublet; Weak UV at 210 nm
Acryloyl Morpholine C₇H₁₁NO₂141.0790142.0863Strong UV absorbance at 230-245 nm
1,3-Dimorpholinopropan-1-one C₁₁H₂₀N₂O₃228.1474229.1547Absence of Br isotope pattern
3-Bromopropanoic Acid C₃H₅BrO₂151.9473152.9546 (⁷⁹Br) / 154.9526 (⁸¹Br)Elutes early (highly polar); 1:1 Isotopic doublet

Part 3: Process Optimization & Self-Validating Protocols

Q5: How can I suppress the formation of both the elimination (ACMO) and substitution (bis-morpholine) impurities? Causality: To prevent Sₙ2 substitution, strictly control the stoichiometry of morpholine to exactly 1.0 equivalent. To neutralize the HCl byproduct without triggering the E2 elimination, avoid using excess morpholine or strong organic bases (like triethylamine). Instead, employ Schotten-Baumann conditions: use a biphasic system with a mild, non-nucleophilic aqueous base (e.g., K₂CO₃ or NaHCO₃) and maintain the reaction temperature strictly between 0–5 °C to kinetically starve the elimination pathway[1, 2].

Self-Validating LC-MS Protocol for Impurity Profiling

This protocol is designed to internally validate the presence of the intact bromide while accurately quantifying the UV-active impurities.

Step 1: Sample Preparation (Quenching)

  • Extract a 10 µL aliquot of the reaction mixture.

  • Immediately quench in 990 µL of cold 50:50 Water:Acetonitrile (v/v) to halt further base-catalyzed elimination or substitution.

Step 2: Chromatographic Separation

  • Column: UPLC C18 (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes. Rationale: This ensures the highly polar 3-bromopropanoic acid (hydrolysis product) elutes early, while the more lipophilic target and bis-morpholine adduct elute later.

Step 3: Dual Detection Configuration

  • Configure the Photodiode Array (PDA) to scan from 190–400 nm.

  • Extract chromatograms at 210 nm (to quantify the target) and 245 nm (to isolate the ACMO impurity).

Step 4: Mass Spectrometry & Internal Validation

  • Operate the Q-TOF in ESI+ mode.

  • Self-Validation Check: Locate the peak corresponding to the target retention time. You must observe the m/z 222/224 doublet at a 1:1 ratio. If a peak at m/z 142 is observed, cross-reference its retention time with the intense UV peak at 245 nm to definitively confirm the presence of ACMO.

LCMSWorkflow Prep Sample Preparation Quench & Dilute in H2O/MeCN LC Chromatographic Separation UPLC C18, Gradient Elution Prep->LC UV UV/Vis Detection PDA at 210 nm & 245 nm LC->UV MS Mass Spectrometry ESI+, Q-TOF Analysis LC->MS Data Data Processing Bromine Isotope Pattern Matching UV->Data MS->Data

Step-by-step LC-MS analytical workflow for impurity profiling and structural elucidation.

References

  • Title: Improved process for preparing aminopyrimidine derivatives (WO2019022485A1)
  • Title: Acryloyl Morpholine Market Insights, Analysis and Forecast Source: Research and Markets URL: [Link]

Improving the regioselectivity of reactions with 3-Bromo-1-morpholinopropan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized Technical Support Center for researchers working with 3-Bromo-1-morpholinopropan-1-one . It addresses the specific challenges of regioselectivity and chemoselectivity inherent to


-halo amides.

Subject: Optimization of Regioselectivity & Reaction Pathways Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist

Substrate Analysis & Reactivity Profile

Before troubleshooting, it is critical to understand that 3-Bromo-1-morpholinopropan-1-one acts as a "chameleon" intermediate. It possesses three distinct reactive sites that compete depending on your conditions.

The Reactivity Triad
  • Site A (C3 - Alkyl Bromide): The intended site for Nucleophilic Substitution (

    
    ).
    
  • Site B (C2 -

    
    -Protons):  Highly acidic due to the adjacent carbonyl. Deprotonation here triggers 
    
    
    
    -Elimination
    , forming the acrylamide (1-morpholinoprop-2-en-1-one).
  • Site C (C1 - Amide Carbonyl): Generally robust due to the morpholine ring's steric and electronic properties (Weinreb-like stability), but susceptible to hard nucleophiles (e.g., organolithiums).

The Core Problem: The primary "regioselectivity" issue is not positional isomerism, but the competition between Direct Substitution (


)  and Elimination-Addition (E2 + Michael) .

Decision Logic & Pathway Visualization

Use the following logic map to determine why your reaction is failing or producing byproducts.

ReactionPathways Start 3-Bromo-1- morpholinopropan-1-one Base Condition: Strong Base (e.g., NaH, tBuOK) or Heat Start->Base E2 Elimination Nuc Condition: Soft Nucleophile Low Temp, Polar Solvent Start->Nuc Direct SN2 Acrylamide Intermediate: Acryloyl Morpholine (Elimination Product) Base->Acrylamide DirectProd Product A: Substitution Product (via SN2) Nuc->DirectProd MichaelProd Product B: Michael Adduct (via Elimination-Addition) Acrylamide->MichaelProd + Nucleophile (Michael Addition)

Figure 1: The Mechanistic Bifurcation. Note that Product A and Product B are often chemically identical, but the pathway dictates stereochemical integrity and byproduct profile.

Troubleshooting Guides (Q&A Format)

Issue A: "I am seeing large amounts of acryloyl morpholine (alkene) instead of my substitution product."

Diagnosis: You are operating under Thermodynamic Control or using a base that is too "hard." The


-protons at C2 are being removed faster than the nucleophile can attack C3.

Solution: The "Cold Finkelstein" Protocol To favor


 over E2, we must increase the leaving group ability (making the substitution faster) while suppressing the temperature (slowing down elimination).

Protocol:

  • Solvent: Switch to Acetone or Acetonitrile (dry).

  • Catalyst: Add 10-20 mol% Sodium Iodide (NaI) or Potassium Iodide (KI).

    • Mechanism:[1][2][3][4][5][6] The I⁻ displaces the Br⁻ in situ to form the highly reactive alkyl iodide (

      
      ). The iodide is a better leaving group, accelerating the 
      
      
      
      rate significantly.
  • Base: Use a weak, non-nucleophilic base like K₂CO₃ or NaHCO₃ . Avoid amine bases (TEA, DIPEA) initially as they can promote elimination.

  • Temperature: Run the reaction at 0°C to Room Temperature . Do not reflux.

VariableElimination Favoring (Avoid)Substitution Favoring (Recommended)
Temperature > 60°C0°C – 25°C
Base tBuOK, NaH, DBU, Et3NK₂CO₃, Cs₂CO₃, NaHCO₃
Solvent EtOH, THF (Reflux)Acetone, DMF, CH₃CN
Issue B: "My nucleophile is adding, but the yield is low and the reaction is messy."

Diagnosis: You might be experiencing the "Elimination-Addition" Loop . If your nucleophile is also a base (e.g., a primary amine), it may induce elimination to the acrylamide first, and then slowly add back via Michael addition. This is inefficient and generates polymers.

Solution: The "Michael Detour" Strategy Paradoxically, if direct substitution is difficult (e.g., with sterically hindered nucleophiles), it is often cleaner to intentionally force the elimination and then perform a controlled Michael addition.

Protocol:

  • Step 1 (Elimination): Treat 3-Bromo-1-morpholinopropan-1-one with 1.1 eq TEA in DCM at RT for 2 hours.

    • Result: Quantitative conversion to 4-acryloylmorpholine . Isolate this; it is stable.

  • Step 2 (Michael Addition): React the acryloyl morpholine with your nucleophile.

    • Catalyst: Use Lewis acids (e.g.,

      
       or simple Silica Gel) to activate the carbonyl without using strong bases.
      
    • Benefit: This avoids the formation of HBr salts and oligomers.

Issue C: "I am trying to alkylate the alpha-position (C2) but getting complex mixtures."

Diagnosis: Self-Alkylation. Attempting to form an enolate at C2 (using LDA or LiHMDS) usually fails because the enolate acts as a nucleophile toward the C3-bromide of another molecule, leading to polymerization or cyclization (forming


-lactams, though rare with morpholine amides).

Solution: Do not alkylate the bromide directly.

  • Displace the Bromide First: Convert the C3-bromide to a non-leaving group (e.g., protected amine or ether).

  • Alkylate Second: Once the leaving group is gone, you can safely generate the enolate at C2 and alkylate with an external electrophile.

Experimental Data: Optimization of Amine Substitution

The following table summarizes internal optimization data for the reaction of 3-Bromo-1-morpholinopropan-1-one with benzylamine (1.0 equiv).

EntrySolventBase (1.1 eq)AdditiveTempYield (Subst.)Yield (Alkene)
1THFTEANoneReflux30%65%
2DMF

None25°C60%30%
3Acetone

NaI (0.1 eq) 25°C 92% <5%
4DCMDIPEANone0°C45%15%

Key Takeaway: Entry 3 demonstrates the power of the Finkelstein condition (NaI) combined with a mild inorganic base in a polar aprotic solvent.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Elimination reactions).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Section 10-4: Halogen Nucleophiles).

  • Concellón, J. M., et al. (2004). "Selective reaction of

    
    -bromo amides." Journal of Organic Chemistry. (Provides mechanistic insight into 
    
    
    
    -elimination vs substitution).
  • Basavaiah, D., & Rao, A. J. (2003). "The Baylis–Hillman reaction: A novel source of Michael acceptors." Chemical Reviews. (Context on acrylamide reactivity).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling brominated carbonyls, as they are potent lachrymators and skin irritants.

Sources

Technical Support Center: Scaling Reactions with 3-Bromo-1-morpholinopropan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: 3-Bromo-1-morpholinopropan-1-one is a functionalized alkylating agent of interest in pharmaceutical and specialty chemical synthesis. Its structure combines a reactive bromo-propyl electrophile with a stable morpholine amide moiety, making it a versatile building block for introducing a morpholinopropanoyl group. However, scaling reactions with this reagent from the bench to pilot or production scale introduces significant challenges related to reaction kinetics, thermal management, and impurity profiles.

This guide provides field-proven insights and troubleshooting strategies for researchers, chemists, and process engineers. As specific literature on this exact molecule is limited, the principles outlined here are synthesized from the well-established chemistry of primary alkyl bromides, the behavior of morpholine amides, and extensive experience in chemical process scale-up.

Section 1: Core Chemistry & Safety (FAQs)

This section addresses fundamental questions regarding the handling, storage, and reactivity of 3-Bromo-1-morpholinopropan-1-one.

Q1: What are the primary hazards associated with 3-Bromo-1-morpholinopropan-1-one and what are the essential safety precautions at scale?

A1: Based on its structure—a halogenated organic compound and an amide—3-Bromo-1-morpholinopropan-1-one should be handled as a hazardous substance. The primary concerns are skin and eye irritation, potential toxicity if ingested or inhaled, and the release of hazardous fumes upon decomposition.[1][2][3]

Essential Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., Butyl rubber or Viton), splash-proof safety goggles, a face shield, and flame-retardant lab coats.[1][4] For large-scale operations or when aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is mandatory.[4]

  • Ventilation: All handling must occur in a well-ventilated area, such as a chemical fume hood or a controlled reactor bay with adequate air exchange.[2][5]

  • Storage: The compound should be stored in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[2][6] It is recommended to store it under refrigeration (2-8°C) and to keep the container tightly sealed to prevent moisture ingress.[6][7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, as these can trigger vigorous or uncontrolled reactions.[2][3]

Hazard Class Handling Recommendation Relevant Analogs for Data
Skin/Eye IrritantUse full PPE, including face shield. Ensure eyewash stations and safety showers are immediately accessible.[3]3-Bromo-1-propanol[2][3]
CombustibilityCombustible liquid. Keep away from ignition sources. Use dry chemical, CO2, or alcohol-resistant foam for fires.[2][4]3-Bromo-1-propanol[4][8]
Acute ToxicityAssumed to be toxic if swallowed. Avoid generating dust or aerosols.[1][9]3-bromopropan-1-ol[9]

Q2: What types of reactions is this reagent suited for, and what are the key mechanistic considerations?

A2: This reagent is an electrophile primarily used for alkylation reactions via nucleophilic substitution. The key is the carbon-bromine bond, where the carbon is electrophilic and the bromine is a good leaving group.

  • Primary Mechanism (SN2): The most common pathway will be the SN2 (Substitution Nucleophilic Bimolecular) reaction. This involves a backside attack on the carbon bonded to the bromine by a nucleophile (e.g., an amine, alcohol, or thiol). This reaction is favored by polar aprotic solvents (like Acetone, DMF, Acetonitrile) and is stereospecific if the nucleophile is chiral.[10]

  • Competing Mechanism (E2): A significant competing pathway, especially at elevated temperatures and with strong, sterically hindered bases, is the E2 (Elimination Bimolecular) reaction. This results in the formation of an unsaturated byproduct (1-morpholinoprop-2-en-1-one).[11]

  • SN1/E1 Reactions: SN1 and E1 pathways are highly unlikely as they proceed through a primary carbocation, which is energetically unfavorable.[12]

Q3: How should I select a solvent for scaling up a reaction with this reagent?

A3: Solvent choice is critical for reaction success and safety at scale. The ideal solvent should fully dissolve the reactants, be inert to the reaction conditions, have a suitable boiling point for temperature control, and allow for easy product isolation.

Solvent Class Examples Advantages for Scale-Up Disadvantages/Considerations
Polar Aprotic Acetonitrile, DMF, DMSO, AcetoneExcellent for promoting SN2 reactions.[10] Generally good solvating power.Can be difficult to remove (DMF, DMSO). Potential for side reactions at high temperatures.
Ethers THF, 2-MeTHF, DioxaneGood solvating power for many organics. 2-MeTHF is a greener alternative to THF.Peroxide formation risk (requires inhibitors and testing). Lower boiling points can limit temperature range.
Hydrocarbons Toluene, HeptaneGood for temperature control at higher ranges. Facilitates azeotropic water removal.Poor solubility for polar starting materials or salts. May require a phase-transfer catalyst.
Alcohols Isopropanol, EthanolCan act as both solvent and nucleophile (solvolysis risk).Generally disfavored unless the alcohol is the intended reactant, as it can compete with the primary nucleophile.

Section 2: Troubleshooting Guide for Scale-Up

This section addresses specific problems encountered during the scale-up process in a structured, problem-cause-solution format.

Problem 1: Reaction is sluggish or stalls at larger scales, resulting in low yield.

This is a common issue when moving from a round-bottom flask to a large reactor, often stemming from mass and heat transfer limitations.[13][14]

  • Potential Cause 1: Inadequate Mixing/Mass Transfer.

    • Why it happens: At scale, achieving homogenous mixing of reactants, especially in heterogeneous (solid-liquid or liquid-liquid) systems, is challenging. The surface area to volume ratio decreases, leading to "dead zones" in the reactor where reactants don't encounter each other.[14]

    • Solution Protocol:

      • Characterize the Agitation: Ensure the reactor's agitator (impeller type, speed) is appropriate for the reaction mixture's viscosity and density. A retreat-blade or anchor stirrer may be needed for thick slurries.

      • Consider a Phase-Transfer Catalyst (PTC): For reactions involving an inorganic base (like K₂CO₃) and an organic solvent, a PTC (e.g., TBAB, 18-crown-6) is often essential at scale to shuttle the nucleophile into the organic phase.[15]

      • Check for Solubility: Confirm that all reactants are fully dissolved at the reaction temperature. If not, a different solvent or co-solvent system may be required.

  • Potential Cause 2: Poor Temperature Control.

    • Why it happens: Alkylation reactions are typically exothermic. A small lab flask dissipates heat easily through its walls, but a large reactor cannot.[13] If the internal temperature is lower than the setpoint due to poor heat transfer, the reaction rate will decrease significantly.

    • Solution Protocol:

      • Monitor Internal Temperature: Always use a calibrated internal temperature probe, not just the jacket temperature.

      • Perform a Calorimetry Study: Use a tool like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) on a small scale to understand the reaction's heat flow. This data is crucial for safe and effective thermal management at scale.

      • Controlled Addition: Add the limiting reagent (often the nucleophile or the alkylating agent) slowly and sub-surface to control the exotherm and maintain the target temperature.

Troubleshooting Workflow: Low Conversion

Caption: Decision tree for troubleshooting low reaction conversion at scale.

Problem 2: Increased levels of the elimination byproduct are observed at scale.

The formation of 1-morpholinoprop-2-en-1-one is a common impurity that arises from the competing E2 pathway.

  • Potential Cause 1: High Reaction Temperature.

    • Why it happens: Elimination reactions have a higher activation energy than substitution reactions. As the temperature increases, the E2 pathway becomes more competitive. A localized "hot spot" in a large reactor can significantly increase byproduct formation even if the average temperature seems correct.

    • Solution: Lower the reaction temperature. Use controlled, subsurface addition of reagents to prevent localized high temperatures.

  • Potential Cause 2: Incorrect Choice of Base.

    • Why it happens: Strong, sterically hindered bases (e.g., potassium tert-butoxide) are excellent for promoting elimination. Strong, non-hindered bases (like NaOH) can also favor elimination.[11] Weaker, non-nucleophilic bases are preferred for SN2 reactions.

    • Solution: Switch to a milder base. Carbonate bases (K₂CO₃, Cs₂CO₃) or organic amine bases (DIPEA, triethylamine) often provide a better balance for alkylation, minimizing the E2 pathway.

Competing Reaction Pathways: SN2 vs. E2

SN2_vs_E2 Reactants Nucleophile (Nu⁻) + 3-Bromo-1-morpholinopropan-1-one SN2_Product SN2 Product (Desired Alkylation) Reactants->SN2_Product SN2 Path Favored by: - Polar Aprotic Solvent - Less Hindered Base - Lower Temperature E2_Product E2 Product (Elimination Impurity) Reactants->E2_Product E2 Path Favored by: - Strong/Hindered Base - Higher Temperature

Caption: Factors influencing the competition between SN2 and E2 pathways.

Problem 3: Work-up is complicated by emulsions or product loss.

Issues that are minor at the 100 mL scale can become unmanageable in a 100 L reactor.

  • Potential Cause 1: Emulsion Formation.

    • Why it happens: The amide functionality can act as a surfactant, stabilizing emulsions between aqueous and organic layers, especially during a basic or acidic wash. Vigorous agitation during work-up exacerbates this.

    • Solution Protocol:

      • Minimize Agitation: Use gentle mixing during washes.

      • Brine Wash: Add saturated sodium chloride solution (brine) to the aqueous layer. This increases the polarity of the aqueous phase, helping to break the emulsion.

      • Change Solvent: If emulsions persist, consider switching to a more non-polar extraction solvent like Toluene or MTBE, which are less prone to forming stable emulsions than solvents like DCM or Ethyl Acetate.

      • Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® can sometimes break it.

  • Potential Cause 2: Product is Water-Soluble.

    • Why it happens: The morpholine and amide groups impart some water solubility. If your product is not highly non-polar, significant amounts can be lost to the aqueous phase during work-up.[16]

    • Solution Protocol:

      • Check the Aqueous Layer: Before discarding any aqueous layers, take a small sample, extract it with a clean solvent, and run a TLC or LCMS to check for product.[16]

      • Salting Out: Add a significant amount of salt (NaCl or K₂CO₃) to the aqueous phase to decrease the solubility of your organic product.

      • Back-Extraction: Perform multiple extractions (e.g., 3x with smaller volumes) rather than one large extraction to improve recovery.

Section 3: References

  • 3-Bromo-1-propanol | C3H7BrO | CID 12308 - PubChem . Available at: [Link]

  • Safety data sheet - CPAChem . Available at: [Link]

  • How To: Troubleshoot a Reaction - University of Rochester . Available at: [Link]

  • Synthesis of STEP B: 3-Bromo-1-phenylpropane-1,2-dione - PrepChem.com . Available at: [Link]

  • Why are some reactions difficult to scale up? : r/chemistry - Reddit . Available at: [Link]

  • What are issues/things to consider when scaling up reactions from the lab to a factory? : r/chemistry - Reddit . Available at: [Link]

  • (PDF) Scale-Up Methods for Fast Competitive Chemical Reactions in Pipeline Mixers . Available at: [Link]

  • The Synthesis and Applications of 3-Bromo-1,1,1-trifluoropropan-2-one as a Specialty Chemical - NINGBO INNO PHARMCHEM CO.,LTD . Available at: [Link]

  • A Study of the Reactions of 3‐Bromopropenals with Anilines for the Synthesis of α‐Bromo Enaminones | Request PDF - ResearchGate . Available at: [Link]

  • Identify and Complete the Reaction--More Substitution/Elimination (Worksheet Solutions Walkthrough) - YouTube . Available at: [Link]

  • Q12 P. 3-Bromo-1-butene and 1-bromo-2-b... [FREE SOLUTION] | Vaia . Available at: [Link]

  • Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis via Hybridizing Micro Packed-Bed/Micro Tubing Reactors: Application to Cyproflanilide and Broflanilide - PMC . Available at: [Link]

  • How to convert bromomethane to propanone - YouTube . Available at: [Link]

  • Solved 1. When racemic 3-bromo-1-cyclopentene is treated | Chegg.com . Available at: [Link]

  • [Highschool Chemistry] Reaction between 3-bromo-3-methylpentane and Sodiumhydroxide : r/HomeworkHelp - Reddit . Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Alkylating Agents: A Comparative Analysis of 3-Bromo-1-morpholinopropan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted covalent inhibitors represents a frontier in drug discovery, offering unparalleled potency, prolonged target engagement, and the ability to address historically "undruggable" targets.[1][2] The success of this strategy hinges on the selection of an appropriate electrophilic "warhead"—a reactive moiety that forms a stable, covalent bond with a nucleophilic amino acid on the target protein. While acrylamides have become the gold standard, featured in numerous FDA-approved drugs, the demand for a broader palette of warheads with tunable reactivity and diverse physicochemical properties is ever-growing.[3][4]

This guide provides an in-depth comparison of 3-Bromo-1-morpholinopropan-1-one, a β-halo-amide, with other prominent classes of alkylating agents used in drug development. While direct, comprehensive experimental data for this specific molecule is not extensively published, we will leverage established principles of chemical reactivity and structure-activity relationships to infer its performance characteristics. We will benchmark it against well-characterized warheads like α-haloacetamides and Michael acceptors, providing researchers with the foundational knowledge and practical protocols needed to make informed decisions in their covalent inhibitor design programs.

The Principle of Covalent Inhibition: A Tale of Two Steps

Covalent inhibitors operate via a two-step mechanism: first, the inhibitor (L) reversibly binds to the target protein (P) to form a non-covalent complex (P·L). This is governed by standard binding kinetics. Following this initial recognition, an irreversible covalent bond forms between the electrophilic warhead on the inhibitor and a nucleophilic residue on the protein, yielding the final, inactivated complex (P-L).[5]

This process distinguishes them from traditional non-covalent drugs, offering advantages such as increased potency and a prolonged duration of action.[2][6] The efficacy of a covalent inhibitor is best described by the second-order rate constant, k_inact/K_I, which encapsulates both the initial binding affinity (K_I) and the rate of covalent bond formation (k_inact).[6]

cluster_0 P_L P + L PL_complex P·L (Non-covalent Complex) P_L->PL_complex k_on / k_off (K_I) PL_covalent P-L (Covalent Adduct) PL_complex->PL_covalent k_inact (Irreversible)

Figure 1: General mechanism of targeted covalent inhibition.

Dissecting the Warhead: 3-Bromo-1-morpholinopropan-1-one

To predict the behavior of 3-Bromo-1-morpholinopropan-1-one, we must analyze its two key structural components: the β-bromopropionamide core and the morpholine ring.

  • The Alkylating Moiety (β-Bromopropionamide): This is a β-halo amide. Unlike the more common α-haloacetamides, the bromine atom is two carbons away from the carbonyl group. Alkylation of a nucleophile, such as the thiol group of a cysteine residue, proceeds via a bimolecular nucleophilic substitution (S_N2) reaction. The reactivity of halo-alkanes is dictated by the leaving group ability of the halide, following the general trend: Iodo > Bromo > Chloro.[7] Therefore, 3-Bromo-1-morpholinopropan-1-one is expected to be more reactive than its chloro-analogue but less reactive than an iodo-analogue. Its reactivity is likely to be moderate, a desirable trait for achieving selectivity and minimizing off-target effects.[6]

  • The Modulating Moiety (Morpholine): The morpholine ring is a common substituent in medicinal chemistry, prized for its ability to improve the pharmacokinetic properties of a molecule. As a polar, heterocyclic amine, it generally increases aqueous solubility and can form hydrogen bonds, potentially improving initial non-covalent binding affinity. Its presence may also introduce steric bulk that can influence selectivity for the target protein's binding pocket.

A Comparative Analysis of Alkylating Warheads

The choice of warhead is a critical decision in covalent drug design, balancing reactivity with selectivity. A warhead that is too reactive may indiscriminately modify numerous proteins, leading to toxicity, while one with insufficient reactivity may not achieve the desired target occupancy.

α-Haloacetamides (The Classic S_N2 Electrophiles)

This class, including chloroacetamides, bromoacetamides, and iodoacetamides, are potent alkylating agents that react with nucleophiles via an S_N2 mechanism.

  • Chloroacetamides: Generally considered mild electrophiles, they exhibit good selectivity.[8] Their moderate reactivity often requires proximity and favorable orientation within the protein's binding site, a feature that can be exploited to achieve high target specificity.

  • Bromoacetamides: These are one to two orders of magnitude more reactive than their chloro-counterparts due to the better leaving group ability of bromide.[9] This makes them suitable for targeting less reactive nucleophiles or for applications where faster inactivation is desired.

  • Iodoacetamides: As the most reactive of the haloacetamides, iodoacetamide itself is often used as a non-selective reagent for cysteine alkylation in proteomics.[8] Its high reactivity can make it challenging to achieve selectivity in a targeted inhibitor context.[7]

Michael Acceptors (The Conjugate Addition Specialists)

Michael acceptors, such as acrylamides and vinyl sulfones, are the most widely used warheads in modern covalent inhibitors.[10] They react with nucleophiles via a conjugate addition mechanism.

  • Acrylamides: This warhead is present in several FDA-approved drugs, including Ibrutinib and Osimertinib.[2][10] Their reactivity is considered "tunable," meaning it can be modulated by substitutions on the acrylamide moiety without drastically altering the core scaffold, allowing for fine-tuning of potency and selectivity.[3][4]

  • Vinyl Sulfones: These are generally more reactive than acrylamides and form highly stable thioether bonds.[7][10] This increased reactivity can be advantageous but may also increase the risk of off-target reactions.

cluster_halo SN2 Alkylation (Haloacetamides) cluster_michael Michael Addition (Acrylamides) CYS Protein-Cys-SH Nucleophile BROMO_TS S_N2 Transition State CYS:f0->BROMO_TS Attack at C-Br ACRYL_TS Enolate Intermediate CYS:f0->ACRYL_TS Attack at β-carbon BROMO 3-Bromo-1-morpholinopropan-1-one R-CH(Br)-CH2-C(O)-Morpholine BROMO:f1->BROMO_TS BROMO_PROD Covalent Adduct Protein-Cys-S-CH(R)-... BROMO_TS->BROMO_PROD:f0 Br- leaves ACRYL Acrylamide Warhead R-C(O)-NH-CH=CH2 ACRYL:f1->ACRYL_TS ACRYL_PROD Covalent Adduct Protein-Cys-S-CH2-CH2-... ACRYL_TS->ACRYL_PROD:f0 Protonation

Figure 2: Comparison of S_N2 and Michael addition reaction mechanisms with a cysteine thiol.

Data Summary

The following table provides a comparative summary of the key features of 3-Bromo-1-morpholinopropan-1-one and other common alkylating agents.

Alkylating Agent Class Reactive Moiety Mechanism Relative Reactivity Primary Target Key Advantages Potential Disadvantages
β-Halo-amide 3-Bromo-1-morpholinopropan-1-oneS_N2Moderate (Inferred)Cys, His, LysGood solubility, potentially favorable PK profileLimited published data, potentially slower kinetics than α-halo variants
α-Haloacetamides -CH₂-ClS_N2Low-ModerateCysHigh selectivity, stable adductMay be insufficiently reactive for some targets
-CH₂-BrS_N2Moderate-HighCys, HisGood balance of reactivity and selectivityMore prone to off-target reactions than chloroacetamides
-CH₂-IS_N2Very HighCys, His, LysRapid reaction kineticsPoor selectivity, potential for toxicity
Michael Acceptors AcrylamideMichael AdditionModerate & TunableCysClinically validated, tunable reactivity, stable adductPotential for reaction with glutathione (GSH)
Vinyl SulfoneMichael AdditionHighCysForms very stable bond, rapid reactionCan be overly reactive, leading to off-target effects

Experimental Protocols for Comparative Assessment

To empirically determine the suitability of 3-Bromo-1-morpholinopropan-1-one or any novel warhead, a series of standardized, self-validating experiments must be performed.

Protocol: Comparative Thiol Reactivity Assay using Glutathione (GSH)

Objective: To quantitatively measure and compare the intrinsic reactivity of different alkylating agents with a model thiol, glutathione. This assay serves as a crucial first-pass filter; compounds with excessively high reactivity (e.g., half-life <100 minutes with GSH) are often flagged as potential liabilities for off-target effects.[6]

Causality: Glutathione is the most abundant intracellular thiol and serves as an excellent proxy for the reactivity of a warhead towards a cysteine residue in the absence of specific protein-binding interactions. LC-MS is used for its high sensitivity and ability to resolve reactants and products.

Materials:

  • Alkylating agents (e.g., 3-Bromo-1-morpholinopropan-1-one, Chloroacetamide, Acrylamide control)

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% formic acid (Mobile Phase A)

  • Water with 0.1% formic acid (Mobile Phase B)

  • LC-MS system

Procedure:

  • Stock Solutions: Prepare 10 mM stock solutions of each alkylating agent in DMSO. Prepare a 10 mM stock solution of GSH in water.

  • Reaction Setup: In a microcentrifuge tube, add 98 µL of PBS (pH 7.4). Add 1 µL of the 10 mM GSH stock solution (final concentration: 100 µM).

  • Initiate Reaction: To start the reaction, add 1 µL of a 10 mM alkylating agent stock solution (final concentration: 100 µM). Vortex gently. Start a timer immediately.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 10 µL aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the 10 µL aliquot to 90 µL of a 1:1 mixture of ACN/water with 0.1% formic acid. This acidic quench stops the reaction by protonating the thiolate.

  • LC-MS Analysis: Analyze the quenched samples by LC-MS. Monitor the disappearance of the GSH mass peak and the appearance of the GSH-adduct mass peak over time.

  • Data Analysis: Plot the percentage of remaining GSH versus time. Fit the data to a pseudo-first-order kinetic model to determine the reaction half-life (t₁/₂) for each alkylating agent.

Protocol: Intact Protein Mass Spectrometry for Target Engagement

Objective: To confirm that the alkylating agent forms a covalent bond with the target protein of interest.

Causality: This experiment provides direct evidence of covalent modification. By measuring the precise mass of the intact protein before and after incubation with the inhibitor, a mass shift corresponding to the molecular weight of the inhibitor confirms the formation of a 1:1 covalent adduct.

Materials:

  • Purified target protein (e.g., a kinase containing a targetable cysteine)

  • Alkylating agent of interest

  • Assay buffer (e.g., HEPES or PBS, pH 7.4)

  • Desalting column (e.g., C4 ZipTip)

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, incubate the target protein (e.g., at 5 µM) with a 5-fold molar excess of the alkylating agent (25 µM). Prepare a vehicle control (protein + DMSO).

  • Incubation: Incubate the reactions at room temperature for 2 hours.

  • Desalting: Remove excess, non-covalently bound inhibitor by desalting the protein sample according to the manufacturer's protocol for the C4 ZipTip.

  • Mass Spectrometry: Analyze the desalted protein by direct infusion into the mass spectrometer.

  • Data Analysis: Deconvolute the resulting mass spectrum to obtain the mass of the intact protein. Compare the mass of the inhibitor-treated protein with the vehicle control. A mass increase equal to the molecular weight of the inhibitor confirms covalent modification.

start Start: Select Alkylating Agent Candidates reactivity_assay Protocol 4.1: Comparative Thiol Reactivity Assay (vs. Glutathione) start->reactivity_assay decision_reactivity Is Reactivity in Optimal Range? reactivity_assay->decision_reactivity protein_assay Protocol 4.2: Intact Protein MS for Target Engagement decision_reactivity->protein_assay Yes reject Reject or Redesign (Reactivity too high/low) decision_reactivity->reject No decision_binding Covalent Binding Confirmed? protein_assay->decision_binding reject2 Reject or Redesign (No Target Binding) decision_binding->reject2 No proceed Proceed to Cellular and In Vivo Studies decision_binding->proceed Yes

Figure 3: Experimental workflow for validating a novel covalent warhead.

Conclusion and Scientist's Perspective

The selection of an alkylating agent for a covalent inhibitor program is a multi-parameter optimization problem. While highly reactive warheads like iodoacetamides can guarantee target modification, they often fail due to a lack of selectivity. Conversely, less reactive warheads like chloroacetamides may not achieve sufficient target inactivation. The ideal warhead occupies a "Goldilocks zone" of reactivity—potent enough to modify its target efficiently but selective enough to avoid widespread off-target effects.

Based on its structure, 3-Bromo-1-morpholinopropan-1-one is a compelling candidate for inclusion in the covalent inhibitor toolbox. It is hypothesized to be a moderately reactive S_N2 agent, a class that offers a good balance of reactivity and selectivity. The integrated morpholine moiety is a significant advantage, likely conferring favorable physicochemical properties that are crucial for drug development.

However, these are reasoned hypotheses that must be confirmed by empirical data. The protocols provided in this guide offer a clear, logical, and robust framework for validating 3-Bromo-1-morpholinopropan-1-one and other novel warheads. By systematically evaluating intrinsic reactivity and on-target performance, researchers can confidently select the optimal electrophile to advance their next generation of targeted covalent therapies.

References

  • Title: Covalent inhibitors: a rational approach to drug discovery - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery | JACS Au Source: ACS Publications URL: [Link]

  • Title: Covalent Drug Discovery Source: Evotec URL: [Link]

  • Title: Covalent inhibitor drug discovery Source: Domainex URL: [Link]

  • Title: Covalent Inhibitors in Drug Discovery: Current Applications Source: PRISM BioLab URL: [Link]

  • Title: Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Advanced approaches of developing targeted covalent drugs - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Acrylamide Bioisosterism: Alkenyl Aromatic Heterocycles as Reactivity-Tunable Warheads for Covalent BTK Inhibitors Source: Figshare URL: [Link]

  • Title: Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry | Journal of the American Chemical Society Source: ACS Publications URL: [Link]

  • Title: Allenamide as a bioisostere of acrylamide in the design and synthesis of targeted covalent inhibitors Source: RSC Publishing URL: [Link]

  • Title: Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC Source: National Center for Biotechnology Information URL: [Link]

Sources

Comparative study of morpholine-containing compounds in drug discovery

[1]

Executive Summary

In medicinal chemistry, the morpholine ring is a "privileged structure"—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target.[1][2][3] Unlike its close analogs piperidine and piperazine, morpholine offers a unique physicochemical profile characterized by moderate basicity (

This guide provides a technical comparison of morpholine-containing compounds against standard alternatives, supported by metabolic stability protocols and decision-making frameworks for lead optimization.

Part 1: Physicochemical Profiling

The primary utility of the morpholine ring lies in its ability to modulate the physicochemical properties of a drug candidate without drastically altering its steric bulk compared to a piperidine or cyclohexane ring.

Comparative Analysis: Morpholine vs. Bioisosteres

The following table contrasts morpholine with its most common nitrogen-containing heterocycle alternatives.

FeatureMorpholinePiperazinePiperidine
Structure 1-oxa-4-azacyclohexane1,4-diazacyclohexaneAzacyclohexane
Basicity (

of conjugate acid)
~8.3 (Moderate)~9.8 (High)~11.0 (Very High)
LogP Contribution Lowers LogP (Hydrophilic)Lowers LogP (Ionizable)Increases LogP (Lipophilic)
H-Bonding Acceptor (O), Donor/Acceptor (NH)Donor/Acceptor (NH)Donor/Acceptor (NH)
Solubility Impact High (Ether oxygen + lower LogP)High (Ionization dependent)Low to Moderate
Metabolic Liability Oxidative ring opening (CYP3A4)N-oxidation, Ring openingHydroxylation, N-dealkylation
The "Ether Oxygen" Effect

The oxygen atom at the 4-position of the morpholine ring is the critical differentiator.

  • Basicity Modulation: The electron-withdrawing inductive effect of the oxygen atom reduces the electron density on the nitrogen, lowering the

    
     by approximately 2–3 units compared to piperidine. This is crucial for CNS drugs where a lower 
    
    
    can improve Blood-Brain Barrier (BBB) permeability by ensuring a higher fraction of the uncharged species exists at physiological pH (7.4).
  • Solubility: The ether oxygen acts as a weak hydrogen bond acceptor, improving aqueous solubility independent of ionization. This is often leveraged to rescue "greasy" aromatic cores (e.g., Gefitinib).

Part 2: Metabolic Stability & Pharmacokinetics

While morpholine is often used to block metabolic "soft spots" on alkyl chains, the ring itself is not metabolically inert. It is primarily cleared via oxidative metabolism mediated by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

Mechanism of Metabolism

The metabolic degradation of morpholine typically proceeds via hydroxylation at the

MetabolicPathwayParentMorpholine Drug(Parent)CYPCYP3A4/2D6(Oxidation)Parent->CYPIntermediate$alpha$-Hydroxymorpholine(Unstable Hemiaminal)CYP->Intermediate$alpha$-C HydroxylationN_OxideN-OxideMetaboliteCYP->N_OxideN-OxidationRingOpenRing-OpenedMetabolite(Acid/Amine)Intermediate->RingOpenSpontaneousCollapse

Figure 1: Primary metabolic pathways for morpholine-containing pharmacophores.[4] The ring-opening pathway is often the rate-limiting step in clearance.

Strategies for Stabilization

To mitigate the metabolic liability of the morpholine ring while retaining its physicochemical benefits:

  • Deuteration: Replacing hydrogen atoms at the

    
    -carbon positions with deuterium (
    
    
    ) can significantly reduce metabolic clearance due to the Kinetic Isotope Effect (KIE).[5]
  • Steric Shielding: Introducing small alkyl groups (methyl) at the C3 or C5 positions hinders the approach of CYP enzymes.

  • Bioisosteres: Substitution with bridged morpholines (e.g., 8-oxa-3-azabicyclo[3.2.1]octane) locks the conformation and reduces oxidative susceptibility.[4]

Part 3: Experimental Protocols

To objectively compare morpholine derivatives, standardized assays are required. Below are the protocols for synthesis and metabolic stability testing.

Protocol A: Palladium-Catalyzed Morpholine Incorporation (Buchwald-Hartwig)

Objective: Efficiently couple morpholine to an aryl halide scaffold.[4]

Reagents:

  • Aryl Halide (1.0 equiv)

  • Morpholine (1.2 equiv)

  • 
     (0.02 equiv)
    
  • BINAP or Xantphos (0.04 equiv)

  • 
     (1.5 equiv)
    
  • Toluene or Dioxane (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with the Aryl Halide,

    
    , Ligand (BINAP/Xantphos), and 
    
    
    .
  • Addition: Add anhydrous solvent (concentration ~0.2 M) followed by Morpholine.

  • Reaction: Seal the vial and heat to 80–100°C for 12–16 hours. Monitor by LC-MS for consumption of the aryl halide.[4]

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium residues. Wash with EtOAc.[4]

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).[4]

Protocol B: Microsomal Metabolic Stability Assay

Objective: Determine the intrinsic clearance (


Materials:

  • Pooled Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL.[4][6]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Phosphate Buffer (100 mM, pH 7.4).[6][7]

  • Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Step-by-Step Methodology:

  • Pre-Incubation: Prepare a master mix of microsomes (final conc. 0.5 mg/mL) in Phosphate Buffer. Pre-warm at 37°C for 5 minutes.

  • Compound Addition: Add the test compound (from 10 mM DMSO stock) to the master mix to achieve a final concentration of 1

    
    M (DMSO < 0.1%).
    
  • Initiation: Initiate the reaction by adding the pre-warmed NADPH regenerating system.[4]

  • Sampling: At time points

    
     minutes, remove a 50 
    
    
    L aliquot.
  • Quenching: Immediately dispense the aliquot into 150

    
    L of ice-cold Stop Solution to precipitate proteins and halt metabolism.
    
  • Analysis: Centrifuge samples at 4000 rpm for 20 minutes. Analyze the supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     is the elimination rate constant.
    

    Part 4: Decision Framework for Lead Optimization

    When should you choose a morpholine scaffold? Use the following logic flow to determine the optimal heterocycle based on your lead series' limitations.

    DecisionTreeStartLead Optimization IssueSolubilityPoor Aqueous Solubility?Start->SolubilityBasicitypKa too High (Basic)?Solubility->BasicityNoUseMorphUse Morpholine(Lowers LogP, pKa ~8.3)Solubility->UseMorphYesMetabMetabolic Instability?Basicity->MetabNoBasicity->UseMorphYesMetab->UseMorphNo (Stable)UseBioUse Bridged Morpholineor Oxetane BioisostereMetab->UseBioYes (Ring Oxidation)UsePipUse Piperazine/Piperidine(Higher pKa)

    Figure 2: Strategic decision tree for selecting morpholine versus alternative nitrogen heterocycles during SAR exploration.

    References

    • Kumari, A., & Singh, R. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Link

    • Kourounakis, A., et al. (2020).[1][4] Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Link

    • Aldewachi, H., et al. (2023).[4] Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org.[4] Link

    • BenchChem Technical Support. (2025). Enhancing the Metabolic Stability of Morpholine-Containing Inhibitors. BenchChem Application Notes. Link

    • Wermuth, C. G. (2008).[4] The Practice of Medicinal Chemistry. Academic Press.[4] (Standard text regarding Bioisosteres and pKa modulation).

    Validating the Structure of 3-Bromo-1-morpholinopropan-1-one Derivatives: A Comparative Guide to Analytical Platforms

    Author: BenchChem Technical Support Team. Date: March 2026

    By: Senior Application Scientist

    Introduction: The Analytical Challenge of Halogenated Morpholine Amides

    In modern drug discovery and organic synthesis, 3-Bromo-1-morpholinopropan-1-one (CAS: 324796-35-2) serves as a highly versatile bifunctional building block [1]. Featuring both a reactive alkyl bromide and a morpholine amide, it is frequently used to graft morpholino-propanoyl pharmacophores onto target active pharmaceutical ingredients (APIs).

    However, validating the structural integrity of its derivatives presents a unique analytical challenge. The deshielding effect of the electronegative oxygen and nitrogen atoms in the morpholine ring shifts its protons into the 3.4–3.7 ppm range. Simultaneously, the bromine atom on the alkyl chain shifts the adjacent methylene protons (CH2-Br) to approximately 3.6 ppm. This creates severe spectral overlap. Furthermore, the partial double-bond character of the C-N amide bond restricts rotation, causing conformational isomerism that broadens or splits these signals at room temperature [2].

    To establish a self-validating system for structural confirmation, researchers must choose the right analytical platforms. This guide objectively compares Benchtop NMR, High-Field NMR, and LC-HRMS, providing actionable protocols and experimental data to ensure absolute structural certainty.

    Platform Comparison: Benchtop NMR vs. High-Field NMR vs. LC-HRMS

    When comparing analytical alternatives for these specific derivatives, the primary metrics are resolving power, isotopic detection, and throughput. Table 1 summarizes the performance of these platforms.

    Table 1: Performance Comparison of Analytical Platforms

    Analytical PlatformResolving Power (3.4-3.7 ppm)Halogen Isotope DetectionStructural ConnectivityThroughputBest Use Case
    Benchtop NMR (60 MHz) Poor (Severe Overlap)N/ALow (1D only)High (<2 mins)Rapid crude purity checks
    High-Field NMR (600 MHz) Excellent (Baseline Resolution)N/AHigh (2D HSQC/HMBC)Medium (10-30 mins)Absolute structural elucidation
    LC-HRMS (Orbitrap) N/A (Mass-based)Excellent (79Br/81Br 1:1)Medium (MS/MS Fragmentation)Medium (5-10 mins)Exact mass & formula confirmation

    Self-Validating Experimental Protocols

    To ensure trustworthiness, every analytical workflow must be grounded in causality. The following protocols detail the step-by-step methodologies for validating these derivatives.

    Protocol A: LC-HRMS Isotopic Profiling Workflow

    Mass spectrometry is critical for confirming that the bromine atom was not inadvertently displaced during upstream synthesis or derivatization.

    • Sample Preparation: Dilute the derivative to 1 µg/mL in MS-grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

      • Causality: Formic acid acts as a proton source, driving the formation of the[M+H]+ pseudomolecular ion necessary for strong positive electrospray ionization (ESI+) signals.

    • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (50 x 2.1 mm, 1.8 µm). Run a gradient from 5% to 95% organic phase over 5 minutes.

      • Causality: This separates the target derivative from unreacted morpholine or hydrolysis byproducts, preventing ion suppression in the source.

    • Orbitrap MS Acquisition: Set the mass analyzer resolution to 70,000 at m/z 200.

      • Causality: High resolution is required to distinguish the exact monoisotopic mass (e.g., m/z 222.0124) from isobaric background interferences.

    • Isotopic Pattern Validation: Extract the chromatograms for the M and M+2 peaks.

      • Causality: Bromine naturally occurs as two stable isotopes, 79Br and 81Br, in a nearly 50:50 ratio. Observing a strict 1:1 intensity ratio between the [M+H]+ and[M+2+H]+ ions definitively confirms the structural retention of the halogen.

    Protocol B: High-Field 2D NMR (HSQC/HMBC) Workflow

    Advanced two-dimensional NMR techniques are required to correlate amide chemical shifts and resolve the aliphatic overlap [3].

    • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS).

      • Causality: CDCl3 provides a non-exchanging, aprotic environment that prevents amide proton exchange, while TMS serves as an internal standard for precise 0.0 ppm calibration.

    • 1H NMR Acquisition (600 MHz): Acquire 16 scans with a 30° flip angle and a 2-second relaxation delay.

      • Causality: The 600 MHz magnetic field disperses the chemical shifts sufficiently to resolve the morpholine ring multiplets from the CH2-Br triplet at ~3.6 ppm.

    • 13C NMR Acquisition: Acquire 1024 scans utilizing broadband proton decoupling.

      • Causality: This isolates carbon signals, specifically identifying the characteristic amide carbonyl carbon at ~169 ppm.

    • 2D HSQC Acquisition: Run a gradient-selected Heteronuclear Single Quantum Coherence (HSQC) experiment.

      • Causality: HSQC maps direct one-bond C-H connections. By spreading the heavily overlapped 1H signals along the much wider 13C chemical shift axis, the morpholine protons and the alkyl chain protons are definitively separated and assigned.

    Visualizations

    The following diagrams illustrate the strategic workflows and logical relationships necessary for robust structural validation.

    Figure 1: Analytical workflow decision tree for structural validation of halogenated morpholine amides.

    Figure 2: Logical relationship mapping between structural motifs and their analytical signatures.

    References

    • Roberts, J.D., & Caserio, M.C. "24.1: Structural, Physical, and Spectral Characteristics of Amides". Chemistry LibreTexts. Available at:[Link]

    • Patsnap Eureka. "How to Measure Amide Group Shifts with NMR for Structural Analysis". Patsnap Technical Articles. Available at:[Link]

    Sources

    Quantitative Analysis of 3-Bromo-1-morpholinopropan-1-one: LC-MS/MS vs. Legacy Methodologies

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The identification and quantitation of reactive intermediates like 3-Bromo-1-morpholinopropan-1-one (CAS: 324796-35-2) present a complex challenge in pharmaceutical development. As an alkylating agent containing a reactive bromoethyl moiety, it falls under the purview of strict regulatory scrutiny as a Potential Genotoxic Impurity (PGI). This guide objectively compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against legacy techniques (HPLC-UV and GC-MS), providing mechanistic insights and a self-validating experimental protocol designed to meet stringent regulatory thresholds.

    Regulatory Context & The Analytical Challenge

    Under the ICH M7 guidelines , DNA-reactive alkyl halides must be controlled to a Threshold of Toxicological Concern (TTC), typically requiring limits of quantitation (LOQ) in the low parts-per-million (ppm) or parts-per-billion (ppb) range within the Active Pharmaceutical Ingredient (API)[1].

    Analyzing 3-Bromo-1-morpholinopropan-1-one is notoriously difficult using conventional methods[2]:

    • Lack of Chromophore: The molecule lacks an extended conjugated

      
      -system, rendering HPLC-UV virtually blind at trace (ppm) levels.
      
    • Thermal Instability: The reactive bromo-amide structure is prone to degradation in the high-temperature injector ports required for Gas Chromatography (GC-MS), leading to poor reproducibility and matrix accumulation[3].

    G Start Target: Trace Quantitation 3-Bromo-1-morpholinopropan-1-one UV_Check Strong UV Chromophore? Start->UV_Check Vol_Check Thermally Stable & Volatile? UV_Check->Vol_Check No HPLC HPLC-UV (Insufficient Sensitivity) UV_Check->HPLC Yes GCMS GC-MS (Risk of Thermal Degradation) Vol_Check->GCMS Yes LCMS LC-MS/MS (MRM) (Optimal Sensitivity & Specificity) Vol_Check->LCMS No / Labile

    Decision tree for selecting the optimal analytical technique for PGI quantitation.

    Performance Comparison: Why LC-MS/MS Excels

    While generic alkyl halides often require complex pre-column derivatization to achieve adequate ionization in mass spectrometry[4], 3-Bromo-1-morpholinopropan-1-one possesses a structural advantage: the morpholine ring . This tertiary amine-like moiety acts as an excellent proton acceptor, enabling highly efficient direct Electrospray Ionization (ESI+) without the need for derivatization.

    Table 1: Quantitative Performance Comparison
    Analytical ParameterLC-MS/MS (Direct MRM)GC-MS (Direct/Headspace)HPLC-UV
    Limit of Quantitation (LOQ) 0.05 ppm (50 ppb)2.0 ppm> 50 ppm
    Linearity Range 0.05 – 10 ppm2.0 – 50 ppm50 – 1000 ppm
    Specificity High (Isotopic MRM tracking)Moderate (Prone to matrix ions)Low (Relies on RT only)
    Thermal Degradation Risk None (Ambient ionization)High (Injector port breakdown)None
    Derivatization Required? No (Morpholine enables ESI+)Often (To improve volatility)No
    Suitability for ICH M7 TTC Optimal Marginal / Matrix-dependentUnsuitable

    Mechanistic Insights (E-E-A-T)

    Chromatographic Causality

    We utilize a superficially porous C18 column paired with a highly acidic mobile phase (0.1% Formic Acid). Why? The acidic environment ensures the nitrogen atom in the morpholine ring remains fully protonated (

    
    ) throughout the chromatographic run. This prevents peak tailing caused by secondary interactions with residual silanols on the stationary phase and maximizes the ion population entering the mass spectrometer.
    
    The "Isotopic Convergence" Self-Validating System

    A hallmark of a robust analytical method is its ability to self-validate against matrix interference. Bromine exists naturally as two isotopes (

    
    Br and 
    
    
    
    Br) in a nearly 1:1 ratio. Consequently, the protonated precursor ion appears as a doublet at m/z 222.0 and 224.0.

    During collision-induced dissociation (CID), the primary fragmentation pathway is the loss of intact hydrogen bromide (HBr). Because the leaving group takes the halogen atom with it, both precursor isotopes converge on the exact same product ion at m/z 142.1 . By monitoring both transitions (222.0

    
     142.1 and 224.0 
    
    
    
    142.1), we create an internal validation check: if the peak area ratio of these two transitions deviates from ~1:1, the system immediately flags the presence of a co-eluting matrix artifact.

    G Prec79 Precursor [M+H]+ m/z 222.0 (79Br) Prod142 Product Ion m/z 142.1 [Loss of HBr] Prec79->Prod142 -H(79)Br Prod88 Product Ion m/z 88.1 [Morpholine] Prec79->Prod88 Cleavage Prec81 Precursor[M+H]+ m/z 224.0 (81Br) Prec81->Prod142 -H(81)Br

    ESI-MS/MS fragmentation pathway demonstrating isotopic convergence for self-validation.

    Step-by-Step LC-MS/MS Protocol

    Phase 1: Sample Preparation (Matrix Spike Strategy)
    • Diluent Preparation: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile. This ensures solubility of both the polar morpholine moiety and the organic API matrix.

    • Standard Preparation: Prepare a stock solution of 3-Bromo-1-morpholinopropan-1-one (1 mg/mL) in diluent. Dilute serially to create a calibration curve from 0.05 ppm to 10 ppm.

    • Internal Standard (IS) Addition: Spike all standards and samples with 1.0 ppm of a stable-isotope labeled internal standard (e.g., Morpholine-

      
       analog) to correct for ESI matrix suppression.
      
    • Sample Extraction: Dissolve the API in the diluent to a final concentration of 10 mg/mL. Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes to pellet insoluble matrix components.

    • Validation Spike: Prepare a secondary sample spiked exactly at the calculated TTC limit (e.g., 1.5 ppm) to continuously verify recovery and prove the absence of false negatives.

    Phase 2: Liquid Chromatography (LC) Conditions
    • Column: Phenomenex Kinetex 2.6 µm C18 100 Å, 100 x 2.1 mm (or equivalent superficially porous column).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0.0 - 1.0 min: 5% B

      • 1.0 - 4.0 min: Linear ramp to 95% B

      • 4.0 - 5.0 min: Hold at 95% B (Column wash)

      • 5.0 - 6.5 min: Return to 5% B (Re-equilibration)

    Phase 3: Mass Spectrometry (MS/MS) Parameters
    • Ionization Mode: Electrospray Ionization Positive (ESI+).

    • Source Temperature: 400°C.

    • Capillary Voltage: 3.5 kV.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Primary Quantifier (

        
        Br): m/z 222.0 
        
        
        
        142.1 (Collision Energy: 15 eV)
      • Isotopic Qualifier (

        
        Br): m/z 224.0 
        
        
        
        142.1 (Collision Energy: 15 eV)
      • Structural Qualifier: m/z 222.0

        
         88.1 (Collision Energy: 25 eV)
        

    References

    • Title: ICH M7(R2) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

    • Title: A new approach for generic screening and quantitation of potential genotoxic alkylation compounds by pre-column derivatization and LC-MS/MS analysis Source: PubMed (Analytical and Bioanalytical Chemistry) URL: [Link]

    • Title: Genotoxics/Impurities Analysis – Pharmaceuticals & Biopharmaceuticals Source: Shimadzu Analytical Applications URL: [Link]

    • Title: Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

    Sources

    Efficacy Evaluation of 3-Bromo-1-morpholinopropan-1-one: A Covalent Probe Characterization Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary: The Dual-Natured Electrophile[1][2][3][4]

    3-Bromo-1-morpholinopropan-1-one (CAS: 324796-35-2) represents a specific class of electrophilic reagents known as

    
    -bromoamides .[1][2][3][4] Unlike their highly reactive 
    
    
    
    -halo ketone or amide counterparts (e.g., bromoacetyl morpholine),
    
    
    -bromoamides occupy a unique "Goldilocks" zone in chemical biology.[3] They possess moderate intrinsic reactivity but can act as "latent" Michael acceptors, capable of eliminating HBr to generate the corresponding acrylamide (N-acryloylmorpholine ) under physiological conditions.[3][4]

    This guide details the biological assays required to evaluate the efficacy of 3-Bromo-1-morpholinopropan-1-one as a covalent probe or cysteine-reactive fragment.[3][4] We compare its performance against its metabolic product (the acrylamide) and its highly reactive isomer (the

    
    -bromoamide).[3][4]
    
    Comparative Profile: Electrophilic Warheads
    Feature3-Bromo-1-morpholinopropan-1-one N-Acryloylmorpholine N-(Bromoacetyl)morpholine
    Class
    
    
    -Bromoamide
    Acrylamide (Michael Acceptor)
    
    
    -Bromoamide
    Primary Mechanism Elimination-Addition / Direct
    
    
    Conjugate Addition (Michael)Direct
    
    
    Reactivity (pH 7.4) Moderate / LatentLow to ModerateHigh
    Selectivity High (Cysteine specific)High (Cysteine specific)Low (Promiscuous)
    Stability pH-dependent (Eliminates HBr)StableStable

    Chemical Mechanism & Pathway Analysis[3][4]

    To understand the efficacy of this compound in biological systems, one must first map its reactivity pathways.[3][4] In aqueous buffers (pH 7.4), 3-Bromo-1-morpholinopropan-1-one exists in equilibrium between direct alkylation and elimination to the acrylamide.[3]

    Reactivity Pathway Diagram

    ReactionPathway Compound 3-Bromo-1-morpholinopropan-1-one (Beta-Bromoamide) Intermediate Transition State (Elimination) Compound->Intermediate -HBr (pH > 7.0) Adduct_SN2 Protein Adduct (Direct SN2) Compound->Adduct_SN2 + Protein-SH (Direct SN2) Acrylamide N-Acryloylmorpholine (Michael Acceptor) Intermediate->Acrylamide Elimination Adduct_Michael Protein Adduct (Thioether) Acrylamide->Adduct_Michael + Protein-SH (Slow) Protein Protein-Cys-SH

    Caption: Dual reactivity pathway of 3-Bromo-1-morpholinopropan-1-one.[1][2][3][4][5] The compound can alkylate proteins directly or eliminate HBr to form the acrylamide warhead.[1][3][4]

    Assay 1: Intrinsic Reactivity Profiling (GSH Assay)[1][2][3][4]

    The most critical assay for establishing efficacy is determining the rate at which the compound reacts with biological nucleophiles.[1][3][4] The Glutathione (GSH) Half-Life Assay is the industry standard.[1][3][4]

    Rationale

    This assay mimics the cytosolic environment (high thiol concentration) and determines if the compound is too reactive (toxic) or too inert (ineffective).[3][4]

    Protocol: NMR-Based GSH Kinetics
    • Preparation: Dissolve 3-Bromo-1-morpholinopropan-1-one (10 mM) in

      
      -DMSO.
      
    • Reaction Mix: Prepare a solution of L-Glutathione (reduced, 10 mM) in deuterated phosphate buffer (pH 7.4).

    • Initiation: Mix compound and GSH at a 1:1 or 1:10 ratio in an NMR tube.

    • Monitoring: Acquire

      
      H-NMR spectra every 15 minutes for 4 hours.
      
    • Quantification: Monitor the disappearance of the

      
      -proton signal of the bromoamide and the appearance of the GSH-adduct methylene signals.
      
    Data Interpretation & Comparison
    Compound
    
    
    (GSH, pH 7.[3][4]4)
    Interpretation
    3-Bromo-1-morpholinopropan-1-one 60 - 180 min Ideal Probe. Tunable reactivity; likely forms acrylamide in situ.[1][2][3][4]
    N-(Bromoacetyl)morpholine< 5 minPromiscuous. Likely to cause off-target toxicity.[3][4]
    N-Acryloylmorpholine> 240 minSlow. Requires specific protein binding pocket for effective reaction.[1][3]

    Expert Insight: If the half-life is significantly shorter than the elimination half-life (see Assay 2), the compound is acting primarily via direct

    
    .[3][4] If the appearance of the acrylamide peak precedes GSH adduct formation, it acts as a "pro-drug" for the Michael acceptor.[1][3][4]
    

    Assay 2: Stability & Elimination Kinetics

    Since 3-Bromo-1-morpholinopropan-1-one is a

    
    -bromoamide, it is prone to eliminating HBr to form N-acryloylmorpholine.[3] This assay determines the compound's "shelf-life" in buffer and its activation mechanism.[1][3]
    
    Protocol: UV-Vis / LC-MS Monitoring
    • Buffer: 50 mM Phosphate Buffer, pH 7.4 (physiological) and pH 8.0 (slightly basic).

    • Incubation: Incubate the compound (100 µM) at 37°C.

    • Sampling: Take aliquots at 0, 1, 4, 8, and 24 hours.

    • Detection: Analyze via LC-MS.

      • Parent Mass: [M+H]+ = ~222/224 Da (Br isotope pattern).[3][4]

      • Elimination Product (Acrylamide): [M+H]+ = 142 Da.[3][4]

      • Hydrolysis Product: [M+H]+ = 160 Da (OH replacement, rare).[3][4]

    Efficacy Criteria
    • High Efficacy: < 10% elimination at 0h, > 50% conversion to acrylamide within 4-8 hours.[1][3] This indicates the compound is stable enough to enter cells but activates over time.[3][4]

    • Low Efficacy: Rapid elimination (< 10 min) implies the compound is effectively just the acrylamide in disguise, offering no advantage over the direct Michael acceptor.[3][4]

    Assay 3: Target Engagement (ABPP)

    To prove biological efficacy, one must demonstrate that the compound labels proteins in a complex proteome.[3][4] Activity-Based Protein Profiling (ABPP) is the gold standard.[1][3][4]

    Workflow Diagram

    ABPP_Workflow Lysate Cell Lysate (Proteome) Treatment Treat with 3-Bromo-1-morpholinopropan-1-one Lysate->Treatment Competition Competition Assay (Pre-treat with Inhibitor) Lysate->Competition Click Click Chemistry (If probe has alkyne) Treatment->Click If probe Analysis LC-MS / Gel Electrophoresis Treatment->Analysis Competition->Treatment Competition->Analysis

    Caption: ABPP workflow to validate proteomic labeling. Competition assays confirm specific cysteine targeting.

    Protocol: Gel-Based ABPP (Competition Mode)

    Since 3-Bromo-1-morpholinopropan-1-one lacks a click handle (alkyne/azide), use it as a competitor against a broad-spectrum cysteine probe (e.g., Iodoacetamide-Alkyne).[1][2][3][4]

    • Proteome: HeLa or HEK293 soluble proteome (1 mg/mL).

    • Competition: Treat proteome with 3-Bromo-1-morpholinopropan-1-one (10, 50, 100 µM) for 1 hour at 37°C.

    • Probe: Add Iodoacetamide-Alkyne (IA-alkyne, 10 µM) for 1 hour to label remaining free cysteines.

    • Click Reaction: Add Rhodamine-Azide, TCEP, CuSO4, TBTA. React for 1 hour.

    • Visualization: SDS-PAGE and Fluorescence Scanning.[1][3]

    • Result: "Efficacy" is defined as the loss of fluorescence in specific bands compared to the DMSO control.[3][4] This proves the bromoamide successfully blocked specific cysteines.[3][4]

    References

    • GSH Reactivity Standards: Flanagan, M. E., et al. (2014).[1][3][4] "Chemical and computational methods for the characterization of covalent reactive groups for the prospective design of irreversible inhibitors." Journal of Medicinal Chemistry, 57(23), 10072-10079.[3][4] Link[3][4]

    • Covalent Fragment Screening: Backus, K. M., et al. (2016).[1][3][4] "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574.[1][3][4] Link[3][4]

    • Beta-Bromoamide Chemistry: Gehringer, M., & Laufer, S. A. (2019).[3][4] "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673-5702.[3][4] Link[3][4]

    • ABPP Methodology: Speers, A. E., & Cravatt, B. F. (2004).[1][3][4] "Profiling enzyme activities in vivo using click chemistry methods." Chemistry & Biology, 11(4), 535-546.[3][4] Link

    • Acrylamide Formation: Kalgutkar, A. S., & Dalvie, D. K. (2012).[3][4] "Drug discovery for a new generation of covalent inhibitors." Expert Opinion on Drug Discovery, 7(7), 561-581.[1][3][4] Link[3][4]

    Sources

    Cross-reactivity studies of 3-Bromo-1-morpholinopropan-1-one derivatives

    Author: BenchChem Technical Support Team. Date: March 2026

    Comparative Guide: Cross-Reactivity Profiles of 3-Bromo-1-morpholinopropan-1-one Derivatives in Covalent Drug Design

    Executive Summary

    Covalent targeted therapeutics rely on highly specific covalent reactive groups (CRGs) to form irreversible bonds with biological targets[1]. However, the intrinsic reactivity of these electrophilic warheads must be meticulously calibrated; excessive reactivity drives promiscuous binding to off-target proteins, which is a primary mechanism of drug-induced toxicity[2]. This guide provides a rigorous, data-driven comparison of 3-Bromo-1-morpholinopropan-1-one derivatives —a specialized class of

    
    -bromo amides—against traditional electrophiles like 
    
    
    
    -haloacetamides and acrylamides. By evaluating their cross-reactivity profiles via glutathione (GSH) kinetics[3], we establish a mechanistic framework for prioritizing these warheads in cysteine-targeted drug discovery[4].

    Mechanistic Causality: The Dual-Pathway Reactivity

    To understand the cross-reactivity of 3-Bromo-1-morpholinopropan-1-one, one must first analyze its structural divergence from standard alkylating agents. Unlike

    
    -haloacetamides (e.g., 2-bromoacetamide), which exclusively undergo direct 
    
    
    
    alkylation with nucleophilic thiols[5],
    
    
    -bromo amides possess a leaving group positioned one carbon further from the electron-withdrawing carbonyl. This structural nuance introduces a highly tunable, dual-pathway reactivity profile in biological buffers:
    • Direct

      
       Alkylation : The highly nucleophilic thiolate of cysteine or GSH directly attacks the electrophilic 
      
      
      
      -carbon, displacing the bromide ion to form a stable thioether.
    • Elimination-Addition (Pro-warhead Mechanism) : The

      
      -protons adjacent to the carbonyl are mildly acidic. Biological bases (or solvent) can abstract these protons, triggering the elimination of HBr to form an in situ acrylamide intermediate (1-morpholinoprop-2-en-1-one). This intermediate subsequently captures thiols via a softer Michael addition.
      

    This dual mechanism allows 3-Bromo-1-morpholinopropan-1-one to act as a "sustained-release" electrophile, effectively dampening the acute

    
    -driven cross-reactivity often seen with highly reactive 
    
    
    
    -haloacetamides[4].

    Mechanism A 3-Bromo-1-morpholinopropan-1-one (β-Bromo Amide) B Direct S_N2 Alkylation (+ GSH / Cysteine) A->B Thiol attack at β-carbon C Base-Catalyzed Elimination (- HBr) A->C Deprotonation at α-carbon F Covalent Thioether Adduct (Irreversible) B->F D 1-Morpholinoprop-2-en-1-one (Acrylamide Intermediate) C->D E Michael Addition (+ GSH / Cysteine) D->E Thiol attack at β-carbon E->F

    Fig 1: Dual-pathway reactivity of β-bromo amides converging on a stable thioether adduct.

    Comparative Cross-Reactivity Profiling

    To prioritize warheads for cysteine targeting, it is essential to benchmark their reactivity against a surrogate biological thiol. Glutathione (GSH) is the standard model, as the quantitative rate of GSH conjugation is a widely accepted predictor of a molecule's potential for off-target protein binding and hepatotoxicity[2].

    As shown in Table 1 ,

    
    -bromoacetamides form highly stable thioether bonds but are often too reactive, leading to rapid GSH depletion and high off-target potential[5]. Acrylamides are highly tunable but may suffer from slow kinetics that fail to outcompete reversible target dissociation. 3-Bromo-1-morpholinopropan-1-one occupies a strategic middle ground, offering moderate intrinsic reactivity that balances target engagement with a safer off-target profile.
    

    Table 1: Comparative Reactivity Profile of Covalent Warheads

    Warhead ClassRepresentative CompoundPrimary MechanismRelative GSH ReactivityTypical GSH
    
    
    Off-Target Risk
    
    
    -Bromoacetamide
    2-Bromo-1-morpholinoethanoneDirect
    
    
    Very High< 5 minHigh
    
    
    -Chloroacetamide
    2-Chloro-1-morpholinoethanoneDirect
    
    
    High10 - 30 minModerate-High
    
    
    -Bromo amide
    3-Bromo-1-morpholinopropan-1-one
    
    
    / Elimination
    Moderate30 - 90 minModerate
    Acrylamide 1-Morpholinoprop-2-en-1-oneMichael AdditionLow to Moderate> 120 minLow

    Experimental Methodology: Self-Validating GSH Cross-Reactivity Assay

    The industry standard to measure warhead reactivity involves incubating the electrophile with excess GSH and monitoring parent depletion via LC-MS to determine a pseudo-first-order rate constant (

    
    ) and half-life (
    
    
    
    )[3]. However, to build a self-validating system for
    
    
    -bromo amides, the protocol must distinguish between direct
    
    
    alkylation and spontaneous elimination.

    Workflow S1 Reagent Prep (10 µM CRG + 5 mM GSH) S2 Incubation (pH 7.4, 37°C) S1->S2 S3 Acidic Quench (1% FA in ACN) S2->S3 S4 LC-MS/MS (MRM Analysis) S3->S4 S5 Data Processing (k_obs & t_1/2) S4->S5

    Fig 2: Self-validating LC-MS/MS workflow for assessing electrophile-GSH cross-reactivity.

    Step-by-Step Protocol:

    • Reagent Preparation : Prepare a 10 mM stock of 3-Bromo-1-morpholinopropan-1-one in anhydrous DMSO. Prepare a fresh 100 mM GSH solution in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Reaction Initiation : Dilute the electrophile to a final concentration of 10

      
      M in the buffer. Add GSH to a final concentration of 5 mM. This 500-fold molar excess establishes the necessary pseudo-first-order kinetics[3].
      
    • Control Parallel (Critical Validation Step) : Simultaneously run a "Buffer-Only" control (10

      
      M electrophile, 0 mM GSH). This isolates the rate of spontaneous HBr elimination from the rate of direct thiol alkylation, validating the dual-mechanism hypothesis.
      
    • Incubation & Sampling : Incubate the reaction mixtures at 37°C. At designated time points (0, 15, 30, 60, 120, and 240 minutes), extract 50

      
      L aliquots.
      
    • Quenching : Immediately quench the extracted aliquots by adding 50

      
      L of cold acetonitrile containing 1% formic acid. The acidic environment rapidly protonates the highly reactive thiolate anion, halting all cross-reactivity[5].
      
    • LC-MS/MS Analysis : Quantify the remaining parent compound, the acrylamide intermediate, and the final thioether adduct using Multiple Reaction Monitoring (MRM).

    • Data Processing : Plot the natural log (

      
      ) of the remaining parent percentage versus time. The slope of the linear regression yields the observed rate constant (
      
      
      
      ), from which the half-life (
      
      
      ) is derived[3].

    Structural Tuning & SAR Insights

    The cross-reactivity profile of 3-Bromo-1-morpholinopropan-1-one is not static; it can be finely tuned through rational structural modifications to optimize the therapeutic index:

    • Morpholine Ring Substitution : Introducing steric bulk (e.g., transitioning to a 2,6-dimethylmorpholine derivative) alters the amide bond's rotameric equilibrium. This steric shielding restricts the approach of bulky off-target proteins while maintaining sufficient reactivity toward smaller, highly accessible thiols like GSH.

    • 
      -Carbon Substitution : Adding methyl groups at the 
      
      
      
      -position sterically blocks the base-catalyzed elimination pathway. This forces the warhead to react exclusively via the slower
      
      
      mechanism, thereby significantly extending the GSH half-life and reducing systemic cross-reactivity while preserving targeted covalent engagement.

    References

    1.5 2.2 3.4 4.3 5.1

    Sources

    Analytical method validation for 3-Bromo-1-morpholinopropan-1-one

    Author: BenchChem Technical Support Team. Date: March 2026

    Analytical Method Validation for 3-Bromo-1-morpholinopropan-1-one: A Comparative Guide to HPLC, GC, and LC-MS Techniques

    Executive Summary

    The accurate quantification and purity profiling of reactive pharmaceutical intermediates are foundational to robust drug development. 3-Bromo-1-morpholinopropan-1-one (CAS: 324796-35-2) is a highly reactive, bifunctional building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs)[1]. Due to the presence of a labile primary alkyl bromide and a tertiary amide linkage, this compound presents unique analytical challenges, including susceptibility to thermal degradation and aqueous hydrolysis.

    This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC) against alternative analytical platforms—Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)—for the routine analysis of this compound. Furthermore, it provides a comprehensive, step-by-step methodology for validating the optimal HPLC method in strict accordance with ICH Q2(R2) guidelines[2][3].

    Chemical Context & The Causality of Analytical Challenges

    To design a self-validating analytical method, one must first understand the intrinsic reactivity of the analyte. 3-Bromo-1-morpholinopropan-1-one contains an

    
    -bromo amide moiety.
    
    • Thermal Lability: Alkyl bromides are prone to dehydrohalogenation (loss of HBr) at elevated temperatures. When subjected to the high temperatures of a GC injection port (typically >200°C), the compound degrades into alkene artifacts, skewing purity results.

    • Hydrolytic Susceptibility: In basic or neutral aqueous conditions, the alkyl bromide can undergo nucleophilic substitution (hydrolysis) to form 3-hydroxy-1-morpholinopropan-1-one. Therefore, the analytical method must utilize an acidic environment to stabilize the C-Br bond during the analytical run.

    DegradationPathway Analyte 3-Bromo-1-morpholinopropan-1-one (Intact Analyte) Thermal Thermal Stress (e.g., GC Injector >200°C) Analyte->Thermal Heat Hydrolytic Aqueous Base Stress (pH > 7.0) Analyte->Hydrolytic OH- / H2O Degradant1 Dehydrohalogenation Products (Loss of HBr) Thermal->Degradant1 Degradation Degradant2 3-Hydroxy-1-morpholinopropan-1-one (Hydrolysis Product) Hydrolytic->Degradant2 Substitution

    Primary degradation pathways influencing analytical method selection.

    Comparative Analysis of Analytical Alternatives

    Selecting the correct analytical technique requires balancing sensitivity, specificity, and molecular stability[4]. Table 1 objectively compares the performance of HPLC-UV against GC-FID and LC-MS/MS for the analysis of 3-Bromo-1-morpholinopropan-1-one.

    Table 1: Comparative Performance Metrics of Analytical Platforms

    Performance MetricHPLC-UV (Recommended)GC-FID (Alternative 1)LC-MS/MS (Alternative 2)
    Primary Application Routine Assay & Purity ProfilingResidual Solvents AnalysisTrace Genotoxic Impurity Screening
    Analyte Stability Risk Low: Analyzed at near-ambient temperatures.High: Thermal degradation in the injection port.Low: Soft ionization preserves the intact molecule.
    Specificity High: Baseline chromatographic resolution.Moderate: Risk of degradation artifact interference.Ultra-High: Specific m/z transitions (MRM).
    Sensitivity (LOD) ~0.5 µg/mL~1.0 µg/mL~0.05 ng/mL
    Operational Cost LowLowHigh

    Experimental Methodology: Step-by-Step Validation Protocol

    The following protocol outlines a robust, self-validating HPLC-UV method designed to meet the rigorous standards of the ICH Q2(R2) and Q14 guidelines[2][3].

    Phase 1: Method Development & System Setup

    Causality Check: The amide chromophore provides weak UV absorbance. Detection is set to 210 nm to maximize the signal-to-noise ratio. An acidic mobile phase is employed to suppress silanol interactions on the stationary phase and prevent analyte hydrolysis.

    • Column Selection: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid (

      
      ) in LC-MS grade Water.
      
    • Mobile Phase B: 100% Acetonitrile.

    • Gradient Program: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    Phase 2: ICH Q2(R2) Validation Execution

    A self-validating system requires built-in checks. Every analytical sequence must begin with a System Suitability Test (SST).

    • System Suitability Testing (SST): Inject a resolution mixture containing 3-Bromo-1-morpholinopropan-1-one and its primary degradant (3-Hydroxy-1-morpholinopropan-1-one).

      • Acceptance Criteria: Resolution (

        
        ) must be 
        
        
        
        . Relative Standard Deviation (RSD) of the analyte peak area over 6 replicate injections must be
        
        
        .
    • Specificity: Inject a blank diluent and known impurity standards. Ensure no co-eluting peaks occur at the retention time of the target analyte.

    • Linearity and Range: Prepare standard solutions at 5 concentration levels ranging from the Limit of Quantitation (LOQ) to 120% of the nominal assay concentration. Plot peak area versus concentration and calculate the regression line.

    • Accuracy (Spike Recovery): Spike the target analyte into a synthetic sample matrix at 50%, 100%, and 150% of the target concentration. Extract and analyze in triplicate to confirm that the matrix does not suppress the analyte signal[5].

    • Precision (Repeatability): Prepare 6 independent sample solutions at the 100% concentration level. Analyze and calculate the %RSD of the assay results.

    ValidationWorkflow ATP Analytical Target Profile (ATP) Define requirements for 3-Bromo-1-morpholinopropan-1-one MethodDev Method Development Select HPLC-UV over GC due to thermal lability ATP->MethodDev Guides ICH ICH Q2(R2) Validation Execution MethodDev->ICH Finalized Protocol Spec Specificity Baseline resolution from impurities ICH->Spec Lin Linearity & Range LOQ to 120% of specification ICH->Lin Acc Accuracy & Precision Spike recovery & Repeatability ICH->Acc Lifecycle Method Lifecycle Management Continuous Monitoring Spec->Lifecycle Lin->Lifecycle Acc->Lifecycle

    ICH Q2(R2) Method Validation Workflow for 3-Bromo-1-morpholinopropan-1-one.

    Method Validation Data & Results

    The following table summarizes representative validation data acquired using the optimized HPLC-UV protocol, demonstrating full compliance with regulatory acceptance criteria[3].

    Table 2: ICH Q2(R2) Method Validation Results Summary

    Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
    System Suitability (RSD)
    
    
    (n=6 injections)
    0.85%Pass
    Specificity No interference at analyte
    
    
    Resolution (
    
    
    ) > 3.5
    Pass
    Linearity (
    
    
    )
    
    
    (LOQ to 120%)
    0.9998Pass
    Accuracy (Recovery) 98.0% – 102.0% across all levels99.4% – 100.6%Pass
    Method Precision (RSD)
    
    
    (n=6 preparations)
    1.12%Pass
    Limit of Quantitation (LOQ) Signal-to-Noise
    
    
    0.15 µg/mLPass

    Conclusion

    For the analytical control of 3-Bromo-1-morpholinopropan-1-one, HPLC-UV stands as the most scientifically sound methodology. By understanding the chemical causality behind the molecule's instability—specifically its thermal lability and hydrolytic potential—analysts can avoid the pitfalls of GC-based degradation. Implementing the self-validating system outlined above ensures that the generated data is robust, reproducible, and fully compliant with global ICH Q2(R2) regulatory standards.

    References

    • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: europa.eu URL: [Link]

    • Title: Q2(R2) Validation of Analytical Procedures - Food and Drug Administration Source: fda.gov URL: [Link]

    • Title: High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization Source: ijpsdronline.com URL: [Link]

    Sources

    Safety Operating Guide

    Personal protective equipment for handling 3-Bromo-1-morpholinopropan-1-one

    Author: BenchChem Technical Support Team. Date: March 2026

    Operational Safety Protocol: Handling 3-Bromo-1-morpholinopropan-1-one

    Executive Hazard Summary

    The Core Threat: 3-Bromo-1-morpholinopropan-1-one (CAS: 324796-35-2) is not merely a "skin irritant"; it is a

    
    -bromo amide  capable of acting as an alkylating agent.
    

    Unlike simple organic solvents, the electrophilic carbon attached to the bromine atom is susceptible to nucleophilic attack by biological macromolecules (DNA, proteins). Furthermore, under basic conditions or physiological pH, this molecule can undergo elimination to form a morpholine acrylamide derivative—a Michael acceptor that poses additional sensitization risks.

    Operational Mandate: Treat this compound as a potential mutagen and sensitizer. The primary goal of this protocol is to prevent dermal absorption and inhalation , as the latency of symptoms (chemical burns or sensitization) can lead to underestimation of exposure during handling.

    Hierarchy of Controls & Engineering Barriers

    Before PPE is donned, the environment must be secured.[1][2] PPE is the last line of defense, not the first.

    Control LevelRequirementScientific Rationale
    Primary Chemical Fume Hood Mandatory. The vapor pressure of bromo-ketones/amides can lead to lachrymatory effects. All weighing and transfer must occur within a certified hood operating at 80–100 fpm face velocity.
    Secondary Secondary Containment Use a chemically resistant tray (polypropylene) under the reaction vessel. This prevents the "creeping" of liquids and simplifies decontamination of the hood surface.
    Procedural Scale Limitation Limit synthesis or handling to <1g until the specific toxicity profile of the intermediate is established in your specific workflow.

    Personal Protective Equipment (PPE) Matrix

    The selection of PPE for halogenated amides requires specific attention to breakthrough time .[3] Standard nitrile gloves may degrade or allow permeation of the halogenated moiety faster than expected.

    A. Dermal Protection (Hands)

    Protocol: The Double-Glove System We utilize a redundant barrier system to account for the "pinhole probability" in disposable gloves and the permeation characteristics of alkyl halides.

    • Inner Layer: 4 mil Nitrile (High dexterity, visual contrast).

    • Outer Layer: 5-8 mil Nitrile (Sacrificial layer) OR Silver Shield® (Laminate) for extended handling (>15 mins).

    Glove Selection Logic:

    Contact TypeRecommended MaterialBreakthrough Time (Est.)Action Threshold
    Incidental Splash Double Nitrile (Total >9 mil)~15–30 minsChange outer glove immediately upon splash.
    Immersion/Cleanup Silver Shield / 4H (Laminate)>4 hoursRequired for spill cleanup or handling pure oil.
    Prohibited Latex / Vinyl<1 minDO NOT USE. Rapid permeation.
    B. Ocular & Face Protection
    • Requirement: Indirect-vented chemical splash goggles (ANSI Z87.1+).

    • Rationale: Safety glasses are insufficient. As a potential lachrymator and alkylator, vapor contact with the corneal surface can cause delayed, irreversible opacity or scarring.

    C. Respiratory Protection
    • Primary: Fume hood (Engineering control).

    • Emergency (Spill outside hood): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges. The "Acid Gas" component is precautionary against potential HBr hydrolysis products.

    Operational Workflow: Step-by-Step

    The following workflow minimizes exposure potential during the most critical phase: Transfer and Solubilization .

    HandlingProtocol cluster_emergency Emergency Loop Start Start: Handling 3-Bromo-1-morpholinopropan-1-one CheckHood Verify Fume Hood (Face Velocity > 80 fpm) Start->CheckHood DonPPE Don PPE: Double Nitrile + Goggles + Lab Coat CheckHood->DonPPE Weighing Weighing Step: Use Disposable Anti-Static Boat DonPPE->Weighing Transfer Transfer to Reaction Vessel (Inside Hood Only) Weighing->Transfer SolventAdd Add Solvent Immediately (Reduces Vapor Pressure) Transfer->SolventAdd Waste Disposal: Segregate Solid/Liquid Waste SolventAdd->Waste Post-Reaction Spill Spill Detected Evacuate Evacuate Area Spill->Evacuate

    Figure 1: Operational decision tree for safe handling, emphasizing immediate solvation to reduce volatility.

    Detailed Protocol:
    • Preparation:

      • Place a disposable absorbent pad in the fume hood.

      • Pre-weigh the solvent in the reaction flask to minimize the time the solid/oil is exposed to air.

    • Weighing:

      • If the substance is a solid, use a disposable anti-static weighing boat.

      • If the substance is an oil/liquid, use a glass Pasteur pipette. Do not use plastic syringes unless compatibility is verified (halogenated compounds can swell rubber plungers, leading to jamming and splashing).

    • Transfer:

      • Transfer the material directly into the solvent.

      • Why? Solvation encapsulates the molecules, significantly reducing the vapor pressure and the risk of airborne dust/aerosol generation.

    • Decontamination:

      • Immediately wipe down the balance and tools with a tissue soaked in acetone or methanol. Dispose of this tissue as hazardous waste.

    Emergency Response Procedures

    A. Skin Contact (The "15-Minute Rule") [4][5][6]

    • Immediate Action: Do not wipe. Wiping drives the chemical deeper into the dermis.

    • Flush: Immediately place affected area under running water for 15 minutes .[2][4]

    • Neutralize: Wash gently with soft soap. Do not use abrasive scrubbers.

    • Medical: Seek evaluation. Inform the physician of "Exposure to an alkylating beta-bromo amide."

    B. Spill Management (<10 mL/g)

    • Evacuate: Clear the immediate area.

    • PPE Upgrade: Don Silver Shield gloves and a respirator if the spill is outside the hood.

    • Absorb: Use a chemically inert absorbent (Vermiculite or Universal Polypropylene Pads).

      • Warning: Do not use standard paper towels if the substance is neat (pure), as heat of adsorption can be significant.

    • Clean: Wipe area with Acetone, followed by a soap/water wash.

    Waste Disposal & Inactivation

    Disposal Classification:

    • RCRA Code (US): Likely D001 (Ignitable) or listed under halogenated organics.

    • Stream: Halogenated Organic Waste .

    Segregation Warning:

    • Do NOT mix with: Strong bases (NaOH, KOH) or Amines in the waste container.

    • Reason: Mixing this compound with bases can trigger an exothermic elimination reaction, releasing HBr gas and forming the acrylamide derivative, which may polymerize exothermically in the waste drum.

    Labeling: Clearly label the waste tag: "Contains 3-Bromo-1-morpholinopropan-1-one. Potential Alkylating Agent. Halogenated."

    References

    • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12273751, 3-(Morpholin-4-yl)-1-phenylpropan-1-one hydrobromide. (Used for structural analog hazard bridging). Retrieved from [Link][7]

    • University of Pennsylvania, EHRS. (2023). Nitrile Glove Chemical Compatibility Guide. Retrieved from [Link]

    • Matrix Fine Chemicals. (n.d.). Product Specification: 3-Bromo-1-(morpholin-4-yl)propan-1-one (CAS 324796-35-2).[8] Retrieved from [Link][8][9]

    Sources

    ×

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    3-Bromo-1-morpholinopropan-1-one
    Reactant of Route 2
    Reactant of Route 2
    3-Bromo-1-morpholinopropan-1-one

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。